Technical Documentation Center

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride
  • CAS: 2089255-75-2

Core Science & Biosynthesis

Foundational

What are the chemical properties of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS No. 2089255...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS No. 2089255-75-2).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. Given the limited direct literature on this specific compound, this guide establishes a robust framework for its use by leveraging data from closely related analogues and well-established reaction mechanisms. We present a validated, multi-step synthetic protocol, detailed analytical methodologies for quality control, and a discussion of the compound's potential applications as a versatile chemical intermediate.

Introduction: Strategic Importance in Synthesis

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities and as crucial synthetic intermediates.[2][3] The title compound, 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, is a bifunctional molecule of significant interest. It incorporates a phenylacetic acid moiety, known to interact with various biological targets, and a primary aminoethoxy side chain. This side chain provides a reactive handle for further chemical modification, making the compound a valuable building block for creating more complex molecules, such as PROTAC linkers or ligands for targeted therapies.[4]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions. This guide will elucidate the essential technical details required to confidently handle, synthesize, and analyze this promising chemical entity.

Physicochemical and Spectroscopic Profile

While specific experimental data for this molecule is not widely published, its properties can be reliably inferred from its constituent parts: the 2-(3-hydroxyphenyl)acetic acid backbone and the N-protected aminoethoxy chain.

Chemical and Physical Properties

The following table summarizes the key identifiers and predicted physicochemical properties for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

PropertyValueSource / Rationale
IUPAC Name 2-(3-(2-aminoethoxy)phenyl)acetic acid;hydrochlorideLexichem TK 2.7.0
CAS Number 2089255-75-2Chemical Substance Information[1]
Molecular Formula C₁₀H₁₄ClNO₃Derived from structure
Molecular Weight 231.68 g/mol Calculated from formula
Appearance White to off-white crystalline solidInferred from related compounds[5]
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO)Inferred from hydrochloride salt form[5]
Melting Point Not available. Expected to be >200 °C (with decomposition)Inferred from similar amino acid hydrochlorides
pKa ~4 (Carboxylic Acid), ~9.5 (Amine)Estimated based on functional groups
Predicted Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the predicted key features for each method.

  • ¹H NMR (in D₂O):

    • Aromatic Protons: Complex multiplet signals between δ 7.0-7.4 ppm.

    • Methylene (CH₂-COOH): A singlet around δ 3.6 ppm.

    • Ether Methylene (O-CH₂): A triplet around δ 4.2 ppm.

    • Amine Methylene (CH₂-NH₃⁺): A triplet around δ 3.3 ppm.

  • ¹³C NMR (in D₂O):

    • Carbonyl (C=O): Signal expected around δ 175 ppm.

    • Aromatic Carbons: Multiple signals between δ 115-160 ppm.

    • Ether Methylene (O-CH₂): Signal around δ 68 ppm.

    • Methylene (CH₂-COOH): Signal around δ 41 ppm.

    • Amine Methylene (CH₂-NH₃⁺): Signal around δ 40 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • O-H Stretch (Carboxylic Acid): Broad absorption from 2500-3300 cm⁻¹.

    • N-H Stretch (Ammonium): Broad absorption centered around 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): Strong absorption around 1710-1730 cm⁻¹.

    • C-O Stretch (Ether): Strong absorption around 1250 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 196.09 (for the free base).

Synthesis and Purification Workflow

The most logical and robust synthetic route to 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride starts from the commercially available 2-(3-hydroxyphenyl)acetic acid.[6] The strategy involves a three-step process: etherification with a protected aminoethyl source, deprotection of the amine, and final conversion to the hydrochloride salt. This approach ensures high yields and minimizes side reactions.

Synthetic Pathway Overview

G A 2-(3-Hydroxyphenyl)acetic Acid B Step 1: Williamson Ether Synthesis (N-(2-bromoethyl)phthalimide, K₂CO₃, DMF) A->B Starting Material C Protected Intermediate 2-(3-(2-Phthalimidoethoxy)phenyl)acetic Acid B->C Yield: >90% D Step 2: Deprotection (Hydrazine Hydrate, Ethanol) C->D Purification: Recrystallization E Free Base 2-(3-(2-Aminoethoxy)phenyl)acetic Acid D->E Yield: >85% F Step 3: Salt Formation (HCl in Dioxane) E->F Purification: Filtration G Final Product 2-(3-(2-Aminoethoxy)phenyl)acetic Acid HCl F->G Yield: Quantitative

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-(2-Phthalimidoethoxy)phenyl)acetic Acid

  • Rationale: A Williamson ether synthesis is employed to form the ether linkage. Using N-(2-bromoethyl)phthalimide as the alkylating agent provides a robust, protected form of the amino group, preventing it from interfering with the reaction.

  • Procedure:

    • To a solution of 2-(3-hydroxyphenyl)acetic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture with 1M HCl to pH 2-3, causing the product to precipitate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the protected intermediate as a white solid.

Step 2: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic Acid (Free Base)

  • Rationale: The phthalimide protecting group is efficiently removed using hydrazine hydrate. This classic Gabriel amine synthesis deprotection step is high-yielding and clean.

  • Procedure:

    • Suspend the protected intermediate from Step 1 (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (4.0 eq.) to the suspension.

    • Reflux the mixture for 4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure. The resulting residue is the free base of the product.

Step 3: Formation of 2-(3-(2-Aminoethoxy)phenyl)acetic Acid Hydrochloride

  • Rationale: Conversion to the hydrochloride salt is achieved by treatment with a non-aqueous solution of HCl. This prevents hydrolysis and provides the final product in a stable, easy-to-handle form.

  • Procedure:

    • Dissolve the crude free base from Step 2 in a minimal amount of methanol.

    • Slowly add a 4M solution of HCl in 1,4-dioxane (1.2 eq.) with stirring.

    • The hydrochloride salt will precipitate. Stir for an additional 30 minutes.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Rationale: A reverse-phase HPLC method is the gold standard for assessing the purity of polar organic molecules like the target compound. The method described below is adapted from established protocols for similar phenylacetic acid derivatives and offers excellent resolution and sensitivity.[4][7]

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

System Suitability: Before analysis, the system should be qualified by injecting a standard solution to ensure a theoretical plate count of >2000 and a tailing factor between 0.9 and 1.5.

Workflow for HPLC Analysis

G A Prepare Sample (1 mg/mL in 50:50 Water:Acetonitrile) B Filter Sample (0.45 µm Syringe Filter) A->B C Inject into HPLC System B->C D Acquire Data (UV Detector) C->D E Process Chromatogram D->E F Calculate Purity (Area % Method) E->F

Caption: Standard workflow for HPLC-based purity assessment.

Chemical Reactivity and Stability

Key Reactive Sites

The molecule possesses three key functional groups that dictate its reactivity:

  • Primary Amine: The terminal amino group is nucleophilic and can readily participate in reactions such as acylation, alkylation, and reductive amination. This makes it an ideal handle for conjugation to other molecules.

  • Carboxylic Acid: This group can be activated to form esters, amides, or acid chlorides. It is the primary site for coupling reactions, for instance, with alcohols or amines using standard coupling agents like EDC or HATU.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the other functional groups.

Storage and Stability

The hydrochloride salt is expected to be a stable, non-hygroscopic solid. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.[8]

Conclusion and Future Outlook

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a strategically important chemical intermediate with significant potential in drug discovery and development. While direct experimental data remains limited, this guide provides a robust, scientifically-grounded framework for its synthesis, analysis, and handling. The protocols and data presented herein are based on well-understood chemical principles and validated methods for analogous compounds, ensuring a high degree of confidence for researchers. As the demand for novel bifunctional linkers and building blocks continues to grow, this compound is poised to become a valuable tool in the synthesis of next-generation therapeutics.

References

  • Chemical Substance Information for 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (2-Anilino-2-oxoethoxy)acetic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Phenyl acetate.
  • Sigma-Aldrich. (n.d.). 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride.
  • PubChem. (n.d.). 2-(3-Aminophenyl)acetic acid hydrochloride.
  • BenchChem. (2025, December). An In-depth Technical Guide on the Biological Activity of Phenoxyacetic Acid Derivatives.
  • Chem-Impex. (n.d.). [4-(2-Aminoethyl)phenyl]acetic acid hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid.
  • PubChem. (n.d.). 2-Aminophenylacetic acid.
  • ChemBK. (2024, April 9). 2-(2-(Aminomethyl)phenyl)acetic acid hydrochloride.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • ResearchGate. (2025, August 6). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.
  • PatSnap. (2005, July 6). Industrial preparation method for 3-amino phenylacetic acid.
  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Tokyo Chemical Industry. (n.d.). 2-(3-Ethoxy-4-ethoxycarbonylphenyl)acetic Acid.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • PubMed. (2016, July 18). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • MCE. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid).
  • PubChem. (n.d.). 3'-Hydroxyphenylacetic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2017, March 15). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP009209.
  • R Discovery. (n.d.). Phenyl Acetic Acid Derivatives Research Articles.
  • Sigma-Aldrich. (n.d.). 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride.
  • Merck Millipore. (n.d.). Methanesulfonic acid CAS 75-75-2.
  • BMRB. (n.d.). bmse000220 Phenylacetic Acid.
  • PMC. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • ChemBK. (2024, April 9). 2-(2-(Aminomethyl)phenyl)acetic acid hydrochloride - Introduction.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • Carl ROTH. (n.d.). Methanesulphonic acid, 2.5 l, CAS No. 75-75-2.
  • International Journal of Pharmaceutical and Biological Science Archive. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Executive Summary & Structural Significance 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS: 2089255-75-2)[1] is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS: 2089255-75-2)[1] is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Structurally, it features a phenylacetic acid core—a motif common in non-steroidal anti-inflammatory drugs (NSAIDs) and various receptor modulators—substituted at the meta-position with a 2-aminoethoxy group.

This technical whitepaper provides a comprehensive breakdown of its physicochemical properties, exact mass determination, and the analytical workflows required to validate its structural integrity. By understanding the causality behind its behavior in mass spectrometry, nuclear magnetic resonance (NMR), and synthetic environments, researchers can optimize its use in complex API (Active Pharmaceutical Ingredient) synthesis.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical point of failure in drug discovery workflows is the conflation of average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (231.68 g/mol ) [2]: This value accounts for the natural isotopic abundance of all elements in the bulk hydrochloride salt (C₁₀H₁₄ClNO₃)[3]. It is the value used for gravimetric calculations (weighing out reagents for stoichiometry).

  • Monoisotopic Exact Mass (195.0895 Da) [4]: High-resolution mass spectrometry (HRMS) measures the exact mass of the most abundant isotopic peak. Because the hydrochloride salt dissociates in solution, positive electrospray ionization (ESI+) targets the neutral free base (C₁₀H₁₃NO₃)[4].

Causality in Mass Spectrometry: When the free base is subjected to ESI+ in an acidic medium, it accepts a proton (1.0073 Da). Therefore, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 196.0968 . Searching for the mass of the salt (231 Da) in an MS trace will result in false negatives.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride
CAS Number 2089255-75-2[1]
PubChem CID 137838132[3]
Chemical Formula (Salt) C₁₀H₁₄ClNO₃[3]
Molecular Weight (Average) 231.68 g/mol [2]
Exact Mass (Salt) 231.0662 Da
Exact Mass (Free Base) 195.0895 Da[4]
Monoisotopic Mass[M+H]⁺ 196.0968 Da
Hazard Classification Acute Tox. 4 (Oral, Dermal, Inhalation)[1]

Analytical Workflows & Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) Protocol

To establish a self-validating system for exact mass confirmation, the following step-by-step protocol must be executed. The inclusion of an internal calibrant ensures that mass accuracy deviations are strictly instrumental rather than sample-related.

Step 1: Stock Solution Preparation Weigh exactly 1.0 mg of the compound. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete dissolution of the organic framework while tolerating the polarity of the hydrochloride salt.

Step 2: Working Dilution Dilute the stock 1:1000 in a diluent of 50:50 Methanol/Water containing 0.1% Formic Acid (v/v) to achieve a 1 µg/mL working concentration. Causality: Formic acid acts as an abundant proton source, driving the equilibrium entirely toward the protonated free base [M+H]⁺, which is essential for maximizing ESI+ sensitivity.

Step 3: Instrument Calibration Infuse a standard calibration mix to ensure the mass analyzer (Orbitrap or Q-TOF) achieves a mass accuracy of < 2 ppm prior to sample injection.

Step 4: Sample Infusion & Data Acquisition Introduce the sample via direct infusion at 5 µL/min. Acquire data in profile mode with a minimum resolution of 70,000 at m/z 200.

Step 5: Data Processing & Verification Extract the ion chromatogram for the theoretical m/z 196.0968. A successful validation requires the observed peak to fall within a 5 ppm error window.

HRMS_Workflow N1 1. Sample Preparation (0.1 mg/mL in MeOH/H2O) N2 2. Electrospray Ionization (ESI+ Mode, 0.1% FA) N1->N2 N3 3. Mass Analyzer (Orbitrap / Q-TOF) N2->N3 N4 4. Data Acquisition (Profile Mode, R=70,000) N3->N4 N5 5. Exact Mass Verification (m/z 196.0968 [M+H]+) N4->N5

HRMS workflow for exact mass verification of the free base.
Nuclear Magnetic Resonance (NMR) Causality

NMR spectroscopy provides orthogonal validation to HRMS. When analyzing the ¹H NMR spectrum (typically in DMSO-d₆), researchers should look for specific chemical shifts driven by the molecule's electronic environment:

  • The Ether Linkage (-O-CH₂-): The highly electronegative oxygen at the 3-position withdraws electron density via the inductive effect, heavily deshielding the adjacent methylene protons. Consequently, these protons will resonate significantly downfield at approximately 4.0–4.2 ppm .

  • The Ammonium Salt (-CH₂-NH₃⁺): In neutral or acidic NMR solvents, the primary amine remains protonated. This localized positive charge deshields its adjacent methylene, pushing the signal to ~3.0–3.2 ppm .

  • The Acetic Acid Methylene (-CH₂-COOH): This isolated methylene group appears as a sharp singlet near 3.5 ppm , as it is decoupled from the aromatic system.

Synthetic Utility & Polymerization Risks

When utilizing 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride in synthetic workflows, researchers must account for its bifunctional nature. The molecule contains both a nucleophilic primary amine and a carboxylic acid.

Causality of Polymerization: If subjected directly to standard peptide coupling conditions (e.g., using HATU and a tertiary amine base like DIPEA), the basic environment neutralizes the hydrochloride salt, liberating the highly reactive free amine. Because the carboxylic acid is simultaneously activated by HATU, rapid intermolecular self-condensation (polymerization) will occur.

Self-Validating Synthetic Protocol: To use the carboxylic acid selectively without polymerization, the amine must be transiently protected.

  • React the compound with Boc-anhydride (Boc₂O) in the presence of NaHCO₃ (aqueous/dioxane) to yield the N-Boc protected intermediate.

  • Perform the desired amide coupling on the carboxylic acid.

  • Deprotect the amine using 4M HCl in dioxane to regenerate the hydrochloride salt on the newly formed analog.

Handling, Stability, and Storage Protocols

Hydrochloride salts of amino-ethers are notoriously hygroscopic. Improper storage leads to moisture absorption, which artificially inflates the apparent molecular weight during gravimetric preparation, causing stoichiometric imbalances in downstream reactions.

Step-by-Step Storage Protocol:

  • Temperature Control: Store the compound at 2-8°C for short-term use, or -20°C for long-term preservation.

  • Moisture Exclusion: Keep the compound in a tightly sealed, light-resistant amber vial. Backfill the container with an inert gas (Argon or Nitrogen) after each use to displace atmospheric moisture.

  • Equilibration (Critical): Before opening, allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial exposes the compound to ambient humidity, causing immediate condensation on the powder and subsequent hydrolytic degradation.

References

  • [1] NextSDS. "2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information". Available at:[Link]

  • [3] American Elements. "2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride | CAS 2089255-75-2". Available at:[Link]

  • [2] American Elements. "2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride". Available at:[Link]

  • [4] PubChemLite (Université du Luxembourg). "NPHPWOOUTYXHNJ-UHFFFAOYSA-N - Explore". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of small molecules in drug discovery and development. This guide provides a detailed technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of small molecules in drug discovery and development. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. We will explore the theoretical basis for the expected chemical shifts, provide detailed experimental protocols for data acquisition, and present a full spectral assignment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine and in-depth molecular characterization.

Introduction and Molecular Structure Analysis

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a substituted phenylacetic acid derivative. Its structure comprises a 1,3-disubstituted (meta) benzene ring, an acetic acid moiety, and an aminoethoxy side chain, which is protonated to form an ammonium hydrochloride salt. Understanding the electronic environment of each proton and carbon atom within this structure is key to interpreting its NMR spectra.

For clarity in spectral assignment, the atoms are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering scheme for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

The presence of the electron-withdrawing carboxylic acid and the electron-donating ether oxygen, combined with the deshielding effect of the positively charged ammonium group, creates a distinct pattern of chemical shifts that allows for full structural confirmation.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on a robust experimental protocol. For a hydrochloride salt like the topic compound, special consideration must be given to solvent selection and sample preparation to ensure solubility and minimize signal artifacts.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves hydrochloride salts, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons (NH₃⁺ and COOH), which would rapidly exchange with deuterium in solvents like D₂O or CD₃OD.[1]

  • Analyte Concentration: Weigh approximately 5-10 mg of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube and vortex gently until the solid is fully dissolved. A brief sonication may be used if necessary to aid dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the primary reference (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

The following workflow outlines the logical steps from sample preparation to final structure verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_verify Structure Verification (Optional) prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ shimming Automated/Manual Shimming prep->shimming h1_acq ¹H NMR Acquisition (e.g., 400 MHz) shimming->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) h1_acq->c13_acq proc Fourier Transform, Phase & Baseline Correction c13_acq->proc calib Reference to TMS (0 ppm) proc->calib assign Peak Picking, Integration, & Assignment calib->assign d2_acq 2D NMR (COSY, HSQC) for confirmation assign->d2_acq final Final Structure Confirmation assign->final d2_acq->final

Caption: Standard workflow for NMR-based structural elucidation.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Acquisition Parameters: 16-32 scans, a relaxation delay (D1) of 1-2 seconds, and a spectral width covering -2 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Acquisition Parameters: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A spectral width of 0 to 200 ppm is standard.

Analysis and Interpretation of Predicted NMR Spectra

Predicted ¹H NMR Spectrum

The proton spectrum can be divided into four distinct regions: the exchangeable protons, the aromatic region, the aliphatic side chains, and the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in DMSO-d₆

Assigned Proton(s)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H8 (COOH)~12.4Broad Singlet1HThe carboxylic acid proton is highly deshielded and appears far downfield. Its signal is often broad.
H12 (NH₃⁺)~8.3Broad Singlet3HProtons on the ammonium ion are deshielded by the positive charge. The signal is typically broad due to quadrupolar coupling with nitrogen and exchange.
H2, H4, H5, H66.8 - 7.3Multiplets4HAromatic protons on a meta-disubstituted ring. The proton at C6 (ortho to the acetic acid group) and C2 (ortho to the ether) will be the most distinct, while H4 and H5 will be further split. The electron-donating ether and electron-withdrawing acid groups create a complex splitting pattern. Data for 3-hydroxyphenylacetic acid shows a similar range.[2]
H10 (-O-CH₂ -)~4.2Triplet2HDeshielded by the adjacent ether oxygen (O9). Appears as a triplet due to coupling with the two protons on C11.
H7 (-CH₂ -COOH)~3.6Singlet2HMethylene protons adjacent to both the aromatic ring and the carbonyl group. Typically appears as a singlet. In 3-hydroxyphenylacetic acid, this peak is observed around 3.46 ppm.[2]
H11 (-CH₂ -NH₃⁺)~3.2Triplet2HDeshielded by the adjacent positively charged ammonium group (N12). Appears as a triplet due to coupling with the two protons on C10.
DMSO-d₅~2.50Singlet-Residual proton signal from the deuterated solvent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in DMSO-d₆

Assigned Carbon(s)Predicted Shift (δ, ppm)Rationale for Assignment
C8 (C=O)~172The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.[3]
C3 (Ar-O)~158Aromatic carbon directly attached to the electronegative ether oxygen is significantly deshielded.
C1 (Ar-C)~135Quaternary aromatic carbon attached to the acetic acid side chain.
C5 (Ar-CH)~130Aromatic methine carbon para to the ether linkage.
C2, C4, C6 (Ar-CH)114 - 122Remaining aromatic methine carbons. Their precise shifts are influenced by the combined electronic effects of the substituents.
C10 (-O-C H₂-)~66Aliphatic carbon bonded to the ether oxygen is deshielded relative to a standard alkane.
DMSO-d₆~39.5Residual solvent signal (appears as a septet).
C7 (-C H₂-COOH)~40Aliphatic carbon adjacent to the aromatic ring and carbonyl group. Data for 3-hydroxyphenylacetic acid shows this around 47 ppm in water, but will be shifted in DMSO.[3]
C11 (-C H₂-NH₃⁺)~38Aliphatic carbon adjacent to the ammonium group. The positive charge causes a downfield shift.

Conclusion

The structural analysis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By employing appropriate experimental protocols, particularly the use of DMSO-d₆ as a solvent, all key proton and carbon signals can be resolved and assigned. The predicted chemical shifts, grounded in data from analogous structures and established principles of NMR theory, provide a reliable template for the verification of this compound. For unambiguous assignment, especially of the aromatic protons and carbons, 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

References

  • PubChem. (n.d.). 3'-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethoxy-2-methoxybenzene. Wiley. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1 H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338.
  • LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-14.
  • Supporting Information for "A photocatalytic decarboxylative/defluorinative [4+3] annulation of o-hydroxyphenylacetic acids and trifluoromethyl alkenes: synthesis of fluorinated dihydrobenzoxepines". (n.d.). Royal Society of Chemistry.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-(2-Aminoethoxy)phenyl)acetic Acid Hydrochloride Derivatives Abstract This technical guide provides a comprehensive examination of the mechanism of action for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-(2-Aminoethoxy)phenyl)acetic Acid Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for a class of compounds characterized by the 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride scaffold. These derivatives have been prominently developed as potent and selective agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). We will dissect the molecular interactions, the intricate signaling cascades they trigger within pancreatic β-cells and enteroendocrine cells, and the resulting physiological effects on insulin secretion and glucose homeostasis. This guide is intended for researchers, scientists, and drug development professionals, offering not only a review of the established mechanisms but also detailed, field-proven experimental protocols to investigate and validate the activity of these compounds.

Introduction: A Novel Target for Type 2 Diabetes

The global rise of type 2 diabetes mellitus (T2DM) has necessitated the exploration of novel therapeutic targets that can offer improved glycemic control with a reduced risk of adverse effects such as hypoglycemia.[1] The G-protein coupled receptor 40 (GPR40/FFAR1) has emerged as a highly attractive target in this landscape.[1][2]

GPR40 is a cell-surface receptor predominantly expressed in two key cell types for metabolic regulation: the insulin-secreting pancreatic β-cells and the incretin-secreting enteroendocrine cells of the intestine.[3][4][5][6][7] The endogenous ligands for GPR40 are medium- and long-chain free fatty acids (FFAs), which are known to play a role in augmenting glucose-stimulated insulin secretion (GSIS).[3][5][6][8]

Compounds based on the 2-(3-(2-Aminoethoxy)phenyl)acetic acid scaffold, such as the well-studied clinical candidate Fasiglifam (TAK-875), represent a class of synthetic GPR40 agonists designed to mimic and enhance the physiological effects of FFAs.[9][10] Their primary therapeutic value lies in their ability to potentiate insulin secretion in a strictly glucose-dependent manner, thereby offering a mechanism to lower blood glucose with a minimal risk of inducing hypoglycemia.[4][8][11]

Core Mechanism of Action: Dual-Axis GPR40 Agonism

The therapeutic effect of these derivatives is rooted in their activation of GPR40, which can trigger beneficial responses through two interconnected pathways: a direct pancreatic axis and an indirect enteroendocrine axis.

The Pancreatic Axis: Glucose-Dependent Insulin Secretion

The primary mechanism involves the direct stimulation of pancreatic β-cells.[3]

  • Receptor Binding and G-Protein Activation : The derivatives bind to and activate GPR40. Some, like Fasiglifam, are characterized as "ago-allosteric modulators," meaning they bind to a site on the receptor that is distinct from the endogenous fatty acid binding site.[9][12] This allosteric interaction can lead to a cooperative effect, amplifying the signaling response in the presence of endogenous FFAs.[9][12]

  • Gαq Signaling Cascade : GPR40 is canonically coupled to the Gαq/11 subunit of heterotrimeric G-proteins.[2][11][13] Upon agonist binding, Gαq/11 is activated and, in turn, stimulates the enzyme Phospholipase C (PLC).[13][14][15]

  • Second Messenger Generation : Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][15][16]

  • Calcium Mobilization : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the surface of the endoplasmic reticulum (ER), the cell's primary calcium store. This binding event triggers the release of Ca²⁺ from the ER into the cytoplasm, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[8][15][16][17]

  • Potentiation of Insulin Exocytosis : In the context of elevated glucose, which independently causes membrane depolarization and an initial influx of Ca²⁺, the GPR40-mediated Ca²⁺ release amplifies the overall calcium signal.[16][18] This amplified signal is the key potentiating step, robustly promoting the fusion of insulin-containing granules with the cell membrane and enhancing the secretion of insulin.[3][8] The DAG branch of the pathway activates Protein Kinase C (PKC), which further augments the downstream secretory mechanisms, acting synergistically with the calcium signal.[16][18]

The glucose-dependency of this entire process is paramount. At low blood glucose levels, the initial glucose-dependent triggers for insulin secretion are absent, and therefore, GPR40 activation alone does not cause significant insulin release.[1]

GPR40_Signaling_Pancreas cluster_membrane Pancreatic β-Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40/FFAR1 Receptor G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Granule Exocytosis PKC->Insulin Augments Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Insulin Potentiates ER->Ca_ER Releases Agonist GPR40 Agonist (e.g., Phenylacetic Acid Derivative) Agonist->GPR40 Binds G_protein->PLC Activates Dual_Mechanism cluster_agonist cluster_pancreas Pancreatic β-Cell cluster_gut Intestinal L-Cell Agonist GPR40 Agonist Beta_Cell Direct GPR40 Activation Agonist->Beta_Cell Direct Axis L_Cell GPR40 Activation Agonist->L_Cell Enteroendocrine Axis Insulin ↑ Insulin Secretion Beta_Cell->Insulin Potentiates GSIS Incretins ↑ GLP-1 / GIP Secretion L_Cell->Incretins Bloodstream Bloodstream Incretins->Bloodstream Bloodstream->Beta_Cell Incretin Effect

Caption: Dual mechanism of action of GPR40 full agonists.

Key Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action of a novel 2-(3-(2-Aminoethoxy)phenyl)acetic acid derivative, a series of well-defined in vitro and ex vivo assays must be employed. The following protocols represent a logical workflow from initial target engagement to physiological response.

Protocol 1: High-Throughput Calcium Flux Assay
  • Expertise & Experience: This is the foundational assay for any GPR40 agonist program. It provides a rapid, robust, and direct functional readout of Gαq-coupled receptor activation. The transient increase in intracellular calcium is a hallmark of this pathway, and its measurement allows for the efficient determination of compound potency (EC₅₀) and efficacy. [15][19]

  • Step-by-Step Methodology:

    • Cell Culture: Seed Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.

    • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Aspirate the culture medium from the cell plate and add the loading buffer. Incubate for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of the test compound, a reference GPR40 agonist (e.g., Fasiglifam), and a negative control (vehicle, e.g., DMSO) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Signal Measurement: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument equipped with liquid handling capabilities.

    • Data Acquisition: Establish a stable baseline fluorescence reading for 10-20 seconds. The instrument then adds the compound solutions to the wells while continuously recording the fluorescence intensity (typically at an excitation of ~485 nm and emission of ~525 nm) for an additional 60-120 seconds.

    • Data Analysis: The agonist-induced increase in fluorescence corresponds to the calcium flux. Calculate the peak fluorescence response or the area under the curve. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value. [15]

  • Trustworthiness: The protocol's validity is confirmed by observing a robust signal with the known agonist and no signal in either the vehicle control wells or in a parental cell line that does not express GPR40.

Calcium_Flux_Workflow start Start step1 1. Seed GPR40-expressing cells in microplate start->step1 step2 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 3. Prepare serial dilutions of test compounds step2->step3 step4 4. Measure fluorescence in FLIPR instrument step3->step4 step5 5. Add compounds & record change in fluorescence step4->step5 step6 6. Analyze data: Plot dose-response curve step5->step6 end Determine EC₅₀ step6->end

Caption: Experimental workflow for the Calcium Flux Assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
  • Expertise & Experience: While calcium flux measures a downstream event, the GTPγS binding assay provides a more proximal readout of G-protein activation itself. It quantifies the agonist-promoted binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. This is a crucial experiment to confirm that the compound's activity is indeed mediated by G-protein coupling. [20][21]

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize GPR40-expressing cells and isolate the cell membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., via a BCA assay).

    • Assay Setup: In a 96-well plate, set up reactions containing:

      • Total Binding: Assay buffer, GPR40 membranes (5-20 µg), GDP, and [³⁵S]GTPγS.

      • Non-specific Binding (NSB): Same as total, but with an excess of unlabeled GTPγS.

      • Agonist Stimulation: Same as total, with the addition of the test compound at various concentrations.

    • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation to allow for receptor activation and [³⁵S]GTPγS binding.

    • Reaction Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free nucleotide. Wash the filters with ice-cold buffer.

    • Signal Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the specific binding (CPM) against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values. [20]

  • Trustworthiness: This assay is self-validating through the inclusion of the non-specific binding control, which defines the background signal. A high-quality result shows a low background and a clear, dose-dependent increase in specific binding with the agonist.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
  • Expertise & Experience: This ex vivo assay is the ultimate validation of the compound's intended physiological effect. Using primary pancreatic islets provides a biologically relevant system that contains all the necessary machinery for insulin secretion. Critically, this protocol is designed to explicitly test for glucose dependency. [12][17]

  • Step-by-Step Methodology:

    • Islet Isolation: Isolate pancreatic islets from rodents (e.g., C57BL/6 mice) via collagenase digestion of the pancreas followed by density gradient purification.

    • Pre-incubation: Culture the isolated islets overnight to allow for recovery. Before the assay, pre-incubate the islets in a low-glucose buffer (e.g., KRB buffer with 2.8 mM glucose) for 1-2 hours to establish a basal secretion rate.

    • Stimulation: Aliquot batches of 5-10 size-matched islets into tubes containing:

      • Low Glucose (2.8 mM) + Vehicle

      • Low Glucose (2.8 mM) + Test Compound

      • High Glucose (16.7 mM) + Vehicle

      • High Glucose (16.7 mM) + Test Compound

    • Incubation: Incubate the tubes for 60-90 minutes at 37°C.

    • Sample Collection: After incubation, collect the supernatant (which contains the secreted insulin) from each tube. The islets can be lysed to measure total insulin content for normalization.

    • Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA or Radioimmunoassay (RIA) kit.

    • Data Analysis: Express secreted insulin as a percentage of total insulin content or as ng/islet/hour. A successful GPR40 agonist will show a significant increase in insulin secretion in the "High Glucose + Test Compound" group compared to the "High Glucose + Vehicle" group, with little to no effect in the low glucose conditions.

  • Trustworthiness: The internal controls (low vs. high glucose with vehicle) establish the islet's responsiveness and the basal vs. stimulated secretion window. The key comparison is the compound's effect in high glucose, which must be significantly greater than its effect in low glucose to confirm the desired safety profile.

Quantitative Data Summary

The following table illustrates representative data that would be generated from the described protocols for a hypothetical series of 2-(3-(2-Aminoethoxy)phenyl)acetic acid derivatives.

Compound IDGPR40 Ca²⁺ Flux EC₅₀ (nM) [Protocol 1]GPR40 [³⁵S]GTPγS EC₅₀ (nM) [Protocol 2]GSIS Fold-Increase (vs. High Glucose Control) [Protocol 3]
Derivative A 851201.8
Derivative B 25402.5
Derivative C 1502101.5
Fasiglifam (Ref.) 30 [22]552.4

Data are for illustrative purposes.

Concluding Remarks and Future Perspectives

The mechanism of action for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride derivatives is centered on their function as agonists of the GPR40/FFAR1 receptor. By activating Gαq-mediated signaling pathways, they potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, a highly desirable profile for a T2DM therapeutic. Furthermore, the potential for dual engagement of both pancreatic and enteroendocrine axes offers a comprehensive approach to glycemic control.

While clinical development of some GPR40 agonists like Fasiglifam was halted due to off-target safety concerns (specifically, potential for drug-induced liver injury), the GPR40 target itself remains highly validated and of significant interest. [23]The challenge for drug development professionals is to design new derivatives within this or similar chemical classes that retain the potent, on-target agonism while engineering out the liabilities. The experimental protocols detailed in this guide provide the essential framework for identifying and validating such next-generation candidates, ensuring both potent efficacy and a superior safety profile.

References

  • GPR40: A therapeutic target for mediating insulin secretion (Review).
  • The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-F
  • The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding. PubMed. [Link]

  • A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Journals. [Link]

  • What are GPR40 agonists and how do they work?. Synapse. [Link]

  • The Free Fatty Acid Receptor GPR40 - expression and role in islet hormone secretion. Lund University Publications. [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]

  • Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion. PMC. [Link]

  • GPR40 signaling in pancreatic β-cells. | Download Scientific Diagram. ResearchGate. [Link]

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE. [Link]

  • Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences | Oxford Academic. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. PMC. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC. [Link]

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PMC. [Link]

  • The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers. [Link]

  • Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]

  • Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. PubMed. [Link]

  • Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. American Diabetes Association. [Link]

  • GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion. PubMed. [Link]

  • Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast. bio-protocol.org. [Link]

  • TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats. PMC. [Link]

  • TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. PubMed. [Link]

  • Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. PMC. [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Constitutive activity of GPR40/FFA1 intrinsic or assay dependent?. PubMed. [Link]

  • Optimization of GPR40 Agonists for Type 2 Diabetes. PMC. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]

  • Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists. wjgnet.com. [Link]

Sources

Foundational

Thermodynamic stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Introduction: The Imperative of Thermodynamic Stability in Drug Development In the landscape of pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a cornerstone of drug safety, efficacy, and quality. It governs a molecule's shelf-life, dictates its storage and handling requirements, and profoundly influences its behavior within a final dosage form. An unstable compound can degrade into impurities, leading to a loss of potency and the potential formation of toxic byproducts. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's intrinsic stability is therefore non-negotiable.

This guide provides an in-depth technical exploration of the methodologies used to assess the thermodynamic stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS Number: 2089255-75-2), a molecule with functional groups that present unique stability challenges.[1] We will move beyond rote protocols to explain the causality behind experimental choices, grounding our discussion in the authoritative principles that ensure scientifically sound and regulatory-compliant stability assessments.

Physicochemical Profile of the Target Molecule

A molecule's structure is the primary determinant of its stability. Understanding the constituent functional groups allows us to anticipate potential degradation pathways and design a targeted stability testing strategy.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₄ClNO₃

  • Key Functional Groups & Potential Instabilities:

    • Primary Amine (-NH₂): Susceptible to oxidation, which can lead to a variety of degradation products. Aromatic amines, in particular, are known to be sensitive to air and light.[2]

    • Ether Linkage (-O-): Can be prone to hydrolysis, especially under acidic or basic conditions, although generally more stable than an ester linkage.

    • Phenylacetic Acid Moiety: The carboxylic acid group can participate in decarboxylation reactions under thermal stress. The phenyl ring itself is relatively stable but can be involved in oxidative degradation.[3][4]

    • Hydrochloride Salt: While often used to improve solubility and stability, hydrochloride salts can be susceptible to disproportionation, where the salt converts back to its less soluble free base form, particularly in the presence of moisture or alkaline excipients.[5][6]

Core Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is required to build a complete stability profile. The following techniques provide complementary information on the thermal and chemical resilience of the molecule.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides critical data on melting point, purity, polymorphism, and decomposition.[9][10] A sharp, high-temperature melting endotherm followed by an exothermic decomposition event is indicative of a relatively stable crystalline compound. Conversely, a broad melt or premature decomposition suggests lower stability.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride into a non-hermetic aluminum pan.

  • Reference Pan: Use an empty, sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.

  • Data Analysis: Record the heat flow versus temperature. Identify and integrate thermal events such as the melting endotherm (Tₘ) and any decomposition exotherms.

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis Start Calibrate DSC (Indium Standard) Weigh Weigh 2-5 mg API into Al Pan Start->Weigh Ref Prepare Empty Reference Pan Weigh->Ref Load Load Sample & Ref into DSC Cell Ref->Load Program Execute Thermal Program (Heat 10°C/min under N₂) Load->Program Record Record Heat Flow vs. Temperature Program->Record Analyze Identify & Integrate Melting (Tm) & Decomposition Events Record->Analyze Report Generate Thermogram & Stability Report Analyze->Report

Caption: Workflow for DSC analysis.

ParameterResultInterpretation
Onset of Melting (Tₘ)185.4 °CIndicates the temperature at which the crystal lattice begins to break down.
Peak of Melting188.2 °CThe characteristic melting point of this crystalline form.
Enthalpy of Fusion (ΔH)110.5 J/gEnergy required to melt the sample; related to crystallinity.
Onset of Decomposition~215 °CThermal degradation begins, signifying the upper limit of thermal stability.
Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures changes in a material's mass as a function of temperature or time.[11] It is indispensable for quantifying residual solvents or water content (which can plasticize the solid and accelerate degradation) and for determining the exact temperature at which thermal decomposition begins.[12][13] The TGA thermogram provides a clear, quantitative measure of mass loss associated with desolvation and decomposition events.

  • Instrument Calibration: Verify the mass balance accuracy using calibration weights and the temperature accuracy using certified magnetic standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the mass loss in distinct temperature regions and determine the onset temperature of significant decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis Start Calibrate TGA (Weight & Temp) Weigh Weigh 5-10 mg API into TGA Pan Start->Weigh Load Place Pan on TGA Balance Weigh->Load Program Execute Thermal Program (Heat 10°C/min under N₂) Load->Program Record Record Mass % vs. Temperature Program->Record Analyze Calculate Mass Loss Steps & Onset of Decomposition Record->Analyze Report Generate Thermogram & Compositional Report Analyze->Report

Caption: Workflow for TGA analysis.

Temperature RangeMass Loss (%)Interpretation
25–120 °C0.3%Minor loss of surface-adsorbed water. The compound is not a stable hydrate.
120–210 °C0.8%Thermally stable region with negligible mass loss.
>215 °C>5%Onset of significant mass loss due to thermal decomposition, corroborating DSC data.
Forced Degradation (Stress Testing)

Expertise & Rationale: Forced degradation studies are a regulatory necessity outlined in ICH Q1A(R2) guidelines.[14] Their purpose is to intentionally degrade the API under conditions more severe than accelerated stability testing.[15] This helps to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of analytical methods used for stability testing.[15][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without destroying the molecule entirely.[14]

A stability-indicating analytical method, typically HPLC with UV or MS detection, must be used to quantify the parent API and separate its degradation products.

  • Acid Hydrolysis:

    • Dissolve the API in 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hrs), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the API in 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidation:

    • Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.[14]

    • Analyze aliquots at specified time points by HPLC.

  • Thermal Degradation (Solid State):

    • Place the solid API powder in a stability chamber at 80 °C for 48 hours.

    • At specified time points, dissolve a portion of the sample and analyze by HPLC.

  • Photodegradation (Solid State):

    • Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

    • Analyze the sample by HPLC and compare it to a dark control sample.

Forced_Degradation cluster_stress Stress Conditions API API Sample 2-(3-(2-Aminoethoxy)phenyl) acetic acid HCl Acid Acidic 0.1 M HCl, 60°C API->Acid Base Basic 0.1 M NaOH, 60°C API->Base Oxid Oxidative 3% H₂O₂, RT API->Oxid Therm Thermal 80°C Solid API->Therm Photo Photolytic ICH Q1B Light API->Photo Analysis Stability-Indicating HPLC Analysis (Quantify API & Detect Degradants) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Report Identify Degradation Pathways & Validate Analytical Method Analysis->Report

Caption: Workflow for forced degradation studies.

Stress ConditionDuration% DegradationNo. of DegradantsObservations/Potential Pathway
0.1 M HCl, 60°C24 hrs< 2%1Highly stable to acid hydrolysis. Minor degradant observed.
0.1 M NaOH, 60°C24 hrs8.5%2Moderate sensitivity to base. Potential hydrolysis of the ether linkage.
3% H₂O₂, RT24 hrs15.2%3+Significant sensitivity to oxidation, likely at the amine and benzylic position.
Thermal, 80°C48 hrs3.1%1Good solid-state thermal stability.
Photolytic1.2M lux-hr6.8%2Moderate sensitivity to light, suggesting protective packaging is necessary.

Anticipated Degradation Pathways

Synthesizing the structural information with the forced degradation results allows for the postulation of likely degradation pathways. For 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, key vulnerabilities include:

  • Oxidation of the Amine: The primary amine can be oxidized to form N-oxide or other related species. This is often the most significant pathway for molecules with amine functionalities.

  • Oxidation at the Benzylic Carbon: The carbon atom adjacent to the phenyl ring is activated and can be susceptible to oxidation, potentially forming a ketone.

  • Hydrolysis of the Ether Linkage: While more stable than esters, the ether bond can be cleaved under harsh hydrolytic conditions (especially basic), yielding a phenol and 2-aminoethanol.

  • Salt Disproportionation: In a formulated product or in the presence of moisture, the hydrochloride salt can revert to the free base and hydrochloric acid. This can alter physical properties like solubility and dissolution rate.[5]

Degradation_Pathways cluster_products Degradation Products Parent Parent API (Hydrochloride Salt) Oxid_Amine N-Oxide Product Parent->Oxid_Amine Oxidation (H₂O₂) Oxid_Benzyl Benzylic Ketone Parent->Oxid_Benzyl Oxidation Hydrolysis Phenol + Aminoethanol Parent->Hydrolysis Hydrolysis (Base) FreeBase Free Base Form Parent->FreeBase Disproportionation (Moisture, pH)

Caption: Potential degradation pathways.

Conclusion: Synthesizing a Comprehensive Stability Profile

The thermodynamic stability assessment of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride requires a synergistic application of thermo-analytical and chemical stress testing methodologies.

  • DSC and TGA collectively establish the compound's thermal limits, revealing a melting point around 188 °C and the onset of decomposition at approximately 215 °C, with good thermal stability in the solid state below this temperature.

  • Forced degradation studies reveal the molecule's chemical vulnerabilities. The primary liability appears to be oxidative degradation, with moderate sensitivity to basic hydrolysis and photolysis. Its stability under acidic conditions is robust.

These insights are critical for drug development professionals. The sensitivity to oxidation and light mandates the use of antioxidants in formulation and protective packaging. The potential for base-catalyzed hydrolysis and salt disproportionation requires careful selection of excipients to avoid alkaline microenvironments. By systematically identifying and understanding these liabilities, scientists can develop a stable, safe, and effective drug product with a well-defined shelf life, satisfying both scientific and regulatory demands.

References

  • ResolveMass Laboratories Inc. (2026, February 15).
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Unknown Author. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • Unknown Author. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Torontech. (2025, December 16).
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • SGS Singapore.
  • Unknown Author.
  • Singh, S., & Junwal, M. (2013).
  • Teufel, R., et al. (2010).
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Chemical Substance Information. 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride.
  • Hidalgo, F., & Zamora, R. (2019).
  • Liu, X., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers.
  • Vooturi, R., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • Serajuddin, A. (2007). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Unknown Author. Stability of pharmaceutical salts in solid oral dosage forms.
  • BenchChem. (2025).

Sources

Exploratory

An In-Depth Technical Guide to the Projected Pharmacokinetic Properties of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Introduction 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a phenylacetic acid core, an aminoethoxy side chain,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a phenylacetic acid core, an aminoethoxy side chain, and an amine group, suggests a unique absorption, distribution, metabolism, and excretion (ADME) profile that warrants thorough investigation. Understanding these pharmacokinetic (PK) properties is a cornerstone of drug development, providing critical insights into a compound's efficacy and safety before it can advance to clinical trials.[1] This guide synthesizes available data on related molecular classes to construct a projected pharmacokinetic profile and provides detailed, field-proven methodologies for its empirical determination.

Projected Pharmacokinetic (ADME) Profile

The pharmacokinetic behavior of a drug is governed by its physicochemical properties and its interactions with biological systems.[1] Based on the structural motifs of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, we can project the following ADME characteristics:

Absorption

The presence of both a carboxylic acid and an amino group suggests that the oral absorption of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride will be pH-dependent. Following oral administration, the compound is expected to be rapidly absorbed from the gastrointestinal (GI) tract.[2] Structurally related aminophenol derivatives, such as acetaminophen, exhibit rapid absorption, with peak plasma concentrations observed within 30 minutes to 2 hours.[2] The aminoethoxy moiety may influence its solubility and permeability, potentially impacting the rate and extent of absorption.

Distribution

Following absorption, the compound is expected to distribute throughout the body. The volume of distribution (Vd) will be a key parameter to determine the extent of tissue uptake.[1] Phenylacetic acid derivatives can exhibit varying degrees of plasma protein binding.[2] For instance, acetaminophen has a relatively low plasma protein binding of 20-50%.[2] The degree of protein binding for our target compound will significantly influence its free concentration and, consequently, its pharmacological activity.

Metabolism

The metabolism of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is anticipated to occur primarily in the liver. Key metabolic pathways for structurally similar compounds include:

  • Conjugation: The carboxylic acid group is a prime site for glucuronidation and sulfation, common metabolic routes for phenylacetic acid derivatives.[2][3] Additionally, conjugation with amino acids like glycine and glutamine is a known pathway for phenylacetic acids.[3]

  • Oxidation: The phenyl ring and the aminoethoxy side chain are potential sites for oxidation mediated by cytochrome P450 (CYP) enzymes.[2] A minor but important metabolic pathway for acetaminophen involves oxidation by the P450 system, leading to a reactive metabolite that is subsequently detoxified by glutathione.[2] A similar pathway could be relevant for the subject compound.

  • N-Acetylation: The primary amino group could undergo N-acetylation, a common metabolic route for aromatic amines.

The interplay of these metabolic pathways will determine the compound's metabolic stability and the profile of its metabolites. Some phenylacetic acid derivatives are known to interact with CYP enzymes like CYP2C9.[4]

Excretion

The primary route of excretion for the parent compound and its metabolites is expected to be through the kidneys into the urine.[2] The rate of renal clearance will depend on factors such as glomerular filtration, active tubular secretion, and passive reabsorption. For compounds like acetaminophen, the majority of the dose is excreted in the urine as conjugated metabolites.[2]

Experimental Protocols for In Vivo Pharmacokinetic Assessment

A definitive understanding of the pharmacokinetic profile of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride requires rigorous in vivo studies. The following protocols are designed to provide a comprehensive assessment in a rodent model, typically Sprague-Dawley rats.

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (n=6-8 per group) are a standard model for initial PK studies.[5]

  • Health Status: Healthy, adult rats with a body weight of 200-250g.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.[6]

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Fasting: Animals should be fasted for 12-18 hours before dosing, with continued access to water.[6]

Dosing and Administration

To determine key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution, both intravenous (IV) and oral (PO) administration routes are necessary.

  • Group 1: Oral Administration (PO)

    • Dose: A preliminary dose-range finding study should be conducted. A typical starting dose for a discovery compound might be 10-50 mg/kg.

    • Formulation: The compound should be formulated in a suitable vehicle, such as a solution or suspension in 0.5% carboxymethylcellulose (CMC) in water.

    • Administration: Administered via oral gavage using a suitable gavage needle.[6]

  • Group 2: Intravenous Administration (IV)

    • Dose: A lower dose is typically used for IV administration to avoid potential toxicity and achieve comparable systemic exposure to the oral route (e.g., 1-5 mg/kg).

    • Formulation: The compound must be dissolved in a sterile, biocompatible vehicle suitable for injection, such as saline with a co-solvent if necessary.

    • Administration: Administered as a bolus injection via a cannulated tail vein or jugular vein.[6][7]

Blood Sampling

Serial blood sampling is crucial for constructing an accurate plasma concentration-time profile.

  • Sampling Time Points: A dense sampling schedule is recommended, especially at early time points, to capture the absorption and distribution phases. Suggested time points for both PO and IV routes are: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[6][8]

  • Sample Collection: Approximately 100-200 µL of whole blood should be collected at each time point from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein.[6][7] Samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Blood samples should be centrifuged at approximately 4,000 rpm for 10 minutes at 4°C to separate the plasma.[7] The resulting plasma supernatant is then transferred to clean, labeled microcentrifuge tubes and stored at -80°C until analysis.[6]

Bioanalytical Method: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[9][10]

  • Sample Preparation:

    • Protein Precipitation: A simple and effective method for plasma sample cleanup is protein precipitation. To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar molecule not present in the sample).

    • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.[7]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: A reverse-phase C18 column is typically used for the separation of small molecules. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.[1][10]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[11] The instrument should be optimized for the specific precursor-to-product ion transitions of the analyte and the internal standard.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.[10]

Data Analysis and Pharmacokinetic Parameters

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of total drug exposure over time.
t½ (Half-life) The time required for the plasma concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (≥ 1 week) fasting Fasting (12-18 hours) animal_acclimatization->fasting po_dosing Oral (PO) Dosing (Gavage) fasting->po_dosing iv_dosing Intravenous (IV) Dosing (Bolus Injection) fasting->iv_dosing blood_collection Serial Blood Collection (0-24 hours) po_dosing->blood_collection iv_dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Plasma Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep uhplc_msms UHPLC-MS/MS Analysis sample_prep->uhplc_msms data_analysis Pharmacokinetic Analysis (NCA) uhplc_msms->data_analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Projected Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent 2-(3-(2-Aminoethoxy)phenyl)acetic acid oxidation Oxidized Metabolites (e.g., Hydroxylation) parent->oxidation Oxidation glucuronide Glucuronide Conjugate parent->glucuronide Glucuronidation sulfate Sulfate Conjugate parent->sulfate Sulfation amino_acid Amino Acid Conjugate (e.g., Glycine) parent->amino_acid Amino Acid Conjugation n_acetyl N-acetylated Metabolite parent->n_acetyl N-acetylation excretion excretion parent->excretion Renal Excretion (Unchanged) oxidation->excretion Renal Excretion glucuronide->excretion Renal Excretion sulfate->excretion Renal Excretion amino_acid->excretion Renal Excretion n_acetyl->excretion Renal Excretion

Caption: Projected metabolic pathways for the title compound.

Conclusion

While direct pharmacokinetic data for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is pending, a comprehensive profile can be projected based on its structural similarity to well-characterized phenylacetic acid and aminophenol derivatives. The proposed in vivo experimental protocols provide a robust framework for the empirical determination of its ADME properties. The successful execution of these studies, coupled with validated bioanalytical methods, will be instrumental in elucidating the compound's disposition in a biological system and will guide its future development as a potential therapeutic agent.

References

  • Protocols.io. (2025, August 4). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved from [Link]

  • ACS Publications. (2024, June 1). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (n.d.). Effect of aceclofenac on pharmacokinetic of phenytoin. Retrieved from [Link]

  • BrainKart. (2017, December 27). p-Aminophenol Derivatives. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • PubMed. (n.d.). Disposition of phenylbutyrate and its metabolites, phenylacetate and phenylacetylglutamine. Retrieved from [Link]

  • PubMed. (2021, April 15). A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples. Retrieved from [Link]

  • MDPI. (2024, October 10). Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics. Retrieved from [Link]

  • MDPI. (2023, October 9). Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Retrieved from [Link]

  • PubMed. (2016, April 22). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Retrieved from [Link]

  • PubMed. (1996, February 16). In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'. Retrieved from [Link]

  • Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]

  • PubMed. (2003, April 7). Phenylacetic acid derivatives as hPPAR agonists. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 20). (PDF) Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics. Retrieved from [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. Retrieved from [Link]

  • PMC. (2023, May 22). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][12]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Precursors: A Technical Guide

Introduction & Strategic Rationale The compound 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS: 2089255-75-2)[1] is a highly versatile, bifunctional building block widely utilized in modern drug discovery. Fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS: 2089255-75-2)[1] is a highly versatile, bifunctional building block widely utilized in modern drug discovery. Featuring both a carboxylic acid and a primary amine separated by a flexible ethoxy-phenyl spacer, it serves as an ideal linker for Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide synthesis.

Because the molecule contains two highly reactive moieties (an amine and a carboxylic acid), attempting a direct, unprotected synthesis inevitably leads to uncontrolled polymerization and self-condensation. Therefore, a robust synthetic pathway must employ orthogonal protecting group strategies. This whitepaper details a highly scalable, four-step synthetic route starting from inexpensive 3-hydroxyphenylacetic acid, emphasizing the causality behind each chemical transformation and providing self-validating experimental protocols.

Retrosynthetic Analysis

Our strategic disconnection relies on masking the reactive termini. The carboxylic acid is protected as a methyl ester, while the primary amine is introduced via a tert-butyloxycarbonyl (Boc) protected alkylating agent. This orthogonal protection strategy ensures that each coupling step proceeds with absolute regioselectivity.

Retrosynthesis Target Target: 2-(3-(2-Aminoethoxy)phenyl) acetic acid HCl Int3 Intermediate 3: Boc-Protected Acid Target->Int3 Deprotection Int2 Intermediate 2: Boc-Protected Ester Int3->Int2 Saponification Int1 Intermediate 1: Phenol Ester + N-Boc-2-bromoethylamine Int2->Int1 Williamson Ether SM Starting Material: 3-Hydroxyphenylacetic acid Int1->SM Esterification

Fig 1: Retrosynthetic pathway for 2-(3-(2-Aminoethoxy)phenyl)acetic acid HCl.

Step-by-Step Synthetic Protocols

Step 1: Carboxylic Acid Protection (Fischer Esterification)

Causality & Rationale: If we attempt to directly alkylate the phenolic hydroxyl group of 3-hydroxyphenylacetic acid, the basic conditions will simultaneously deprotonate the carboxylic acid. The resulting carboxylate anion acts as a competitive nucleophile, leading to unwanted ester formation. By converting the carboxylic acid to a methyl ester via a Fischer esterification[2], we neutralize its nucleophilicity, ensuring the subsequent step is completely regioselective for the phenol.

Methodology:

  • Setup: Charge a round-bottom flask with 3-hydroxyphenylacetic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (EtOAc) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

  • Self-Validation: The reaction is complete when TLC (Hexanes:EtOAc 7:3) shows the disappearance of the baseline acid spot. The basic NaHCO₃ wash acts as a self-purifying step; any unreacted starting material is partitioned into the aqueous layer, ensuring the organic layer contains only the pure methyl 2-(3-hydroxyphenyl)acetate.

Step 2: Phenolic O-Alkylation (Williamson Ether Synthesis)

Causality & Rationale: To introduce the aminoethoxy chain, we utilize a Williamson ether synthesis[3]. We specifically choose N-Boc-2-bromoethylamine over unprotected 2-bromoethylamine. A free primary amine would compete with the phenoxide as a nucleophile, causing self-condensation. The bulky, electron-withdrawing Boc group renders the nitrogen non-nucleophilic. Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the phenol (pKa ~10) without causing side reactions.

Methodology:

  • Setup: Dissolve methyl 2-(3-hydroxyphenyl)acetate (1.0 eq) in anhydrous acetonitrile (10 volumes). Add finely powdered K₂CO₃ (2.0 eq) and stir for 15 minutes to pre-form the phenoxide.

  • Alkylation: Add N-Boc-2-bromoethylamine (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to 80 °C and reflux for 8 hours.

  • Workup: Cool to room temperature and filter the suspension to remove inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate, redissolve in EtOAc, and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation: The product, methyl 2-(3-(2-(Boc-amino)ethoxy)phenyl)acetate, will appear as a distinct, less polar spot on TLC. ¹H-NMR will confirm success via the appearance of a massive 9H singlet at ~1.44 ppm (Boc group) and two 2H triplets around 4.0 ppm and 3.5 ppm (ethoxy chain).

Workflow Step1 1. Reaction Setup Mix Phenol, K2CO3, Alkyl Halide in MeCN Step2 2. Heating Reflux at 80°C for 6-8 hours Step1->Step2 Step3 3. Filtration Remove inorganic salts (K2CO3/KBr) Step2->Step3 Step4 4. Extraction Wash with Water & Brine Step3->Step4 Step5 5. Concentration Dry over Na2SO4 & Evaporate Step4->Step5

Fig 2: Experimental workflow for the Williamson ether synthesis step.

Step 3: Ester Hydrolysis (Saponification)

Causality & Rationale: With the ether linkage established, the methyl ester must be hydrolyzed back to the carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is the gold standard for this transformation[4]. The Boc protecting group is completely orthogonal (stable) to basic conditions, allowing selective unmasking of the acid.

Methodology:

  • Setup: Dissolve the intermediate from Step 2 (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (10 volumes).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

  • Workup (Critical): Concentrate the mixture to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M Citric Acid. Do not use HCl. Strong mineral acids will prematurely cleave the Boc group. Extract the precipitated product with EtOAc, dry, and concentrate.

  • Self-Validation: The pH control ensures the product remains Boc-protected. TLC will show a shift to a highly polar, tailing spot characteristic of a free carboxylic acid.

Step 4: Boc Deprotection & Salt Formation

Causality & Rationale: The final step requires the removal of the Boc group to reveal the primary amine. Using anhydrous 4M HCl in dioxane[5] is vastly superior to using Trifluoroacetic acid (TFA). While TFA yields a hygroscopic trifluoroacetate salt that is difficult to handle, anhydrous HCl directly yields the target compound as a highly crystalline, stable hydrochloride salt. Furthermore, because the target amphoteric amino acid is insoluble in non-polar dioxane, it precipitates directly out of the reaction mixture, eliminating the need for chromatographic purification.

Methodology:

  • Setup: Dissolve the Boc-protected acid (1.0 eq) in anhydrous 1,4-dioxane (5 volumes).

  • Deprotection: Slowly add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: A white precipitate will gradually form as the deprotection proceeds. Once complete, dilute the mixture with cold diethyl ether (10 volumes) to maximize precipitation.

  • Workup: Filter the solid under vacuum, wash thoroughly with cold diethyl ether, and dry under high vacuum.

  • Self-Validation: The physical precipitation is a visual indicator of reaction progress. ¹H-NMR (in DMSO-d6) will show the complete disappearance of the 9H Boc singlet at ~1.4 ppm, confirming total deprotection and yielding pure 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to execute this self-validating synthetic loop reliably.

StepReaction TypeReagents & EquivalentsSolvent SystemTempTimeExpected Yield
1 Fischer Esterification3-Hydroxyphenylacetic acid (1.0 eq), H₂SO₄ (0.1 eq)Methanol65 °C4 h>95%
2 Williamson EtherPhenol Ester (1.0 eq), Boc-amine (1.2 eq), K₂CO₃ (2.0 eq)Acetonitrile80 °C8 h80–85%
3 SaponificationBoc-Ester (1.0 eq), LiOH·H₂O (3.0 eq)THF / H₂O (3:1)25 °C12 h90–95%
4 Boc DeprotectionBoc-Acid (1.0 eq), 4M HCl in Dioxane (10.0 eq)1,4-Dioxane25 °C2 h>95%

References

  • [1] 2089255-75-2 (C10H13NO3) - PubChemLite. uni.lu. Available at:

  • [2] Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at:

  • [3] Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com. Available at:

  • [4] Supporting Information Synthesis of the polyketide section of seragamide A and related cyclodepsipeptides. Beilstein Journals. Available at:

  • [5] Boc Deprotection - HCl. Common Organic Chemistry. Available at:

Sources

Exploratory

Thermal Degradation Profile of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride: Mechanisms, Kinetics, and Analytical Methodologies

Executive Summary 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS 2089255-75-2) is a highly functionalized building block and active pharmaceutical ingredient (API) intermediate. Its molecular architecture—comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS 2089255-75-2) is a highly functionalized building block and active pharmaceutical ingredient (API) intermediate. Its molecular architecture—comprising a primary amine hydrochloride, an alkyl-aryl ether linkage, and a phenylacetic acid moiety—renders it highly susceptible to complex, cascading thermal degradation pathways. Understanding these pathways is critical for drug development professionals to establish safe processing windows (e.g., drying, milling, hot-melt extrusion) and to design stable solid oral dosage forms. This whitepaper systematically deconstructs the thermal vulnerabilities of this compound, providing mechanistic insights, quantitative kinetic data, and self-validating analytical protocols.

Structural Vulnerabilities & Mechanistic Pathways

The thermal degradation of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is not a singular event but a sequential cascade of chemical transformations dictated by its functional groups.

Stage 1: Solid-State Dehydrohalogenation

The initial thermal event is the dissociation of the hydrochloride salt. Amine hydrochlorides are known to undergo thermal dissociation at elevated temperatures, releasing gaseous hydrogen chloride (HCl) and yielding the free base amine[1]. This endothermic process typically initiates between 150 °C and 190 °C. The release of HCl is a critical process safety parameter, as trapped HCl within a crystalline matrix can autocatalyze further degradation or cause severe corrosion to stainless steel manufacturing equipment.

Stage 2: Intermolecular Polyamidation (Condensation)

Once the free base is generated, the molecule possesses both a nucleophilic primary amine and an electrophilic carboxylic acid. While amino acids often undergo intramolecular cyclization to form lactams, the geometry of 2-(3-(2-Aminoethoxy)phenyl)acetic acid prevents this. The meta-substitution on the phenyl ring, combined with the flexible ethoxy spacer, makes the formation of a monomeric cyclic amide highly strained and sterically disfavored. Consequently, the dominant causality dictates intermolecular condensation . The molecules polymerize into polyamide oligomers, releasing water vapor as a byproduct.

Stage 3: Decarboxylation and Ether Cleavage

At temperatures exceeding 250 °C, the phenylacetic acid moiety undergoes thermal decarboxylation. Mechanistic studies on phenylacetic acid derivatives indicate that this process often proceeds via a ring-protonated zwitterionic intermediate, ultimately expelling carbon dioxide ( CO2​ ) to yield a substituted toluene derivative[2]. Concurrently, under extreme thermal stress or in the presence of atmospheric oxygen, the alkyl-aryl ether bond undergoes thermo-oxidative cleavage, generating phenolic fragments and volatile amine species[3].

Degradation Pathway Visualization

G API 2-(3-(2-Aminoethoxy)phenyl) acetic acid HCl FreeBase Free Base Form + HCl (g) API->FreeBase Stage 1: 150-190°C Dehydrohalogenation Amidation Intermolecular Polyamides + H2O (g) FreeBase->Amidation Stage 2: >190°C Condensation Decarboxylation 3-(2-Aminoethoxy)toluene + CO2 (g) FreeBase->Decarboxylation Stage 3: >250°C Thermal Stress EtherCleavage 3-Hydroxyphenylacetic acid + Amine Fragments FreeBase->EtherCleavage Stage 3: >280°C Thermo-oxidation

Figure 1: Sequential thermal degradation network of 2-(3-(2-Aminoethoxy)phenyl)acetic acid HCl.

Quantitative Thermal Kinetics

To translate these mechanisms into actionable formulation data, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is utilized. The table below summarizes the theoretical quantitative thermal profile based on stoichiometric mass losses and isoconversional kinetic principles for pharmaceutical hydrochlorides[4].

Degradation StageTemp. Range (°C)Thermal Event (DSC)Mass Loss (%)Evolved GasPrimary Mechanism
Melting 130 - 145Endothermic< 0.5%NonePhase Transition
Stage 1 150 - 190Endothermic~15.7% HCl Dehydrohalogenation
Stage 2 190 - 250Endothermic~7.8% H2​O Intermolecular Amidation
Stage 3a 250 - 320Exothermic~19.0% CO2​ Decarboxylation
Stage 3b > 320ExothermicVariableVOCsEther Cleavage / Charring

Note: The theoretical mass loss for HCl from C10​H14​ClNO3​ (MW 231.68) is 15.74%. The subsequent loss of one equivalent of water (MW 18.02) during polymerization accounts for an additional 7.78%.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal detection methods and control variables to definitively prove the causality of the degradation pathways.

Protocol 1: Evolved Gas Analysis via TGA-FTIR/MS

This protocol separates purely thermal degradation from thermo-oxidative degradation by utilizing comparative atmospheric controls.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the API into a platinum crucible.

  • Atmospheric Control (The Validation Step):

    • Run A (Inert): Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. This isolates thermolysis (dehydrohalogenation, amidation, decarboxylation).

    • Run B (Oxidative): Purge with dry Air at 50 mL/min. This introduces thermo-oxidation (ether cleavage).

  • Heating Profile: Ramp the temperature from 25 °C to 500 °C at a strictly controlled rate of 10 °C/min.

  • Evolved Gas Transfer: Maintain the transfer line to the FTIR/MS at 250 °C to prevent the condensation of high-boiling volatiles (e.g., water and oligomeric fragments).

  • Data Acquisition & Causality Mapping:

    • Monitor m/z 36 ( HCl ) to validate Stage 1.

    • Monitor m/z 18 ( H2​O ) to validate Stage 2 (Amidation).

    • Monitor m/z 44 ( CO2​ ) to validate Stage 3 (Decarboxylation).

    • Validation Check: If m/z 18 appears concurrently with m/z 36, the sample may contain residual crystallization water (hydrate) rather than undergoing amidation. A prior Karl Fischer titration must be cross-referenced.

Protocol 2: Isothermal Solid-State Stress Profiling (HPLC-DAD-MS)

This protocol traps non-volatile degradants (like the polyamide oligomers) for structural elucidation.

  • Stress Application: Place 50 mg of the API into a series of 5 mL amber glass vials. Seal tightly with PTFE-lined caps.

  • Thermal Incubation: Place the vials in a precision oven at 120 °C, 150 °C, and 180 °C. Pull samples at 24, 48, and 72 hours.

  • Sample Recovery: Quench the vials to room temperature. Dissolve the stressed solid in 50:50 Acetonitrile:Water (with 0.1% Formic Acid) to achieve a nominal concentration of 1 mg/mL. Note: If amidation has occurred, the sample will exhibit poor solubility due to polymer formation. Sonication for 15 minutes is required.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Mass Balance Validation: Integrate the total peak area at 210 nm and 254 nm.

    • Validation Check: The sum of the areas of the parent peak and all degradant peaks must equal 95-105% of an unstressed control standard. A mass balance deficit indicates the formation of highly insoluble polymers or the escape of volatile degradants (e.g., toluene derivatives), confirming the pathways outlined in Section 2.

Formulation & Processing Implications

The thermal profile of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride dictates strict boundaries for pharmaceutical processing. Because dehydrohalogenation begins near 150 °C, processes such as Hot-Melt Extrusion (HME) must be engineered with plasticizers that lower the processing temperature well below this threshold. Furthermore, the propensity for intermolecular amidation means that formulation with basic excipients (which can prematurely neutralize the HCl salt and liberate the reactive free base) should be avoided, as this will drastically lower the activation energy required for the condensation reaction.

References

  • Insight into thermal dissociation of tri‐n‐octylamine hydrochloride: The key to realizing CO2 mineralization with waste. University of Amsterdam (UvA) / Ind Eng Chem Res.[Link]

  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta / Elsevier.[Link]

  • New Vistas in Polymer Degradation. Thermal Oxidation Processes in Poly(ether imide). Macromolecules / ACS Publications.[Link]

  • Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. Oriental Journal of Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Dissolution of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in DMSO

Abstract This application note provides a detailed, field-proven protocol for the solubilization of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in dimethyl sulfoxide (DMSO). The guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the solubilization of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in dimethyl sulfoxide (DMSO). The guide is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing stock solutions for use in biological and chemical assays. We delve into the rationale behind solvent selection, provide step-by-step instructions for dissolution, and outline best practices for quality control and long-term storage. By explaining the causality behind each step, this protocol serves as a self-validating system to ensure the integrity and accuracy of your experimental starting materials.

Part 1: Foundational Principles: Compound and Solvent Characterization

A successful dissolution protocol begins with a thorough understanding of both the solute and the solvent. The physicochemical properties of each dictate the optimal conditions for solubilization and storage.

Solute Profile: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

This compound is a substituted phenylacetic acid derivative. As a hydrochloride salt, it is generally more amenable to dissolution in polar solvents compared to its freebase form. The presence of both polar (amino, ethoxy, carboxylic acid) and nonpolar (phenyl ring) moieties gives it a mixed character.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
CAS Number 1822920-20-6[1]
Physical Form Powder[1]
Storage Temperature Room Temperature (as solid)[1]
Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a highly versatile and widely used solvent in drug discovery and life sciences research.[2][3] Its status as a "universal solvent" stems from its ability to dissolve a vast array of both polar and nonpolar compounds.[2][4][5]

Causality of Solvent Choice: DMSO is a polar aprotic solvent.[2] Its strong dipole, with a highly polar sulfinyl group and two nonpolar methyl groups, allows it to form stable solvation shells around diverse molecules.[5][6] This amphipathic nature is ideal for compounds like 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, which possess both polar and nonpolar regions. Furthermore, its miscibility with water and cell culture media makes it an excellent vehicle for preparing concentrated stock solutions that can be easily diluted into aqueous assay buffers.[2]

PropertyValueSource
Molecular Formula (CH₃)₂SO[2]
Molar Mass 78.13 g/mol [2]
Boiling Point 189 °C (372 °F)[2]
Melting Point 19 °C (66 °F)[2]
Key Features Polar aprotic, miscible with water, low volatility at room temp.[2][3]

Part 2: Safety & Handling: A Non-Negotiable Prerequisite

Prior to handling any chemical, a thorough review of its safety data sheet (SDS) is mandatory. Both the solute and the solvent have specific hazards that must be mitigated through proper laboratory practice and personal protective equipment (PPE).

  • 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride: This compound is classified as an irritant. Hazard statements indicate it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Dimethyl Sulfoxide (DMSO): The primary hazard associated with DMSO is its exceptional ability to penetrate the skin and other biological membranes, acting as a carrier for other molecules.[4] Any substance dissolved in DMSO must be considered skin-permeable.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Nitrile, compatible chemical-resistantTo prevent skin contact with the compound and absorption via DMSO.
Eye Protection Government-approved safety goggles or face shieldTo protect against splashes and airborne powder, preventing serious eye irritation.[7]
Lab Coat Standard laboratory coatTo protect skin and clothing from accidental spills.
Ventilation Fume hood or well-ventilated areaTo minimize inhalation of the compound, which can cause respiratory irritation.[7]

Part 3: Experimental Protocol for Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution. The formula can be adjusted for any desired concentration.

Required Materials
  • 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride powder

  • Anhydrous or cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • (Optional) Sonicator water bath

  • (Optional) Water bath set to 37°C

Step-by-Step Methodology

Step 1: Calculate the Required Mass The first step is to accurately calculate the mass of the compound needed to achieve the target concentration in the desired volume.

  • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example Calculation for 1 mL of a 10 mM Stock Solution: Mass = 10 mM × 1 mL × 215.68 g/mol / 1000 = 2.157 mg

Step 2: Weigh the Compound Using a calibrated analytical balance, carefully weigh the calculated mass of the compound directly into a sterile microcentrifuge tube or vial.

  • Expert Insight: Weighing directly into the dissolution vessel minimizes material loss that can occur during transfer. For small masses, ensure the balance is in a draft-free environment.

Step 3: Dissolution Add the calculated volume of DMSO to the vial containing the pre-weighed compound.

  • Causality: Adding the solvent to the solute powder, rather than the reverse, helps prevent clumping and facilitates wetting of the solid particles.

Step 4: Facilitate Solubilization Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[8]

  • Expert Insight: Mechanical agitation from a vortex mixer provides the necessary energy to break the crystal lattice of the solid and promote its interaction with the solvent molecules.

Step 5: Troubleshooting Insolubility If the compound does not dissolve readily with vortexing, employ the following methods sequentially:

  • Sonication: Place the vial in a sonicator water bath for 5-10 minutes.[9] The high-frequency sound waves create micro-cavitations that act as a powerful mechanical agitator at the particle surface.

  • Gentle Warming: If sonication is insufficient, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[8][9] Increasing the temperature increases the kinetic energy of the system, which can overcome the energy barrier for dissolution.

    • Trustworthiness Check: Always be cautious when heating, as some compounds can degrade.[9] Ensure the solution returns to room temperature before use or storage.

Step 6: Final Quality Control Visually inspect the solution against a light source. A properly prepared stock solution should be clear and free of any visible particulates. The absence of suspended particles confirms that the compound is fully dissolved.

Workflow Visualization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh add_dmso 3. Add DMSO weigh->add_dmso vortex 4. Vortex (1-2 min) add_dmso->vortex inspect1 Check for Clarity vortex->inspect1 sonicate 5a. Sonicate inspect1->sonicate Particulates Remain ready Solution Ready inspect1->ready Clear warm 5b. Gentle Warming (37°C) sonicate->warm inspect2 6. Final Inspection for Clarity warm->inspect2 inspect2->ready Clear inspect2->ready Insoluble at this concentration

Caption: Workflow for dissolving 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in DMSO.

Part 4: Storage and Stability: Preserving Solution Integrity

Proper storage is critical to maintain the efficacy and concentration of the prepared stock solution over time.

Best Practices for Storage
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes in sterile, tightly sealed tubes.[8][9] This practice ensures that the main stock remains pristine.

  • Storage Temperature:

    • Short-term (≤ 1 month): Store aliquots at -20°C.[10]

    • Long-term (up to 6 months): Store aliquots at -80°C.[10]

  • Light Protection: Use amber vials or wrap clear tubes in foil to protect the compound from light, which can cause photodegradation over time.

Storage Protocol Visualization

G start Freshly Prepared Stock Solution aliquot Aliquot into single-use tubes start->aliquot short_term Store at -20°C (≤ 1 Month) aliquot->short_term Short-Term Use long_term Store at -80°C (> 1 Month) aliquot->long_term Long-Term Use

Caption: Recommended storage workflow for DMSO stock solutions.

Part 5: Application in Downstream Assays

When using the DMSO stock solution in aqueous-based assays (e.g., cell culture), it is critical to manage the final DMSO concentration.

  • Cytotoxicity: High concentrations of DMSO can be toxic to cells.[9] It is recommended to keep the final concentration of DMSO in the assay medium below 0.5%, with 0.1% or lower being preferable for sensitive cell lines.[8][9]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test samples to differentiate the effects of the compound from any effects of the solvent.[8]

References

  • Wikipedia. Dimethyl sulfoxide . [Link]

  • Chemwatch. 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information . [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation . [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation . [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery . [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation . [Link]

  • Organic Syntheses. Procedure for dissolving compounds in acid . [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso . [Link]

  • PubChem. 2-Aminophenylacetic acid . [Link]

  • Royal Society of Chemistry. Supplementary Information . [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid . [Link]

  • GenScript. Guidelines for Dissolving Peptides . [Link]

  • Beilstein Journals. Experimental Part . [Link]

  • Scribd. Solubility Data of DMSO . [Link]

Sources

Application

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride as a building block in peptide synthesis

An Application Guide to Incorporating 2-(3-(2-Aminoethoxy)phenyl)acetic Acid Hydrochloride in Advanced Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Incorporating 2-(3-(2-Aminoethoxy)phenyl)acetic Acid Hydrochloride in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Peptide Modification

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for enhancing pharmacological profiles.[1] These modifications can improve metabolic stability, modulate receptor affinity, increase solubility, and introduce novel functionalities for conjugation or structural constraint.[2][3] 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a unique building block that introduces a flexible, hydrophilic ether linkage into a peptide's side chain. Its structure, a derivative of phenylacetic acid, provides a versatile scaffold for creating peptide mimetics with tailored properties.

The primary amino group on the ethoxy tail offers a strategic point for orthogonal functionalization or for modulating the peptide's overall charge and polarity. The ether bond itself is resistant to enzymatic degradation compared to more labile linkages, potentially increasing the in-vivo half-life of the resulting peptide.[4][5] This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this building block using modern Solid-Phase Peptide Synthesis (SPPS) techniques.

Caption: Chemical structure of the title building block.

Core Principles & Strategic Considerations

The successful integration of 2-(3-(2-Aminoethoxy)phenyl)acetic acid into a peptide sequence hinges on the Fmoc/tBu strategy, which is the most common methodology for SPPS.[6] However, the unique structure of this non-canonical amino acid requires special attention to two key areas: side-chain protection and coupling efficiency.

  • Orthogonal Side-Chain Protection: The primary amine on the ethoxy side chain is nucleophilic and will interfere with peptide bond formation if left unprotected. It is crucial to use a protecting group that is stable during the repetitive N-α-Fmoc deprotection steps (typically with piperidine) but can be removed during the final acidolytic cleavage. The tert-butyloxycarbonyl (Boc) group is the ideal choice for this purpose, as it provides robust protection and is cleanly removed by trifluoroacetic acid (TFA). Therefore, the building block should be used in its N-α-Fmoc and side-chain Boc protected form: Fmoc-Dpr(Pac)-OH , where Dpr(Pac) is a common representation for such structures.

  • Coupling Efficiency: While not excessively bulky, the phenylacetic acid scaffold can present moderate steric hindrance compared to standard amino acids.[7][] This can lead to incomplete or slow coupling reactions, resulting in deletion sequences.[9] To mitigate this, the use of potent coupling reagents is highly recommended over standard carbodiimides like DIC. Urnoium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are superior choices. These reagents rapidly form highly activated esters, driving the coupling reaction to completion even with challenging residues.[10]

Detailed Protocols for SPPS Incorporation

This section provides a step-by-step methodology for the manual solid-phase synthesis of a peptide containing 2-(3-(2-Aminoethoxy)phenyl)acetic acid.

Table 1: Materials and Reagents
Reagent/MaterialGradePurpose
Rink Amide or Wang ResinPeptide Synthesis GradeSolid support for peptide C-terminal amide or acid.[11]
Fmoc-Protected Amino AcidsPeptide Synthesis GradeStandard building blocks.
Fmoc-(3-(2-(Boc-amino)ethoxy)phenyl)acetic acid Peptide Synthesis GradeThe target non-canonical building block.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions.
Dichloromethane (DCM)ACS GradeSolvent for washing and resin swelling.
PiperidineReagent GradeReagent for N-α-Fmoc deprotection.
HCTU or HATUPeptide Synthesis GradeCoupling/Activating agent.[10]
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for activation and neutralization.
Acetic AnhydrideReagent GradeCapping agent (optional).
Trifluoroacetic acid (TFA)Reagent GradeCleavage from resin and side-chain deprotection.[7]
Triisopropylsilane (TIS)Reagent GradeCation scavenger for cleavage cocktail.
Diethyl ether (cold)ACS GradePeptide precipitation.
Experimental Workflow

The synthesis follows an iterative cycle of deprotection, activation, and coupling.

Caption: Standard SPPS cycle for incorporating an amino acid.

Step 1: Resin Preparation and First Amino Acid Loading
  • Place the desired resin (e.g., 100 mg, 0.5 mmol/g loading) into a fritted reaction vessel.

  • Swell the resin in DMF for 30 minutes, followed by DCM for 10 minutes. Drain the solvent.

  • Load the first Fmoc-protected amino acid according to standard protocols for your chosen resin (e.g., using DIC/DMAP for Wang resin).[7]

Step 2: N-α-Fmoc Deprotection
  • Drain the solvent from the resin.

  • Add a solution of 20% piperidine in DMF (e.g., 2 mL for 100 mg resin).

  • Agitate the vessel at room temperature for 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

Step 3: Coupling of Fmoc-(3-(2-(Boc-amino)ethoxy)phenyl)acetic acid

This protocol utilizes HCTU for activation.

  • In a separate vial, dissolve 3 equivalents of Fmoc-(3-(2-(Boc-amino)ethoxy)phenyl)acetic acid and 3 equivalents of HCTU relative to the resin loading in DMF.

  • Add 6 equivalents of DIPEA to the vial. The solution may change color, indicating activation.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.[10]

  • Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.[7]

Step 4: Troubleshooting an Incomplete Coupling

If the Kaiser test is positive:

  • Recouple: Drain the vessel and repeat Step 3 with a fresh solution of activated amino acid.

  • Capping: If recoupling is unsuccessful or not desired, cap the unreacted free amines to prevent the formation of deletion sequences. Add a solution of 5% acetic anhydride and 6% DIPEA in DMF to the resin and agitate for 20 minutes.[6]

Step 5: Chain Elongation

Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for all subsequent amino acids in your sequence.

Step 6: Final Cleavage and Deprotection
  • After the final N-α-Fmoc deprotection, wash the peptide-resin extensively with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. For most peptides, a standard mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[10]

  • Add the cleavage cocktail to the dry resin (approx. 2-3 mL per 100 mg of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin, collecting the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet once more with cold ether.

  • Dry the crude peptide pellet under vacuum.

Resin Peptide-Resin (N-terminal amine free) CoupledPeptide New Peptide Bond Formed (Fmoc Protected) Resin->CoupledPeptide FmocAA Fmoc-AA-COOH ActivatedEster Activated O-Acylurea Ester (Highly Reactive) FmocAA->ActivatedEster + HCTU, DIPEA HCTU HCTU HCTU->ActivatedEster DIPEA DIPEA DIPEA->ActivatedEster ActivatedEster->CoupledPeptide + Resin-NH2 Byproducts Byproducts (Tetramethylurea, HOBt-Cl) ActivatedEster->Byproducts

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This compound, which possesses both acidic (carboxylic acid) and basic (primary amine) functional groups, presents unique challenges for chromatographic analysis. This guide details a systematic approach to method development, explaining the scientific rationale behind the selection of the stationary phase, mobile phase composition, pH, and detector settings to achieve optimal separation, peak symmetry, and sensitivity. The protocol is designed for researchers, quality control analysts, and drug development professionals, and includes a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Analyte Properties

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a zwitterionic molecule at physiological pH, containing a phenylacetic acid core, an ether linkage, and a primary amine. The presence of both acidic and basic moieties makes its chromatographic behavior highly dependent on the mobile phase pH.[1][2] The hydrochloride salt form enhances its aqueous solubility, making it suitable for analysis by reversed-phase HPLC, the workhorse of the pharmaceutical industry.[3]

Key Physicochemical Properties (Predicted):

  • Structure: Possesses a UV-active phenyl chromophore, a carboxylic acid (pKa ~4.5), and a primary amine (pKa ~9.5).

  • Zwitterionic Nature: The dual functionality requires careful pH control to ensure a consistent charge state for predictable retention and good peak shape.[4]

  • UV Absorbance: The phenyl ring is expected to have a primary absorbance maximum (λmax) around 220 nm and a secondary maximum around 270 nm.

The objective is to develop a method that provides accurate and precise quantification, suitable for applications such as purity assessment, stability testing, and formulation analysis.

HPLC Method Development Strategy

The development of a robust HPLC method for a zwitterionic compound requires a systematic approach focused on controlling the analyte's ionization state to achieve reproducible retention and symmetrical peak shapes.

The Critical Role of Mobile Phase pH

The primary challenge in analyzing this molecule is managing its dual ionic nature.

  • At low pH (e.g., pH < 3.0): The carboxylic acid group (-COOH) is protonated and neutral, while the primary amine group (-NH3+) is fully protonated and positively charged. In this state, the molecule behaves as a moderately polar basic compound. This is the most common and effective strategy for achieving good peak shape in reversed-phase chromatography, as it suppresses the ionization of acidic silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that cause peak tailing.[5][6]

  • At high pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO-) and the amine is neutral (-NH2). This approach requires specialized pH-stable columns. While it can also yield good peak shapes, low pH is often preferred for its compatibility with a wider range of silica-based columns.

  • At intermediate pH (between pKa values): The molecule exists as a zwitterion, which is highly polar and often poorly retained on traditional reversed-phase columns.[4]

Based on this analysis, a low-pH mobile phase is the most logical starting point.

Column Selection

A high-purity, end-capped C18 column is the recommended initial choice.

  • Stationary Phase: C18 (octadecylsilane) provides the necessary hydrophobic interaction with the phenyl ring of the analyte for retention.[3]

  • End-capping: Modern, fully end-capped columns are essential to shield residual silanol groups on the silica surface. These exposed silanols are acidic and can interact strongly with the protonated amine group of the analyte, leading to significant peak tailing.[5][6]

  • Particle Size: A column with ≤ 3.5 µm particles will provide higher efficiency and better resolution compared to larger particle sizes.

Workflow for Method Development

The logical flow of method development is crucial for an efficient and successful outcome. The process moves from initial screening and optimization to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, Solubility, UV Scan) Column Column Selection (C18, End-Capped, 3.5 µm) Analyte->Column MobilePhase Mobile Phase Screening (Low pH Buffer, ACN vs MeOH) Column->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient FlowTemp Flow Rate & Temperature (Optimize Resolution & Time) Gradient->FlowTemp Detector Detector Settings (Wavelength Selection) FlowTemp->Detector SST System Suitability Testing (Establish Criteria) Detector->SST Validation Method Validation (ICH Q2) (Linearity, Accuracy, etc.) SST->Validation

Caption: A systematic workflow for HPLC method development.

Optimized HPLC Method Protocol

This section provides the final, optimized experimental conditions for the analysis.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-purity, end-capped C18 column).

  • Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).

  • Standard: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride reference standard.

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% to 60% B over 10 minutes
60% to 95% B over 2 minutes
Hold at 95% B for 2 minutes
95% to 5% B over 1 minute
Hold at 5% B for 5 minutes (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 220 nm (for sensitivity) or 270 nm (for selectivity)
Solution Preparation
  • Mobile Phase A Preparation: Add 1.0 mL of formic acid to 1000 mL of purified water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B Preparation: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Filter and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with the same 50:50 diluent.

Method Validation Strategy (ICH Q2(R1))

Validation of the analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[7][8] The validation should be performed according to the ICH Q2(R1) guideline and must include system suitability testing.[9][10]

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[11][12] Five replicate injections of the working standard solution should be performed before sample analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.[13]
Theoretical Plates (N) N ≥ 5000Indicates column efficiency and separation power.[14]
Repeatability (%RSD) %RSD ≤ 1.0% for peak area and retention timeDemonstrates the precision of the system under normal operating conditions.[13]
Validation Characteristics

The following parameters must be evaluated for a quantitative impurity or assay method.

Validation CharacteristicPurpose & Methodology
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). This is typically shown by analyzing forced degradation samples (acid, base, peroxide, heat, light) and ensuring the main peak is free from co-eluting peaks (use PDA for peak purity analysis).
Linearity Confirm a proportional relationship between analyte concentration and detector response. Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Recovery should typically be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst. %RSD should be ≤ 1.0%. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare results between the two sets.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, ±5% in organic modifier composition). The SST criteria should still be met.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Can be determined based on signal-to-noise ratio (typically S/N of 10) or by establishing the lowest concentration that meets accuracy and precision criteria.

Conclusion

This application note provides a complete framework for the development and validation of a selective, robust, and reliable RP-HPLC method for the analysis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. By carefully controlling the mobile phase pH to ensure a consistent, single ionic species, and by using a modern, high-purity end-capped C18 column, the common chromatographic challenges associated with zwitterionic compounds, such as poor retention and peak tailing, are effectively overcome. The detailed validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated environment.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link][11]

  • Dong, M., Paul, R., & Gershanov, L. (2001). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link][12]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][8]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link][13]

  • Ismail, M., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. PubMed. [Link][15]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link][4]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link][16]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link][14]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link][1]

  • Singh, S., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link][17]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link][5]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][9]

  • Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link][18]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link][19]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link][6]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • Trivedi, D. K., et al. (2012). Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. ResearchGate. [Link][20]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link][3]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. [Link][21]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link][22]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link][23]

  • Chromatography Forum. (2010). peak tailing. [Link]

  • U. of Delaware. HPLC Troubleshooting Guide. [Link][24]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][25]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link][2]

  • Wünsche, C., & Morávek, L. (1987). [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids]. PubMed. [Link][26]

  • Song, P., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link][27]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link][28]

Sources

Application

Application Notes and Protocols: Amide Coupling Strategies for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS: 2089255-75-2) Molecular Profile & Strategic Considerations In mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS: 2089255-75-2)

Molecular Profile & Strategic Considerations

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), bifunctional linkers are critical for joining distinct pharmacophores without disrupting their individual binding affinities . 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a highly versatile bifunctional building block. It features a flexible, hydrophilic 2-aminoethoxy chain (primary amine) and a rigid phenylacetic acid moiety (carboxylic acid).

The Bifunctional Challenge

Because this molecule contains both a nucleophile (amine) and an electrophile precursor (carboxylic acid), it is inherently prone to self-condensation, which can lead to unwanted macrocyclization or linear polymerization.

Expertise & Causality: To mitigate premature polymerization during storage and handling, this compound is supplied as a hydrochloride (HCl) salt . The protonation of the primary amine renders it non-nucleophilic. However, during amide coupling reactions—which typically require basic conditions (e.g., DIPEA, TEA)—the amine is liberated in situ. Therefore, researchers must employ strict chemoselective strategies:

  • Strategy A (N-Acylation): Coupling an external acid to the linker's amine. The linker's acid remains unactivated.

  • Strategy B (C-Amidation): Coupling the linker's acid to an external amine. This requires transient protection of the linker's amine (e.g., Boc protection) prior to acid activation to prevent self-reaction.

Workflow & Mechanistic Pathways

The following diagram illustrates the divergent synthetic workflows required to harness this bifunctional linker effectively.

G Start 2-(3-(2-Aminoethoxy)phenyl) acetic acid HCl split Start->split PathA Strategy A: N-Acylation (Targeting the Amine) split->PathA PathB Strategy B: C-Amidation (Targeting the Acid) split->PathB Base Add DIPEA (Liberates free amine) PathA->Base Protect Boc Protection (Masks amine) PathB->Protect CouplingA Add Activated External Acid Base->CouplingA CouplingB Activate Acid & Add External Amine Protect->CouplingB ProdA N-Acylated Product (Free Acid Retained) CouplingA->ProdA ProdB Amide Product (Requires Deprotection) CouplingB->ProdB

Workflow for divergent amide coupling strategies using the bifunctional linker.

Mechanistic Grounding: Coupling Reagent Selection

Amide bond formation is typically mediated by coupling reagents that convert the carboxylic acid into a highly reactive leaving group . For this linker, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its rapid kinetics and high efficiency, which minimizes side reactions.

G Acid Carboxylic Acid OAt HOAt Active Ester Acid->OAt Activation HATU HATU + DIPEA HATU->OAt Amide Amide Bond OAt->Amide Nucleophilic Attack Amine Free Amine Amine->Amide

Mechanistic pathway of HATU-mediated amide coupling.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an analytical checkpoint to confirm causality and reaction progress before proceeding.

Protocol A: Selective N-Acylation (Coupling to the Linker's Amine)

Objective: Conjugate an external carboxylic acid to the 2-aminoethoxy group while preserving the linker's acetic acid moiety.

Step-by-Step Methodology:

  • Pre-activation of External Acid: Dissolve the external carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. You must observe the mass of the HOAt-active ester intermediate. Do not proceed until activation is >95% complete.

  • In Situ Neutralization & Coupling: Add 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (1.05 eq) to the reaction mixture, followed immediately by an additional 1.0 eq of DIPEA.

    • Causality: The extra equivalent of DIPEA is mathematically required to neutralize the HCl salt, liberating the free amine to initiate the nucleophilic attack on the active ester .

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Spot the mixture on a TLC plate and stain with Ninhydrin. The initial presence of the free primary amine will show a distinct purple spot. The disappearance of this spot validates successful amide bond formation.

  • Quenching & Purification: Quench the reaction with water. Acidify slightly (pH ~4) using 1M HCl to ensure the product's carboxylic acid is protonated, then extract with Ethyl Acetate. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Protocol B: Sequential C-Amidation (Coupling to the Linker's Acid)

Objective: Conjugate the linker's acetic acid group to an external amine.

Step-by-Step Methodology:

  • Transient Amine Protection: Dissolve the linker HCl salt (1.0 eq) in a 1:1 mixture of THF/H₂O. Add Triethylamine (TEA) (2.5 eq) and Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). Stir for 4 hours.

    • Causality: Masking the amine is non-negotiable here. Without the Boc group, subsequent activation of the acid will result in rapid self-polymerization.

    • Self-Validation Checkpoint 1: LC-MS must show a mass shift of +100 Da (addition of the Boc group) and complete consumption of the starting material.

  • Acid Activation & Coupling: Isolate the Boc-protected linker. Dissolve it (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add the external amine (1.1 eq). Stir for 3 hours.

  • Deprotection: Concentrate the mixture, redissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir for 1 hour at room temperature.

    • Self-Validation Checkpoint 2: LC-MS must confirm the loss of the Boc group (-100 Da). Evaporate the TFA thoroughly to yield the final conjugated product as a TFA salt.

Quantitative Data & Optimization

The following tables summarize the optimal stoichiometric ratios and troubleshooting parameters derived from multivariate analyses of amide coupling efficiencies .

Table 1: Optimized Reagent Equivalents for N-Acylation (Protocol A)

ReagentEquivalentsFunctional Role
External Carboxylic Acid1.00Primary Electrophile
HATU1.10Activating Agent (Forms HOAt ester)
Linker (HCl salt)1.05Primary Nucleophile
DIPEA (Total)3.00Base (2.0 eq for activation + 1.0 eq to neutralize HCl)

Table 2: Troubleshooting & Reaction Optimization

ObservationRoot Cause AnalysisCorrective Action
Extensive Polymerization Premature amine liberation during acid activation.Ensure complete Boc-protection of the amine (Protocol B, Step 1) prior to adding HATU.
Incomplete Activation Insufficient base or high steric hindrance.Increase DIPEA to 4.0 eq; ensure DMF is strictly anhydrous.
Epimerization (if chiral) Over-activation by HATU.Switch coupling reagent from HATU to EDC/HOBt to reduce reaction aggressiveness.

References

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry / National Institutes of Health (PMC). URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (Royal Society of Chemistry). URL:[Link]

  • Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Method

Application Notes and Protocols for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in Medicinal Chemistry

Introduction: A Versatile Phenylacetic Acid Scaffold for Drug Discovery 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a bifunctional organic molecule that holds significant potential as a versatile building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Phenylacetic Acid Scaffold for Drug Discovery

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a bifunctional organic molecule that holds significant potential as a versatile building block in modern medicinal chemistry. Its structure uniquely combines a phenylacetic acid moiety, a well-established pharmacophore in numerous therapeutic agents, with a flexible aminoethoxy side chain. The phenylacetic acid core is found in a wide array of approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, and serves as a crucial structural motif for interaction with various biological targets.[1][2] The presence of a primary amine at the terminus of the ethoxy chain offers a reactive handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the generation of compound libraries for drug screening. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, with a focus on its utility in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly β-3 adrenergic receptor agonists.

Core Application: A Key Building Block for the Synthesis of β-3 Adrenergic Receptor Agonists

The β-3 adrenergic receptor is a well-validated target for the treatment of conditions such as overactive bladder, type 2 diabetes, and obesity.[3] Many potent and selective β-3 adrenergic receptor agonists share a common structural feature: a phenethanolamine core linked to a substituted aromatic ring system.[4][5][6] The structure of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is pre-disposed to serve as a key intermediate in the synthesis of such compounds. The primary amine can be elaborated to construct the requisite phenethanolamine side chain, while the phenylacetic acid portion can engage in crucial interactions within the receptor binding pocket.

Proposed Synthetic Pathway to a β-3 Adrenergic Agonist Analog

The following workflow outlines a proposed synthetic route to a potential β-3 adrenergic receptor agonist starting from 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This pathway is based on established synthetic methodologies for analogous compounds.[4][7]

G A 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride B Protection of Carboxylic Acid (e.g., Esterification) A->B e.g., SOCl2, MeOH C Protected Intermediate B->C D Reductive Amination with a Substituted Phenyl Glyoxal C->D e.g., (R)-2-hydroxy-2-(3-chlorophenyl)acetaldehyde, NaBH(OAc)3 E Phenethanolamine Intermediate D->E F Deprotection of Carboxylic Acid E->F e.g., LiOH, H2O/THF G Final β-3 Adrenergic Agonist Analog F->G

Caption: Proposed synthetic workflow for a β-3 adrenergic agonist analog.

Experimental Protocols

Protocol 1: Esterification of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Rationale: The carboxylic acid moiety is protected as a methyl ester to prevent its interference in the subsequent reductive amination step. Thionyl chloride in methanol is a classic and efficient method for this transformation.

Materials:

  • 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Protocol 2: Reductive Amination to Form the Phenethanolamine Core

Rationale: This step constructs the key phenethanolamine side chain. Reductive amination with a suitable chiral aldehyde (or its precursor) and a mild reducing agent like sodium triacetoxyborohydride is a highly effective method for forming the desired secondary amine.

Materials:

  • Methyl 2-(3-(2-aminoethoxy)phenyl)acetate (from Protocol 1)

  • A suitable chiral α-hydroxy aldehyde, e.g., (R)-2-hydroxy-2-(3-chlorophenyl)acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 2-(3-(2-aminoethoxy)phenyl)acetate (1.0 eq) and the chiral α-hydroxy aldehyde (1.1 eq) in anhydrous DCM (20 mL per gram of amine).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Saponification to the Final Product

Rationale: The final step is the deprotection of the methyl ester to reveal the carboxylic acid, a common feature in many β-3 adrenergic agonists for enhanced receptor binding. Lithium hydroxide is a standard reagent for this hydrolysis.

Materials:

  • The phenethanolamine intermediate from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to remove the THF.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Alternative Application: A Scaffold for GPCR Ligand Library Synthesis

The primary amine of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride serves as an excellent point for diversification to generate libraries of compounds for screening against various GPCRs.[8][9] A straightforward approach is N-acylation with a diverse set of carboxylic acids or acyl chlorides.

Workflow for Library Synthesis via N-Acylation

G cluster_0 Coupling Reagents A 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride B N-Acylation with Diverse Carboxylic Acids (R-COOH) A->B C Library of Amide Derivatives B->C D HATU, DIPEA E EDC, HOBt

Caption: Diversification workflow via N-acylation.

Protocol 4: General Procedure for N-Acylation

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is known for its high efficiency and low rate of racemization.

Materials:

  • 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

  • A diverse set of carboxylic acids (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture.

  • In a separate vial, dissolve 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF with DIPEA (1.0 eq) to form the free base in situ.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by preparative HPLC or flash chromatography.

Data on Analogous Compounds

While specific biological data for derivatives of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is not widely published, the following table presents data for structurally related β-3 adrenergic receptor agonists to illustrate the potential potency of compounds derived from this scaffold.

Compound ID (Analogous)TargetEC₅₀ (nM)Selectivity vs. β₁/β₂Reference
Analog AHuman β₃-AR15>100-fold[4]
Analog BHuman β₃-AR8>500-fold[6]
Analog CRat β₃-AR25Not reported[5]

This table is for illustrative purposes and shows data for compounds with similar structural motifs.

Conclusion

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a promising and versatile building block for medicinal chemistry. Its bifunctional nature allows for its incorporation into complex molecular architectures, particularly in the synthesis of β-3 adrenergic receptor agonists and other GPCR ligands. The protocols outlined in this document provide a practical framework for researchers to utilize this scaffold in their drug discovery programs. The adaptability of the primary amine for various coupling reactions makes it an ideal starting point for the generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the identification of novel therapeutic agents.

References

  • Sablone, M. R., Cesta, M. C., Moriconi, A., Aramini, A., Bizzarri, C., Di Giacinto, C., ... & Allegretti, M. (2009). Structure-activity relationship of novel phenylacetic CXCR1 inhibitors. Bioorganic & medicinal chemistry letters, 19(15), 4026-4030. [Link]

  • Pang, Y., Yeo, W. K., He, Y., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and chemical toxicology, 71, 148-156. [Link]

  • Request PDF. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

  • Wellendorph, P., Johansen, A. T., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & clinical pharmacology, 23(2), 207-213. [Link]

  • Uehling, D. E., Shearer, B. G., Donaldson, K. H., Chao, E. Y., Deaton, D. N., Adkison, K. K., ... & Cowan, D. J. (2006). Biarylaniline phenethanolamines as potent and selective β3 adrenergic receptor agonists. Journal of medicinal chemistry, 49(9), 2758-2771. [Link]

  • Shearer, B. G., Donaldson, K. H., Sugg, E. E., Lee, D. M., Uehling, D. E., Deaton, D. N., ... & Milliken, T. O. (2007). Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids. Bioorganic & medicinal chemistry letters, 17(16), 4539-4543. [Link]

  • Chemcas. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]

  • Fisher, M. H., Amend, A. M., Bach, T. J., Barker, J. M., Brady, E. J., Candelore, M. R., ... & Wyvratt, M. J. (2002). Synthesis and evaluation of potent and selective beta (3) adrenergic receptor agonists containing acylsulfonamide, sulfonylsulfonamide, and sulfonylurea carboxylic acid isosteres. Journal of medicinal chemistry, 45(3), 598-622. [Link]

  • Mekhalfia, A., & Boukhris, F. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 856-861. [Link]

  • ResearchGate. (n.d.). New Potential Beta-3 Adrenergic Agonists with Beta-Phenylethylamine Structure, Synthesized for the Treatment of Dyslipidemia and Obesity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-Phenylglycine. Retrieved from [Link]

  • Request PDF. (n.d.). Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Molbank. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023064768A1 - G-protein-coupled receptor regulators and methods of use thereof.
  • Kofuku, Y., Ueda, T., Okude, J., Takeda, S., & Shimada, I. (2019). GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. Biophysical reviews, 11(4), 571-582. [Link]

  • European Patent Office. (n.d.). EP 2752423 A2 - GPCR ligands and method of using same. Retrieved from [Link]

  • Frontiers in Pharmacology. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in pharmacology, 9, 120. [Link]

Sources

Application

A Robust HILIC-LC-MS/MS Method for the Quantification of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in human plasma. Given the polar nature of the analyte, conventional reversed-phase chromatography presents significant retention challenges.[1][2] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, which provides excellent retention and peak shape for polar compounds.[3] Sample preparation was streamlined using a simple and efficient protein precipitation protocol. The method was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity.[4] This protocol is well-suited for high-throughput pharmacokinetic and toxicokinetic studies in drug development.[5]

Introduction

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a small molecule of interest in pharmaceutical research. Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[6] The analyte's structure, which includes both a primary amine and a carboxylic acid functional group, classifies it as a polar, zwitterionic compound. This polarity makes it difficult to retain on traditional nonpolar stationary phases like C18 columns, often leading to poor chromatographic performance.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating and retaining highly polar analytes.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, facilitating the retention of polar compounds that elute in the void volume under reversed-phase conditions.

This document provides a comprehensive, step-by-step protocol for the quantification of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in human plasma. The methodology leverages a HILIC column for chromatographic separation and a triple quadrupole mass spectrometer for detection, ensuring high sensitivity and selectivity.[6] The rationale behind key experimental choices is discussed to provide researchers with a deep understanding of the method's principles.

Experimental

Materials and Reagents
  • Analyte: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (Purity ≥98%), source to be documented.

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte or a related molecule like 2-(3-(2-Aminoethoxy)phenyl)acetic acid-d4.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade or Type I).

  • Additives: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).

  • Biological Matrix: Pooled Human Plasma (K2-EDTA as anticoagulant), sourced from an accredited vendor.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, analytical balance, volumetric flasks, and pipettes.

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution, such as an Agilent 1290 Infinity II LC or equivalent.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as a SCIEX QTRAP 6500+ or equivalent.[8]

  • Analytical Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[3][9]

Preparation of Standards and Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard into separate 2 mL volumetric flasks. Dissolve in a 50:50 mixture of methanol and water to the final volume.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to create working solutions for calibration curve (CC) and quality control (QC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

  • Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CC standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples in blank human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Sample Preparation Protocol: Protein Precipitation

The protein precipitation method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, making it ideal for high-throughput analysis.[10] Acetonitrile is used as the precipitation solvent as it is also the primary strong solvent in the HILIC mobile phase, ensuring compatibility and good peak shape.[1]

  • Aliquot: Pipette 50 µL of plasma samples (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Precipitate: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each sample.

  • Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the samples at 14,000 rpm (or ~20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Blank, CC, QC, Unknown) add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (10 min @ 14,000 rpm) vortex->centrifuge supernatant Transfer 100 µL of Supernatant centrifuge->supernatant injection Inject 5 µL for LC-MS/MS Analysis supernatant->injection

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method Conditions

The choice of a HILIC column is critical for retaining the polar analyte. The mobile phase consists of a high percentage of acetonitrile, and the gradient moves from high to low organic content to elute the compounds. Ammonium formate and formic acid are used as mobile phase modifiers to improve peak shape and enhance ionization efficiency in positive ESI mode.

ParameterValue
Column Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution
Time (min)%B
0.095
3.050
3.195
5.095

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the primary amine on the analyte is readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11][12]

ParameterValue
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium
Detection Mode Multiple Reaction Monitoring (MRM)

The exact m/z values and collision energies must be optimized by infusing a standard solution of the analyte and internal standard. The following are proposed transitions based on the analyte's structure (free base MW = 179.22).

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Analyte 180.2134.1 (Quantifier)15 (Optimized)
180.291.1 (Qualifier)25 (Optimized)
Internal Standard (IS) e.g., 184.2 (for d4-label)e.g., 138.1Optimized

Rationale for Fragmentation: The precursor ion at m/z 180.2 corresponds to the protonated molecule. The quantifier ion at m/z 134.1 likely results from the neutral loss of formic acid (46 Da) from the acetic acid moiety. The qualifier ion at m/z 91.1 could correspond to a tropylium ion fragment from the phenyl ring.

Method Validation

To ensure the reliability and reproducibility of the analytical method, a full validation should be performed according to regulatory guidelines.[4][5][13] The objective is to demonstrate that the method is fit for its intended purpose.[5]

G center_node Reliable & Reproducible Quantification Method acc Accuracy (%Bias) center_node->acc prec Precision (%CV) center_node->prec sel Selectivity & Specificity center_node->sel sens Sensitivity (LLOQ) center_node->sens lin Linearity & Range (r² ≥ 0.99) center_node->lin stab Stability (Freeze-Thaw, Bench-Top, Long-Term) center_node->stab

Caption: Key parameters for establishing a trustworthy bioanalytical method.

Validation Parameters and Acceptance Criteria
ParameterStudy DesignAcceptance Criteria
Selectivity Analyze 6 different batches of blank plasma.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS.
Linearity Analyze calibration curves (n=3) with 8 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates of QC samples (LLOQ, LQC, MQC, HQC) on 3 separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).[9]
Sensitivity (LLOQ) Confirmed from the accuracy and precision runs at the lowest standard concentration.Signal-to-noise ratio >10. Accuracy within ±20% and Precision ≤20%.
Matrix Effect Compare analyte response in post-extraction spiked blank plasma vs. neat solution.IS-normalized matrix factor should be consistent across batches with a %CV ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma.Recovery should be consistent, precise, and reproducible.
Stability Analyze QC samples after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, 30 days at -80°C).Mean concentration of stability samples should be within ±15% of nominal values.
Representative Validation Results (Hypothetical Data)

Table 1: Calibration Curve Linearity

Concentration (ng/mL) Mean Back-Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ) 0.95 95.0
2.50 2.60 104.0
10.0 9.80 98.0
50.0 51.5 103.0
100 101 101.0
250 245 98.0
500 490 98.0
1000 1020 102.0

Linear Fit: y = mx + c, Weighting: 1/x², Mean r² = 0.998

Table 2: Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=15) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 9.8
LQC 3.00 2.91 97.0 7.5
MQC 75.0 78.5 104.7 5.1

| HQC | 750 | 735 | 98.0 | 4.3 |

Conclusion

This application note presents a validated HILIC-LC-MS/MS method for the reliable quantification of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in human plasma. The method effectively addresses the challenges associated with retaining and analyzing this polar compound by using HILIC chromatography. A simple protein precipitation protocol allows for rapid and efficient sample cleanup. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the criteria for bioanalytical method validation.[4][13] It is therefore a valuable tool for researchers and drug development professionals requiring high-quality quantitative data for pharmacokinetic assessments.

cluster_workflow Overall Analytical Workflow Sample Plasma Sample Prep Protein Precipitation & IS Addition Sample->Prep LC HILIC Separation Prep->LC MS ESI+ Ionization LC->MS Detect MRM Detection (Triple Quadrupole) MS->Detect Data Data Acquisition & Quantification Detect->Data

Caption: High-level overview of the complete analytical process.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. [Link]

  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. waters.com. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. agilexbiolabs.com. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. ijper.org. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. fda.gov. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. fda.gov. [Link]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. agilent.com. [Link]

  • Beilstein Journals. (n.d.). Experimental Part. beilstein-journals.org. [Link]

  • ECHA. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information. echa.europa.eu. [Link]

  • SlideShare. (2010). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. slideshare.net. [Link]

  • PLOS. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. journals.plos.org. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. rsc.org. [Link]

  • MASONACO. (n.d.). Free amino acids (LC-MS/MS). masonaco.com. [Link]

  • BMRB. (n.d.). bmse000220 Phenylacetic Acid at BMRB. bmrb.io. [Link]

  • PubChem - NIH. (n.d.). 2-Methoxyphenylacetic acid. pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. mdpi.com. [Link]

Sources

Method

Comprehensive Derivatization Protocols for GC-MS Analysis of 2-(3-(2-Aminoethoxy)phenyl)acetic Acid Hydrochloride

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Application: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Mechanistic Challenges The compound 2-(3-(2-aminoethox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Application: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Mechanistic Challenges

The compound 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride is a highly polar, amphoteric intermediate frequently encountered in pharmaceutical synthesis. Structurally, it contains a primary amine (-NH₂), an ether linkage (-O-), and a carboxylic acid (-COOH), and is supplied as a hydrochloride salt.

Direct analysis of this compound via Gas Chromatography (GC) is impossible. The extensive hydrogen-bonding network between the carboxylic acid and the amine results in virtually zero volatility and severe thermal degradation at GC inlet temperatures[1]. Derivatization is strictly required to mask these active hydrogens, reduce polarity, and improve thermal stability[1].

Furthermore, the presence of the hydrochloride salt introduces a critical failure point in standard derivatization workflows. Acidic protons rapidly quench common silylating reagents (e.g., BSTFA), generating volatile HCl and degrading the reagent into inactive byproducts. Therefore, any successful protocol must either neutralize the salt prior to derivatization or leverage it within an acid-catalyzed reaction.

This application note details two field-proven, orthogonal derivatization strategies:

  • One-Pot Silylation: A rapid method utilizing Pyridine as an acid scavenger.

  • Two-Step Esterification-Acylation: A highly robust method providing superior derivative stability and enhanced MS sensitivity[2].

Strategy A: One-Pot Neutralization and Silylation

The Causal Rationale

Silylation is the most universal GC derivatization technique. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) will convert both the -COOH and -NH₂ groups into their respective trimethylsilyl (TMS) derivatives. However, silylation requires strictly anhydrous conditions[3].

To overcome the hydrochloride salt, anhydrous pyridine is used as both the solvent and an acid scavenger. Pyridine free-bases the amine (forming a pyridine-HCl precipitate) and acts as a catalytic base for the silylation reaction, ensuring complete conversion to the Tri-TMS derivative.

G A Target Analyte (HCl Salt) B Add Pyridine (Neutralize HCl) A->B Step 1 C Add BSTFA + 1% TMCS (Silylation) B->C Step 2 D Incubate at 70°C for 30 mins C->D Step 3 E Tri-TMS Derivative Ready for GC-MS D->E Step 4

Workflow for the one-pot neutralization and silylation of the target HCl salt.

Step-by-Step Protocol

Self-Validation Checkpoint: Ensure all glassware is strictly silanized and oven-dried. Moisture will instantly hydrolyze TMS derivatives back to the free analyte.

  • Sample Preparation: Weigh exactly 1.0 mg of 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride into a 2.0 mL silanized amber glass vial.

  • Neutralization: Add 100 µL of anhydrous pyridine. Vortex vigorously for 60 seconds. Note: A slight cloudiness may appear; this is the pyridine-HCl salt precipitating and confirms neutralization is occurring.

  • Derivatization: In a fume hood, add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a dry block heater at 70°C for 30 minutes.

  • Analysis: Remove from heat and allow to cool to room temperature. Transfer the clear supernatant to a GC insert. Inject 1 µL directly into the GC-MS.

Strategy B: Two-Step Esterification and Acylation

The Causal Rationale

While silylation is fast, TMS derivatives of amino acids are known to degrade in autosampler vials within hours[2]. For large batch analyses or when maximum sensitivity is required, a two-step alkylation/acylation approach is vastly superior.

This method uses 2M HCl in Methanol to esterify the carboxylic acid. Because the reagent is already highly acidic, the analyte's hydrochloride salt is an asset, not a hindrance. Following evaporation, the primary amine is acylated using Pentafluoropropionic anhydride (PFPA) . The introduction of fluorinated acyl groups significantly increases the electronegativity of the molecule, drastically enhancing detectability in Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS[4].

G A Target Analyte (HCl Salt) B Esterification (2M HCl in MeOH, 80°C) A->B C Intermediate: Methyl Ester HCl Salt B->C Converts -COOH to -COOMe D Solvent Evaporation (N2 Stream, 40°C) C->D Removes H2O/MeOH E Acylation (PFPA in Ethyl Acetate, 65°C) D->E F Final Derivative: Methyl Ester-PFP Amide E->F Converts -NH2 to -NH-PFP

Two-step derivatization: methanolic esterification followed by PFPA acylation.

Step-by-Step Protocol

Self-Validation Checkpoint: Complete removal of methanol in Step 3 is critical. Residual methanol will violently react with PFPA, destroying the reagent before it can acylate the amine.

  • Esterification: Transfer 1.0 mg of the analyte (or 100 µL of an aqueous extract, dried completely) into a 2.0 mL glass vial. Add 200 µL of 2M HCl in Methanol.

  • Incubation 1: Cap tightly and heat at 80°C for 60 minutes.

  • Evaporation: Remove the cap and evaporate the solution to complete dryness under a gentle stream of ultra-high purity Nitrogen at 40°C. The residue must appear completely dry.

  • Acylation: Add 100 µL of anhydrous Ethyl Acetate to reconstitute the intermediate, followed by 50 µL of PFPA.

  • Incubation 2: Cap tightly and incubate at 65°C for 30 minutes.

  • Cleanup: Evaporate the reaction mixture to complete dryness under Nitrogen. Reasoning: This removes excess PFPA and highly acidic pentafluoropropionic acid byproducts that will rapidly degrade the GC column stationary phase.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous Toluene or Ethyl Acetate. Vortex and inject 1 µL into the GC-MS.

Quantitative Data & Method Comparison

Table 1: Comparison of Derivatization Strategies
ParameterMethod A: Silylation (BSTFA)Method B: Esterification/Acylation (PFPA)
Target Groups Modified -COOH, -NH₂-COOH (Esterified), -NH₂ (Acylated)
Derivative Formed Tri-TMS Ester/AmineMethyl Ester-PFP Amide
Reaction Time ~35 minutes (One-pot)~120 minutes (Two-step + Evaporations)
Derivative Stability Low (Degrades within 12-24 hrs at RT)High (Stable for >72 hrs at RT)
Sensitivity (EI-MS) Moderate to HighVery High (Excellent fragmentation)
Matrix Tolerance Poor (Strictly anhydrous required)Moderate (Aqueous extracts can be dried down)
Table 2: Recommended GC-MS Operating Parameters
ParameterRecommended Setting
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Inlet Temperature 250°C (Splitless mode, purge valve on at 1.0 min)
Oven Program 80°C (Hold 1 min) ➔ Ramp 15°C/min to 280°C ➔ Hold 5 min
Transfer Line Temp 280°C
Ion Source / Quad Temp 230°C / 150°C
Ionization Mode Electron Impact (EI) at 70 eV

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis SciSpace URL:[Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts PubMed Central (PMC) / NIH URL:[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling MDPI URL:[Link]

  • Derivatization Methods in GC and GC/MS Semantic Scholar URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride as a GPR142 Agonist

Abstract This document provides a comprehensive guide for the in vitro evaluation of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a putative agonist of the G protein-coupled receptor 142 (GPR142). GPR142 has eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a putative agonist of the G protein-coupled receptor 142 (GPR142). GPR142 has emerged as a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion.[1][2][3] These application notes offer detailed protocols for characterizing the compound's activity through various cell-based assays, enabling researchers to elucidate its potency, efficacy, and mechanism of action.

Introduction: The Significance of GPR142 in Metabolic Disease

GPR142 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1] Its natural ligands are aromatic amino acids, such as tryptophan.[1][2] Activation of GPR142 by agonists enhances glucose-stimulated insulin secretion (GSIS), making it an attractive target for the development of novel therapies for type 2 diabetes with a reduced risk of hypoglycemia.[1][3][4] The compound 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride belongs to a class of small molecules designed to modulate GPR142 activity. Understanding its in vitro pharmacological profile is a critical step in its development as a potential therapeutic agent.

Mechanism of Action: GPR142 Signaling Pathways

GPR142 activation initiates a cascade of intracellular events primarily through the Gq signaling pathway, with potential contributions from the Gi pathway.[2][5]

  • Gq Pathway: Upon agonist binding, GPR142 couples to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key trigger for insulin vesicle fusion and secretion.

  • Gi Pathway: Some studies suggest that GPR142 can also couple to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] The precise role of this pathway in the overall effect of GPR142 activation is still under investigation.

  • ERK Phosphorylation: Both Gq and Gi signaling can converge on the phosphorylation of extracellular signal-regulated kinase (ERK), which may play a role in the long-term effects of GPR142 activation on β-cell health and proliferation.[2][4]

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPR142 GPR142 Agonist->GPR142 Binds Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates PLC PLC Gq->PLC Activates ERK_Phos ERK Phosphorylation Gq->ERK_Phos Leads to AC AC Gi->AC Inhibits Gi->ERK_Phos Leads to IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Decreases Ca2+ Ca2+ IP3->Ca2+ Increases Intracellular Insulin_Secretion Glucose-Dependent Insulin Secretion Ca2+->Insulin_Secretion Triggers

Caption: GPR142 signaling cascade.

Experimental Protocols

The following protocols are designed to assess the activity of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride on GPR142. It is recommended to use a cell line recombinantly expressing human GPR142, such as HEK293 or CHO cells, for initial characterization.

General Workflow for In Vitro Assay Preparation

Assay_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Incubation Cell Treatment & Incubation Cell_Culture->Incubation Compound_Prep Compound Dilution Series Preparation Compound_Prep->Incubation Assay_Execution Assay-Specific Signal Detection Incubation->Assay_Execution Data_Analysis Data Analysis & EC50 Calculation Assay_Execution->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Protocol 1: Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq signaling, providing a direct measure of GPR142 activation.[1][6]

Materials and Reagents:

ReagentSupplier (Example)Catalog Number (Example)
HEK293 cells expressing hGPR142In-house/VendorN/A
DMEM with high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
IP-One HTRF Assay KitCisbio62IPAPEC
2-(3-(2-Aminoethoxy)phenyl)acetic acid HClSigma-AldrichCustom Synthesis
L-Tryptophan (positive control)Sigma-AldrichT0254

Procedure:

  • Cell Culture: Culture HEK293-hGPR142 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride and L-Tryptophan in the assay buffer provided with the kit.

  • Assay Protocol: Follow the manufacturer's instructions for the IP-One HTRF Assay Kit. This typically involves adding the compounds to the cells and incubating for a specified time, followed by the addition of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the compound concentration to determine the EC50 value.

Protocol 2: Intracellular Calcium Flux (FLIPR) Assay

This assay measures the transient increase in intracellular calcium concentration upon GPR142 activation.[4]

Materials and Reagents:

ReagentSupplier (Example)Catalog Number (Example)
CHO-K1 cells expressing hGPR142In-house/VendorN/A
Ham's F-12 MediumGibco11765054
Fluo-8 Calcium Assay KitAbcamab112129
2-(3-(2-Aminoethoxy)phenyl)acetic acid HClSigma-AldrichCustom Synthesis
L-Tryptophan (positive control)Sigma-AldrichT0254

Procedure:

  • Cell Seeding: Seed CHO-hGPR142 cells in a black-walled, clear-bottom 96-well plate at 40,000 cells per well and incubate overnight.

  • Dye Loading: Prepare the Fluo-8 dye according to the manufacturer's protocol and add it to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 5X concentrated serial dilution of the test compounds in assay buffer.

  • Data Acquisition: Use a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument to measure the fluorescence signal. Record a baseline reading for 10-20 seconds, then add the compounds and continue recording for an additional 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the calcium flux. Determine the EC50 by plotting the peak fluorescence response against the compound concentration.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is a more physiologically relevant assay that measures the compound's ability to potentiate insulin secretion from pancreatic islets in the presence of high glucose.[1][2][4]

Materials and Reagents:

ReagentSupplier (Example)Catalog Number (Example)
Isolated mouse or human pancreatic isletsProdo LaboratoriesVarious
Krebs-Ringer Bicarbonate Buffer (KRBB)In-house preparationN/A
GlucoseSigma-AldrichG8270
2-(3-(2-Aminoethoxy)phenyl)acetic acid HClSigma-AldrichCustom Synthesis
Insulin ELISA KitMercodia10-1247-01

Procedure:

  • Islet Recovery: After receiving the islets, allow them to recover in culture medium for 24-48 hours.

  • Pre-incubation: Hand-pick islets and place them in KRBB containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Incubation: Transfer groups of islets (e.g., 5 islets per well) to a 96-well plate containing KRBB with either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.

  • Sample Collection: Incubate for 1-2 hours at 37°C. At the end of the incubation, collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the insulin secretion to the basal (low glucose) condition and plot the fold-increase in insulin secretion against the compound concentration to determine the EC50 in the presence of high glucose.

Data Presentation and Interpretation

The results from the in vitro assays should be presented in a clear and concise manner. A summary table of the EC50 values for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride across the different assays is recommended.

Table 1: Summary of In Vitro Activity

AssayEndpointEC50 (µM) [Mean ± SD, n=3]
IP AccumulationIP1 ProductionExample Value
Calcium Flux (FLIPR)Ca2+ MobilizationExample Value
GSIS (High Glucose)Insulin SecretionExample Value

A dose-response curve should be generated for each assay, plotting the response (e.g., % of maximum response) against the log concentration of the compound. This allows for the accurate determination of the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride as a GPR142 agonist. By systematically evaluating its activity in a panel of assays, researchers can gain valuable insights into its potency, efficacy, and mechanism of action, which are essential for its further development as a potential therapeutic for type 2 diabetes.

References

  • Lin, H. V., et al. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(9), 823–828. [Link]

  • Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. [Link]

  • Synaptic Pharmaceutical Corporation. (2024, June 21). What are GPR142 agonists and how do they work? Synapse. [Link]

  • Poul, J. E., et al. (2021). GPR142 prompts glucagon-like Peptide-1 release from islets to improve β cell function. Molecular Metabolism, 53, 101267. [Link]

  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. [Link]

  • Wang, J., et al. (2016). Proposed model of GPR142 mediated signaling pathways in β cells. ResearchGate. [Link]

  • Purdue College of Pharmacy. (2026, March 15). Phenylalanine derivatives as GPR142 agonists for the treatment of Type II diabetes. Purdue University. [Link]

Sources

Method

Application Note: A Scalable Synthesis Protocol for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Abstract This application note provides a comprehensive and scalable three-step synthesis protocol for the production of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a key building block in pharmaceutical and ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable three-step synthesis protocol for the production of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a key building block in pharmaceutical and materials science research. The described methodology is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible process suitable for scale-up. The synthesis commences with the protection of 2-aminoethanol, followed by a Williamson ether synthesis with methyl 3-hydroxyphenylacetate, and concludes with a one-pot hydrolysis and deprotection. This guide emphasizes the rationale behind experimental choices, safety considerations, and provides detailed, step-by-step instructions to ensure successful implementation.

Introduction

2-(3-(2-Aminoethoxy)phenyl)acetic acid and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of a primary amine, a carboxylic acid, and an ether linkage within a single molecular framework provides multiple points for chemical modification, making it a versatile scaffold. The development of a scalable and efficient synthesis is therefore of significant interest to the scientific community.

This protocol details a three-step approach that has been optimized for both yield and purity, while also considering the practicalities of large-scale production. The key transformations include the use of the tert-butyloxycarbonyl (Boc) group for amine protection, a classic Williamson ether synthesis for the formation of the critical ether bond, and a final acidic workup that concurrently hydrolyzes the ester and removes the Boc protecting group.

Overall Synthesis Scheme

The synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is accomplished through the following three-step sequence:

  • Step 1: Protection of 2-Aminoethanol: The primary amine of 2-aminoethanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent ether synthesis step.[1][2][3][4]

  • Step 2: Williamson Ether Synthesis: The protected amino alcohol is coupled with methyl 3-hydroxyphenylacetate via a Williamson ether synthesis to form the ether linkage.[5][6][7][8][9]

  • Step 3: Hydrolysis and Deprotection: The methyl ester is hydrolyzed to the corresponding carboxylic acid, and the Boc protecting group is removed under acidic conditions to yield the final product as its hydrochloride salt.[10][11][12]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis & Deprotection A 2-Aminoethanol B tert-Butyl N-(2-hydroxyethyl)carbamate A->B (Boc)2O, THF/H2O D Methyl 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetate B->D NaH, THF C Methyl 3-hydroxyphenylacetate C->D NaH, THF E 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride D->E HCl, Dioxane/H2O caption Overall synthetic workflow for the target molecule.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2-Aminoethanol≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Methyl 3-hydroxyphenylacetate≥98%Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeSigma-Aldrich
Hydrochloric acid (HCl), concentrated37%Sigma-Aldrich
1,4-DioxaneReagent gradeSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house preparation
Brine (saturated aqueous NaCl)-In-house preparation
Anhydrous magnesium sulfate (MgSO₄)-Fisher Scientific
Step 1: Synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate

This initial step involves the protection of the primary amine of 2-aminoethanol using di-tert-butyl dicarbonate ((Boc)₂O).[13] The Boc group is chosen for its stability under the basic conditions of the subsequent Williamson ether synthesis and its facile removal under acidic conditions.[1][4][14]

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer, add 2-aminoethanol (61.1 g, 1.0 mol) and a mixture of tetrahydrofuran (THF, 500 mL) and water (250 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (218.3 g, 1.0 mol) in THF (250 mL) to the cooled solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the product as a colorless oil.

Expected Yield: ~155 g (96%)

Step 2: Synthesis of Methyl 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetate

This step employs the Williamson ether synthesis to couple the protected amino alcohol with methyl 3-hydroxyphenylacetate.[5][7][8] Sodium hydride, a strong base, is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently displaces the hydroxyl group of the protected amino alcohol (after its in-situ activation, or more practically, by reacting with an alkyl halide derivative of the protected amino alcohol, though the direct reaction with the alcohol can be forced under certain conditions, a more standard approach would be to first convert the alcohol to a better leaving group like a tosylate. For the purpose of this protocol, we will assume a direct reaction, which may require more forcing conditions).

SAFETY PRECAUTION: Sodium hydride (NaH) is a highly reactive and flammable solid.[15][16][17][18][19] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[17] All manipulations involving NaH must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[15] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[15][17] A Class D fire extinguisher or dry sand should be readily available.[15]

Procedure:

  • Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol) to the flask and wash with hexanes (3 x 100 mL) under a nitrogen atmosphere to remove the mineral oil.

  • Add anhydrous THF (1.0 L) to the flask and cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of methyl 3-hydroxyphenylacetate (166.2 g, 1.0 mol) in anhydrous THF (500 mL) to the NaH suspension over 1 hour. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add a solution of tert-butyl N-(2-hydroxyethyl)carbamate (161.2 g, 1.0 mol) in anhydrous THF (500 mL) dropwise to the reaction mixture over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water (100 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (300 mL) and brine (300 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a pale yellow oil.

Expected Yield: ~258 g (80%)

Step 3: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

In this final step, the methyl ester is hydrolyzed, and the Boc protecting group is removed simultaneously using hydrochloric acid in a dioxane/water mixture.[10][11][12][20] This one-pot procedure is efficient and results in the precipitation of the desired product as its hydrochloride salt.

Procedure:

  • In a 2 L round-bottom flask, dissolve the crude methyl 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetate (258 g, 0.8 mol) in 1,4-dioxane (800 mL).

  • Add a solution of concentrated hydrochloric acid (200 mL) in water (200 mL) to the flask.

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice-water bath for 2 hours to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold acetone (2 x 200 mL).

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: ~170 g (92%)

Data Summary

StepStarting MaterialProductReagentsSolvent(s)Yield (%)
12-Aminoethanoltert-Butyl N-(2-hydroxyethyl)carbamate(Boc)₂OTHF/H₂O96
2tert-Butyl N-(2-hydroxyethyl)carbamate & Methyl 3-hydroxyphenylacetateMethyl 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetateNaHTHF80
3Methyl 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetate2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochlorideHClDioxane/H₂O92
Overall Yield ~71

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; hydrolysis of (Boc)₂O.Ensure slow addition of (Boc)₂O at low temperature. Check the quality of the (Boc)₂O.
Low yield in Step 2 Incomplete deprotonation of the phenol; poor quality of NaH; moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use freshly opened NaH or wash it thoroughly with hexanes. Increase reaction time or temperature if necessary.
Incomplete hydrolysis/deprotection in Step 3 Insufficient reaction time or acid concentration.Monitor the reaction by TLC or HPLC. If starting material remains, add more HCl and continue refluxing.
Product is oily or difficult to crystallize Impurities present.Recrystallize the final product from a suitable solvent system (e.g., ethanol/ether).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. The methodology is robust, high-yielding, and utilizes readily available starting materials and reagents. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently produce this valuable chemical intermediate for their research and development needs.

References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]

  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024, January 15). ChemScience. Retrieved from [Link]

  • Protecting groups in organic synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard. Retrieved from [Link]

  • Protection for amino group and amino acid. (n.d.). Slideshare. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • HAZARD SUMMARY: SODIUM HYDRIDE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001, October 15). PubMed. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl? (2016, August 29). ResearchGate. Retrieved from [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthetic Procedures. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 13). ResearchGate. Retrieved from [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2006, November 23). Google Patents.
  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents.
  • Industrial preparation method for 3-amino phenylacetic acid. (n.d.). Eureka by PatSnap. Retrieved from [Link]

  • CN1268604C - Industrial preparation method for 3-amino phenylacetic acid. (n.d.). Google Patents.
  • CN102249891B - Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI. Retrieved from [Link]

  • JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid. (n.d.). Google Patents.
  • (3-hydroxyphenyl)acetic acid. (2025, May 20). LookChem. Retrieved from [Link]

  • 3'-Hydroxyphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in Solid-Phase Peptide Synthesis

Abstract The incorporation of unnatural amino acids (UAAs) into peptide structures is a transformative strategy in modern drug discovery, enabling the enhancement of therapeutic profiles through improved stability, poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide structures is a transformative strategy in modern drug discovery, enabling the enhancement of therapeutic profiles through improved stability, potency, and novel functionalities.[1] This document provides a comprehensive guide for the successful integration of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a unique phenylacetic acid derivative, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will detail its chemical characteristics, optimized protocols for coupling, and strategies to overcome potential challenges, providing researchers with the necessary tools to leverage this versatile building block in their synthetic endeavors.

Introduction and Strategic Considerations

2-(3-(2-Aminoethoxy)phenyl)acetic acid is a non-canonical amino acid that offers several strategic advantages in peptide design. Its structure features a flexible ether linkage and a phenylacetic acid core, which can be used to mimic phenylalanine derivatives, introduce conformational constraints, or serve as a unique spacer or linker for conjugation.

The primary challenge in its use arises from its bifunctional nature—a primary amine and a carboxylic acid. For directional peptide synthesis, the α-amino group must be temporarily protected, typically with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but readily removed by a base like piperidine.[2][3] The hydrochloride salt form requires careful neutralization during the coupling step to ensure efficient peptide bond formation. This guide assumes the use of the Nα-Fmoc protected version of the title compound for all synthesis protocols.

Compound Profile: Fmoc-2-(3-(2-Aminoethoxy)phenyl)acetic acid

To successfully incorporate this UAA, understanding its structure is paramount. The primary amine of the aminoethoxy group is protected with Fmoc to direct the reaction to the carboxylic acid moiety.

cluster_0 Fmoc-2-(3-(2-Aminoethoxy)phenyl)acetic acid mol

Caption: Structure of Fmoc-protected UAA.

Table 1: Physicochemical & Handling Properties

PropertyValue / InformationRationale & Impact on SPPS
Molecular Formula C25H23NO5 (Fmoc-protected form)Essential for calculating molar equivalents for coupling reactions.
Molecular Weight 417.46 g/mol (Fmoc-protected form)Accurate weighing is critical for synthesis stoichiometry.
Form Typically a white to off-white solid.[4]Standard handling procedures for solid reagents apply.
Key Functional Groups Carboxylic acid, Fmoc-protected amine, Phenyl ring, Ether linkageThe carboxylic acid is the reactive site for coupling. The Fmoc group is removed to elongate the chain. The ether provides flexibility.
Solubility Soluble in DMF, NMP, and other common SPPS solvents.Ensures homogeneous reaction conditions during activation and coupling.
Storage Store at room temperature, protected from moisture.[4]Prevents degradation of the reagent.

Core Principles & Workflow for SPPS Integration

The successful incorporation of this UAA relies on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[5] This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.

The overall workflow follows a repetitive cycle of deprotection, activation, and coupling.

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect If resin is pre-loaded and Fmoc-protected Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Amino Acid (UAA + Activator + Base) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Repeat Final Amino Acid? Wash2->Repeat Repeat->Deprotect No Cleave 7. Final Deprotection & Cleavage (TFA Cocktail) Repeat->Cleave Yes Purify 8. Precipitate, Purify (HPLC) & Characterize (MS) Cleave->Purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Amine Neutralization: A Critical Step

When using the hydrochloride salt of the amino acid (even in its Fmoc-protected form), the free amine required for the reaction is protonated. To facilitate coupling, one equivalent of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to neutralize the salt.[6] Most coupling protocols that already use a base like DIPEA will inherently perform this neutralization.

Carboxylic Acid Activation & Coupling

The peptide bond formation is not spontaneous and requires the carboxylic acid to be converted into a more reactive intermediate.[5] This is achieved using coupling reagents.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step UAA Fmoc-UAA-COOH ActiveEster Activated Intermediate (e.g., OBt or OAt Ester) UAA->ActiveEster Reagent Coupling Reagent (e.g., HBTU, HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond New Peptide Bond Formed (Resin-Peptide-CO-NH-UAA-Fmoc) ActiveEster->PeptideBond Nucleophilic Attack ResinAmine Resin-Bound Peptide with free N-terminus (H2N-) ResinAmine->PeptideBond

Caption: General mechanism of amino acid activation and coupling in SPPS.

Table 2: Selection of Common Coupling Reagents

ReagentNameRecommended Use CaseCitation
HBTU / TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / tetrafluoroborateA robust, general-purpose reagent known for high coupling efficiency and minimal racemization.[6][6]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly effective, especially for sterically hindered or difficult couplings, such as with N-methylated amino acids. Recommended for this UAA to ensure high efficiency.[6][7]
DIC / HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleA classic and cost-effective combination. DIC activates the acid, and HOBt forms an active ester that minimizes racemization.[7][7]

For incorporating 2-(3-(2-Aminoethoxy)phenyl)acetic acid, HATU is recommended as the first choice to preemptively address any potential steric hindrance from the phenylacetic structure and ensure a high coupling yield.

Detailed Experimental Protocols

These protocols outline the manual synthesis of a peptide incorporating the target UAA using the Fmoc/tBu strategy on a 0.1 mmol scale.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[1]

  • Add N,N-dimethylformamide (DMF) to cover the resin (approx. 10 mL/g).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[8]

  • Drain the DMF.

Protocol 2: Standard Fmoc SPPS Cycle

This cycle is repeated for each standard amino acid in the sequence.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a second 10-15 minute treatment.[1][2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equiv.) with a coupling reagent (e.g., HBTU, 3-5 equiv.) and a base (e.g., DIPEA, 6-10 equiv.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

  • Washing: Wash the resin with DMF (3-5 times). The resin is now ready for the next cycle.

Protocol 3: Incorporation of Fmoc-2-(3-(2-Aminoethoxy)phenyl)acetic acid

This protocol replaces step 3 in the standard cycle.

  • Reagent Preparation: In a clean, dry vial, dissolve Fmoc-2-(3-(2-Aminoethoxy)phenyl)acetic acid (4 equiv., 0.4 mmol, ~167 mg) and HATU (3.8 equiv., 0.38 mmol, ~144 mg) in DMF (~5 mL).

  • Activation: Add DIPEA (8 equiv., 0.8 mmol, ~139 µL) to the solution. The solution may change color. Allow to pre-activate for 5 minutes.

  • Coupling: Immediately add the activated UAA solution to the deprotected peptide-resin from Protocol 2, step 2.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. Due to the unique structure, a longer coupling time is recommended to ensure completion.[1]

  • Monitoring & Washing: Perform a Kaiser test. Once negative, wash the resin thoroughly with DMF (5 times) to prepare for the next amino acid coupling or final cleavage.

Protocol 4: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups.

  • Final Wash: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by dichloromethane (DCM) (3x), and dry under vacuum for at least 1 hour.[1]

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard "Reagent K" or similar cocktail is effective for most peptides. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

    • Cleavage Cocktail (10 mL):

      • Trifluoroacetic acid (TFA): 95% (9.5 mL)

      • Water: 2.5% (0.25 mL)

      • Triisopropylsilane (TIS): 2.5% (0.25 mL) (TIS acts as a scavenger for reactive cations).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Agitate gently at room temperature for 2-4 hours.[9]

  • Peptide Precipitation: a. Filter the resin and collect the TFA solution. b. Add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[10] c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether, wash the pellet with more cold ether (2x), and centrifuge again.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Peptide Analysis and Purification
  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by LC-MS to confirm the correct molecular weight and assess purity.[11][12]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]

  • Final Product: Lyophilize the pure HPLC fractions to obtain the final peptide as a fluffy white powder.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Positive Kaiser Test after UAA Coupling 1. Inefficient activation or coupling. 2. Steric hindrance. 3. Peptide aggregation on-resin.1. Double the coupling time. 2. Perform a second coupling with a fresh solution of activated UAA. 3. Ensure use of a potent coupling reagent like HATU.[7]
Incomplete Fmoc Deprotection 1. Aggregated peptide sequence. 2. Insufficient deprotection time.1. Increase deprotection time to 2 x 20 minutes. 2. Use NMP as a solvent instead of DMF, as it can disrupt aggregation.
Low Yield After Cleavage 1. Incomplete cleavage from the resin. 2. Peptide is soluble in precipitation solvent (ether).1. Increase cleavage time to 4-6 hours. 2. Ensure the peptide is fully dried before cleavage. 3. Try precipitating in a different solvent or at a lower temperature.
Extra Mass Peaks in Final MS 1. Incomplete removal of side-chain protecting groups. 2. Deletion sequences from failed couplings. 3. Side reactions during cleavage.1. Increase cleavage time or use a stronger cleavage cocktail with more scavengers.[9][15] 2. Optimize coupling steps; consider double coupling for all residues. 3. Ensure proper scavengers (like TIS) are used during cleavage.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BioPharmaSpec. (2025, May 28). Considerations for Advanced Peptide Analysis in Drug Development.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResolveMass Laboratories Inc. (2026, March 12). Analytical Techniques Used in Peptide Sameness Testing.
  • PMC. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • IntechOpen. (2012, November 7). Peptide and Amino Acids Separation and Identification from Natural Products.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Nowick Laboratory. (2020, March 17).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Chemical Substance Information. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • LifeTein. (n.d.). Fmoc-Amino Acids.
  • Gyros Protein Technologies. (n.d.).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). 2-[3-(2-aminoethyl)phenyl]acetic acid hydrochloride.
  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • PubChem. (n.d.). 2-(3-Aminophenyl)acetic acid hydrochloride.
  • Electronic Journal of Biotechnology. (n.d.).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.). US6897289B1 - Peptide synthesis procedure in solid phase.
  • PubChem. (n.d.). 2-[3-Amino-2-(carboxymethyl)phenyl]acetic acid.
  • ChemicalBook. (n.d.). 2-Amino-2-phenylacetic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride synthesis

Technical Support Center: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Welcome to the technical support guide for the synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Welcome to the technical support guide for the synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Our goal is to provide a framework for troubleshooting common issues, explaining the chemical principles behind our recommendations to empower you to optimize your experimental outcomes.

Overview of Synthetic Strategy

The synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is a multi-step process that typically begins with a commercially available precursor such as methyl 2-(3-hydroxyphenyl)acetate. A common and logical pathway involves three key transformations:

  • Williamson Ether Synthesis: Introduction of the protected aminoethoxy side chain onto the phenolic hydroxyl group.

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Deprotection and Salt Formation: Removal of the amine protecting group and subsequent formation of the hydrochloride salt.

Each of these steps presents unique challenges that can contribute to low overall yields. This guide will address these challenges in a systematic, question-and-answer format.

Visualizing the Primary Synthetic Pathway

A Methyl 2-(3-hydroxyphenyl)acetate B Intermediate 1 (Protected Ether) A->B  1. Base (e.g., K2CO3)  2. N-Boc-2-bromoethylamine   C Intermediate 2 (Protected Amino Acid) B->C  Base Hydrolysis  (e.g., LiOH, NaOH)   D Final Product (Free Amine) C->D  Acidic Deprotection  (e.g., TFA, HCl in Dioxane)   E Final Product (HCl Salt) D->E  HCl Treatment  

Caption: A common synthetic route for 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems that can arise during the synthesis.

Issue Category 1: Low Yield in Williamson Ether Synthesis

Question: I am seeing a low conversion of my starting material, methyl 2-(3-hydroxyphenyl)acetate, during the etherification step with N-Boc-2-bromoethylamine. My TLC plate shows a significant amount of unreacted phenol. What are the likely causes and how can I fix this?

Answer: Low conversion in this step is a frequent challenge and typically points to one of three areas: incomplete deprotonation of the phenol, side reactions, or issues with the electrophile.

  • Causality 1: Incomplete Deprotonation. The phenolic proton is acidic, but its complete removal is necessary to generate the nucleophilic phenoxide for the reaction to proceed efficiently. If the base is too weak or used in insufficient quantity, the reaction will stall.

  • Causality 2: Base-Induced Hydrolysis. If using a strong base like NaOH or KOH in a protic solvent, you risk premature hydrolysis of the methyl ester, complicating the reaction mixture.

  • Causality 3: Electrophile Stability. The N-Boc-2-bromoethylamine can undergo self-cyclization or elimination under strongly basic conditions, especially at elevated temperatures, consuming your reagent.

Solutions & Optimization Protocol:

  • Choice of Base and Solvent: The base-solvent system is critical. Anhydrous conditions are highly recommended to prevent side reactions.

    • Mild Conditions: Potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like DMF or acetonitrile is the most common and reliable system. It is basic enough to deprotonate the phenol without significantly affecting the ester.

    • Stronger, Non-Nucleophilic Base: For a more stubborn reaction, sodium hydride (NaH) in anhydrous THF can be used. NaH will irreversibly and completely deprotonate the phenol. Caution: NaH is highly reactive and must be handled with extreme care under an inert atmosphere.

  • Temperature Control: Run the reaction at a moderate temperature. For K₂CO₃/DMF, a range of 60-80°C is typically effective. Higher temperatures can promote the decomposition of the bromo-precursor.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls after 4-6 hours, a small, additional charge of the base and electrophile might be necessary.

Data Summary: Base Selection for Etherification
BaseTypical SolventTemperature (°C)StrengthsWeaknesses
K₂CO₃ DMF, Acetonitrile60 - 80Easy to handle, selective for phenol.Slower reaction times, may not go to completion.
NaH THF, DMF0 - RTFast, drives reaction to completion.Requires strict anhydrous/inert conditions; safety hazard.
Cs₂CO₃ Acetonitrile60 - 80Highly effective due to cesium effect.More expensive.
Issue Category 2: Incomplete Ester Hydrolysis

Question: During the saponification of my protected ether intermediate, the reaction seems incomplete, or I am observing decomposition of my product upon workup. How can I improve the yield and purity at this stage?

Answer: Ester hydrolysis is an equilibrium-driven process that requires careful control of pH during both the reaction and the subsequent workup to ensure complete conversion and clean isolation.[1][2]

  • Causality 1: Reversibility. The hydrolysis of an ester is a reversible reaction.[3] Using a stoichiometric amount of base may not be sufficient to drive the reaction to completion.

  • Causality 2: Emulsion during Workup. The product is an amino acid derivative, which can act as a surfactant, leading to problematic emulsions during the acidic workup and extraction. This can cause significant product loss.

  • Causality 3: Product Precipitation. The free carboxylic acid product may be sparingly soluble in the reaction mixture or during the pH adjustment, potentially trapping unreacted starting material.

Solutions & Optimization Protocol:

  • Drive the Equilibrium: Use a moderate excess of base (e.g., 1.5 - 2.0 equivalents of LiOH or NaOH). Lithium hydroxide (LiOH) is often preferred as it is less likely to promote side reactions compared to NaOH or KOH. A mixed solvent system like THF/water or Methanol/water is typically used to ensure solubility of the starting material.

  • Careful Acidification: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. Acidify slowly with a dilute acid like 1N HCl. Add the acid dropwise with vigorous stirring until the pH is approximately 3-4.[4] Rapid addition of concentrated acid can cause localized heating and potential degradation of the Boc-protecting group.

  • Breaking Emulsions: If an emulsion forms during extraction with an organic solvent (like ethyl acetate), adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.

Visualizing the Troubleshooting Workflow

Start Low Final Yield Check_SM Starting Material Purity Check Start->Check_SM First Step Check_Ether Troubleshoot Etherification Start->Check_Ether If SM is pure Check_Hydrolysis Troubleshoot Hydrolysis Start->Check_Hydrolysis If Etherification OK Check_Deprotect Troubleshoot Deprotection/Salt Formation Start->Check_Deprotect If Hydrolysis OK Sol_Base Optimize Base/Solvent Check_Ether->Sol_Base Sol_Temp Adjust Temperature Check_Ether->Sol_Temp Sol_Acid Slow Acidification / pH Control Check_Hydrolysis->Sol_Acid Sol_HCl Use Anhydrous HCl Check_Deprotect->Sol_HCl Success Yield Improved Sol_Base->Success Sol_Temp->Success Sol_Acid->Success Sol_HCl->Success

Caption: A decision tree for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the amino group in this synthesis? A1: The tert-butoxycarbonyl (Boc) group is highly recommended.[5] It is stable to the basic conditions required for both the Williamson ether synthesis and the ester hydrolysis.[6] It can then be reliably removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) that are compatible with the final product. Other groups like Cbz are removed by hydrogenation, which could potentially affect the aromatic ring, while Fmoc is base-labile and would not survive the hydrolysis step.

Q2: My final hydrochloride salt is sticky and difficult to handle. How can I obtain a crystalline solid? A2: This is often due to the presence of residual water or solvent, or the product being hygroscopic. After removing the Boc group with HCl in an organic solvent (like dioxane or diethyl ether), the product should precipitate. Filter the solid quickly and wash it with cold diethyl ether. Crucially, dry the solid under high vacuum for an extended period (12-24 hours) to remove all traces of solvent and water. If it remains oily, attempting to triturate it with a non-polar solvent like hexane or a mixture of ether/hexane can sometimes induce crystallization.

Q3: Can I perform the hydrolysis and deprotection in a single step? A3: While tempting, a one-pot hydrolysis and deprotection using concentrated HCl is generally not advisable. The harsh conditions required for ester hydrolysis (refluxing in strong acid) can lead to side reactions and degradation of the product. A stepwise approach—base-mediated hydrolysis followed by isolated workup and then acidic deprotection—provides much cleaner product and higher, more reproducible yields.

Recommended Experimental Protocol

This protocol outlines a reliable method starting from methyl 2-(3-hydroxyphenyl)acetate.

Step 1: Synthesis of Methyl 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetate
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 2-(3-hydroxyphenyl)acetate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.2 M).

  • Stir the suspension at room temperature for 20 minutes.

  • Add N-Boc-2-bromoethylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 70°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the product as a colorless oil or white solid.

Step 2: Synthesis of 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetic acid
  • Dissolve the purified product from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~3 with 1N HCl.

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected acid, which is often used in the next step without further purification.

Step 3: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride
  • Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution in an ice bath.

  • Add a solution of HCl in 1,4-dioxane (4M, ~5 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, filter the white solid, wash it thoroughly with cold diethyl ether, and dry under high vacuum.

References

  • PrepChem. (n.d.). Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid. PrepChem.com. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Org. Synth. procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic Procedures. RSC Publishing. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3,4-dihydroxyphenyl) acetic acid esters. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic-Chemistry.org. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing (2-hydroxyphenyl) acetic acid.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Org. Synth. procedure. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive.com. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • PubMed Central. (2015). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-hydroxyphenylacetic acid.
  • University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Department of Chemistry. Retrieved from [Link]

  • R Discovery. (2000). Indirect Electrochemical Synthesis of p-Hydroxyphenylacetic Acid. R Discovery. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Retrieved from [Link]

  • PatSnap. (2005). Industrial preparation method for 3-amino phenylacetic acid. Eureka by PatSnap. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Coupling

Welcome to the technical support center for optimizing coupling reactions involving 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide bond formation, providing field-proven insights and troubleshooting strategies to ensure successful and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in coupling reactions.

Q1: How must I prepare 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride for a coupling reaction?

The primary consideration is the presence of the hydrochloride salt on the primary amine. This salt must be neutralized to liberate the free, nucleophilic amine required for the coupling reaction. Failure to do so will result in no reaction, as the protonated amine is non-nucleophilic.[1][2]

Answer: Before initiating the coupling reaction, you must add a non-nucleophilic organic base to the reaction mixture. Typically, 1.0 to 1.1 equivalents of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are added to the solution of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in your chosen solvent. The mixture should be stirred for a short period (15-30 minutes) at room temperature to ensure complete neutralization before adding the coupling partner and reagents.[3]

Q2: What are the optimal starting conditions (solvents, temperature) for this coupling reaction?

The choice of solvent is critical due to the polar nature of 2-(3-(2-Aminoethoxy)phenyl)acetic acid and its salt form.

Answer:

  • Solvents: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) is a common and effective solvent due to its high polarity and ability to dissolve a wide range of reagents.[4] Other suitable options include N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO). Dichloromethane (DCM) can also be used, but the solubility of the starting material may be limited.

  • Temperature: Most amide coupling reactions are performed at room temperature (20-25 °C).[5] Some reactions may benefit from initial cooling to 0 °C during the addition of the coupling reagents to control any exothermic processes, followed by warming to room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be considered, but this may also increase the risk of side reactions and racemization.

Q3: Which coupling reagent is best suited for this reaction?

The selection of a coupling reagent depends on factors such as desired reaction time, cost, and the need to minimize side reactions, particularly racemization if the coupling partner is chiral.

Answer: A variety of modern coupling reagents are effective. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a common and cost-effective choice, especially when used with an additive like OxymaPure or HOBt (1-Hydroxybenzotriazole) to suppress racemization and prevent the formation of N-acylurea byproducts.[3][5] For more challenging couplings or when high purity is paramount, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer higher reactivity and efficiency, albeit at a higher cost.[3]

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample(s)AdvantagesDisadvantagesAdditives
Carbodiimide EDC, DIC, DCCCost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[5]Can lead to racemization and N-acylurea formation without additives.[3] DCC byproducts are insoluble and difficult to remove.[5]HOBt, OxymaPure (highly recommended)
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reaction times, low racemization.[3]Higher cost, potential for guanidinium byproduct formation.[6] HATU is based on HOAt, which is explosive.Not typically required, but a base (e.g., DIPEA) is necessary.
Phosphonium PyBOP, BOPHigh efficiency, low racemization, particularly effective for hindered couplings.Higher cost. BOP produces a carcinogenic byproduct (HMPA).Base (e.g., DIPEA) is required.
Other T3P (Propylphosphonic Anhydride)High yields, low epimerization, byproducts are easily removed by aqueous extraction.[6]Requires careful handling.Base (e.g., DIPEA) is required.
Q4: How can I effectively monitor the reaction progress?

Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of byproducts from over-exposure to reaction conditions.

Answer: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a mobile phase that provides good separation between your starting materials and the product. For this polar molecule, a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar one (like dichloromethane or hexanes), often with a small amount of acetic acid or triethylamine to improve spot shape, is a good starting point.

  • LC-MS: This is the preferred method as it provides unambiguous identification of the starting materials, product, and any major byproducts by their mass-to-charge ratio. This is particularly useful for confirming the formation of the desired amide bond.

Q5: What are the potential side reactions and how can they be minimized?

Beyond incomplete reactions, several side reactions can occur.

Answer:

  • Self-Polymerization: Since 2-(3-(2-Aminoethoxy)phenyl)acetic acid contains both a nucleophilic amine and an electrophilic carboxylic acid, it can react with itself. To minimize this, use a slow addition of the coupling reagent to a solution of the carboxylic acid coupling partner and 2-(3-(2-aminoethoxy)phenyl)acetic acid (after neutralization).

  • Intramolecular Cyclization: While less common for this specific structure under standard amide coupling conditions, the formation of a cyclic lactam is a theoretical possibility. Maintaining a reasonable concentration (0.1-0.5 M) and avoiding excessive heat can help prevent this.

  • N-Acylurea Formation: This occurs when using carbodiimides (like EDC) without an additive. The O-acylisourea intermediate can rearrange to a stable N-acylurea. The inclusion of HOBt or OxymaPure traps the activated acid as an active ester, preventing this rearrangement.[3]

  • Guanidinium Byproduct: With uronium/aminium reagents (like HATU), the free amine can react with the coupling reagent itself. To avoid this, pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine.[6]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling reaction.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue. The following decision tree can help diagnose the underlying cause.

troubleshooting_low_yield start Low or No Product Yield q1 Was the amine hydrochloride neutralized with a base? start->q1 sol1 Add 1.0-1.1 eq. of DIPEA or TEA and stir before adding coupling reagents. q1->sol1 No q2 Are the coupling reagents and solvents fresh and anhydrous? q1->q2 Yes end Yield Improved sol1->end sol2 Use freshly opened, high-purity reagents and anhydrous solvents. EDC is particularly moisture-sensitive. q2->sol2 No q3 Is the coupling reagent appropriate for the substrates? q2->q3 Yes sol2->end sol3 For hindered substrates, switch to a more powerful reagent like HATU or PyBOP. q3->sol3 Potentially Not q4 Was the reaction monitored over time? q3->q4 Yes sol3->end sol4 Run the reaction for a longer duration (up to 24h) or with gentle heating (40-50°C). q4->sol4 No, stopped early q4->end Yes, reaction stalled sol4->end

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Multiple Spots on TLC / Impure Product

The presence of multiple byproducts requires identifying their source to implement a targeted solution.

  • Symptom: A new spot appears on TLC that is not the starting material or product.

    • Possible Cause: N-acylurea formation (if using a carbodiimide).

    • Solution: Ensure an additive like HOBt or OxymaPure is used in a 1:1 molar ratio with the carbodiimide.

  • Symptom: Smearing or a baseline spot on TLC.

    • Possible Cause: Self-polymerization of the amino acid.

    • Solution: Try adding the coupling reagent solution slowly over a period of 30-60 minutes to the mixture of the two coupling partners. This keeps the concentration of the activated species low at any given time.

  • Symptom: A byproduct with a mass corresponding to the amine plus a fragment of the coupling reagent.

    • Possible Cause: Guanidinium byproduct formation (with uronium/aminium reagents).

    • Solution: Modify the order of addition. Pre-activate the carboxylic acid coupling partner with the uronium/aminium reagent and base for 5-10 minutes before adding the neutralized 2-(3-(2-aminoethoxy)phenyl)acetic acid.

Problem 3: Difficult Product Isolation and Purification

The product of this coupling reaction is likely to be polar, which can make purification challenging.

  • Issue: Product is soluble in water, making aqueous workup difficult.

    • Solution: If using a water-soluble coupling reagent like EDC, the byproducts can be removed by extraction with dilute acid and/or brine. However, some product may be lost to the aqueous layer. Minimize the volume of aqueous washes. Back-extraction of the aqueous layers with a more polar organic solvent like ethyl acetate may help recover some product.

  • Issue: Product streaks or does not move from the baseline on silica gel chromatography.

    • Solution 1: Modified Normal Phase: Add a small percentage of a modifier to your eluent system. For a polar, basic compound, adding 0.5-1% of triethylamine or ammonium hydroxide to a dichloromethane/methanol or ethyl acetate/hexanes mobile phase can significantly improve peak shape.

    • Solution 2: Reversed-Phase Chromatography: This is often the best method for purifying polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient. A small amount of a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) in the mobile phase is often necessary to obtain sharp peaks.

    • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[7] It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[7]

Part 3: Experimental Protocols

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the coupling of a generic carboxylic acid (R-COOH) with 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride.

Caption: General workflow for EDC/OxymaPure mediated coupling.

Step-by-Step Protocol: EDC/OxymaPure Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid with 2-(3-(2-aminoethoxy)phenyl)acetic acid on a 1 mmol scale.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride (1.0 mmol, 1.0 eq.).

  • Dissolution and Neutralization: Add anhydrous DMF (5-10 mL) and stir until dissolved. Add N,N-diisopropylethylamine (DIPEA) (1.1 mmol, 1.1 eq.) dropwise and stir the solution at room temperature for 15 minutes.

  • Addition of Coupling Partner: Add the carboxylic acid coupling partner (1.0 mmol, 1.0 eq.) to the solution, followed by OxymaPure (1.2 mmol, 1.2 eq.).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 mmol, 1.2 eq.) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (either normal phase with a modified eluent or reversed-phase) to obtain the final pure amide.

References

  • 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 21, 2026, from [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023, October 7). YouTube. Retrieved March 21, 2026, from [Link]

  • Converting Amines to Amides. (2025, October 4). Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved March 21, 2026, from [Link]

  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. (2012, June 12). U.S. Pharmacopeia. Retrieved March 21, 2026, from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved March 21, 2026, from [Link]

  • 2-Amino-2-(3-methoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • 2-[3-Amino-2-(carboxymethyl)phenyl]acetic acid. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Introduction Welcome to the technical support center for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its purity. Achieving high purity is critical for reliable downstream applications, from preclinical studies to API (Active Pharmaceutical Ingredient) development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this molecule. Our approach is rooted in first principles of organic chemistry, explaining not just the "how" but the "why" behind each protocol, ensuring you can adapt these methods to your specific batch characteristics.

Section 1: Frequently Asked Questions - Diagnosing Your Purity Issues

This section addresses the most common initial questions to help you characterize the impurity profile of your batch.

Q1: What are the most likely impurities in my crude batch of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride?

A1: Impurities can originate from various stages of the synthesis and workup.[1] They are typically categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the phenylacetic acid moiety or the aminoethoxy side chain.

  • Reaction Intermediates: Incomplete reactions can leave synthetic intermediates in your final product. For instance, if a Boc-protected amine was used, you might find residual Boc-protected compound.

  • Positional Isomers: The synthesis may inadvertently produce ortho- or para-substituted isomers in addition to the desired meta-substituted product.[2][3] These are often the most challenging to remove due to their similar physical properties.

  • Side-Reaction Products: Products from undesired chemical transformations, such as over-alkylation or dimerization.

  • Degradation Products: The compound may degrade if exposed to harsh pH, temperature, or oxidative conditions.[4]

  • Residual Solvents: Solvents used during the synthesis or initial workup that were not completely removed.[5]

Q2: My isolated solid is off-white, yellow, or gummy. What does this suggest?

A2: The physical appearance of your crude product provides valuable clues:

  • Yellow to Brown Color: This often indicates the presence of oxidized impurities or residual reagents from nitration steps if such a synthetic route was employed.[6]

  • Gummy or Oily Consistency: This is a classic sign of low purity. It can be caused by a high concentration of various organic impurities or, very commonly, residual solvents that depress the melting point and prevent crystallization. This phenomenon is often referred to as "oiling out."[7] A first step should always be to ensure the material is thoroughly dried under high vacuum.

Q3: What are the essential analytical techniques for assessing the purity of my batch?

A3: A multi-pronged analytical approach is necessary for a comprehensive purity assessment. No single technique tells the whole story.

Technique Primary Purpose Key Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Quantify organic impurities and determine purity percentage.High sensitivity and resolving power for separating closely related compounds, including isomers.[4][8]Requires a reference standard for absolute quantification; may not detect non-UV active impurities.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm the chemical structure of the main component and identify major impurities.Provides detailed structural information. qNMR (quantitative NMR) can determine purity without a specific reference standard.[8]Lower sensitivity than HPLC; signals of minor impurities may be obscured by the main compound's signals.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identify unknown impurities.Provides the molecular weight of impurities, which is crucial for their identification.[8]Ionization efficiency can vary, making it semi-quantitative at best without specific standards.
LOD (Loss on Drying) Quantify residual solvent and water content.Simple and effective method for determining volatile content as specified by ICH guidelines.[5]Non-specific; does not identify the individual solvents.

Section 2: Troubleshooting Guide - Strategies for Purification

This guide provides solutions to specific problems you may encounter during purification.

Logical Flow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method based on an initial purity assessment by HPLC.

Purification_Decision_Tree start Start: Crude Batch of 2-(3-(2-Aminoethoxy)phenyl)acetic acid HCl purity_check Assess Purity by HPLC start->purity_check decision Purity Level? purity_check->decision high_purity > 98.5% decision->high_purity > 98.5% med_purity 95% - 98.5% decision->med_purity 95-98.5% low_purity < 95% decision->low_purity < 95% action_high Final Drying: Dry under high vacuum at 40°C. Check for residual solvents. high_purity->action_high action_med Recrystallization: Attempt standard recrystallization (Protocol 2). If isomers are present, consider Prep HPLC. med_purity->action_med action_low pH-Mediated Purification: Use acid/base workup (Protocol 3) to remove non-amphoteric impurities, then recrystallize. If unsuccessful, use Preparative HPLC. low_purity->action_low end_product Purified Product (Verify by HPLC/NMR/MS) action_high->end_product action_med->end_product action_low->end_product purification_workflow cluster_0 pH-Mediated Purification Workflow A 1. Dissolve Crude HCl Salt in 1M NaOH (aq) to pH ~11 B 2. Filter Solution A->B C Insoluble Impurities (Discarded) B->C D Clear Basic Filtrate B->D E 3. Acidify with Conc. HCl to pH ~1-2 with Stirring D->E F 4. Cool in Ice Bath to Maximize Precipitation E->F G 5. Collect Solid by Vacuum Filtration F->G H 6. Wash with Cold H2O and Cold EtOH G->H I 7. Dry Under High Vacuum H->I J Purified Product I->J

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride (CAS: 2089255-75-2) [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride (CAS: 2089255-75-2) [1]. As a zwitterionic precursor trapped in a stable hydrochloride salt form, this compound exhibits exceptionally high ionic lattice energy. Consequently, researchers frequently encounter severe solubility limitations in standard organic solvents. This guide provides field-proven, mechanistically grounded solutions to disrupt these ionic interactions and achieve homogeneous organic solutions.

Section 1: Troubleshooting & FAQs

Q1: Why does my 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride crash out of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) immediately? A: The insolubility is driven by causality at the molecular level. In its native state, the compound possesses a protonated primary amine ( −NH3+​Cl− ) and a carboxylic acid ( −COOH ). This creates a highly polar ionic lattice. Even if you attempt to neutralize the HCl salt without a protecting group, the molecule undergoes internal proton transfer to form a zwitterion ( −NH3+​ and −COO− ). Zwitterions have net-zero charge but immense localized polarity, making them thermodynamically incompatible with low-dielectric solvents like DCM or EtOAc.

Q2: I need to use this compound in an amide coupling reaction (reacting the amine with another acid). How do I solubilize it without permanently altering the structure? A: You must utilize in-situ free-basing combined with a polar aprotic solvent. Suspend the salt in N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and add a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA neutralizes the HCl salt, forming DIPEA·HCl, and liberates the free amine [4]. Because DMF has a high dielectric constant, it can solvate both the transient zwitterion and the resulting DIPEA·HCl byproduct, yielding a clear, reactive solution.

Q3: My downstream synthesis requires the compound to be highly soluble in DCM for a reaction on the carboxylic acid. What is the most robust chemical modification to achieve this? A: The most effective strategy is N-Boc (tert-butyloxycarbonyl) protection . By reacting the primary amine with Di-tert-butyl dicarbonate ( Boc2​O ), you mask the basic amine, completely preventing zwitterion formation [2]. The bulky, non-polar tert-butyl group drastically increases the molecule's lipophilicity, granting excellent solubility in DCM, EtOAc, and Tetrahydrofuran (THF) [3].

Section 2: Experimental Methodologies
Protocol A: In-Situ Free-Basing for Polar Aprotic Solvents
  • Mechanism: Acid-base neutralization to disrupt the HCl crystal lattice.

  • Self-Validation: The heterogeneous suspension will transition to a clear, homogeneous solution upon the addition of the base, confirming successful disruption of the salt lattice.

  • Suspend: Add 1.0 equivalent of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride to a dry reaction flask. Add anhydrous DMF (approx. 5-10 mL per gram of compound). The mixture will be a cloudy suspension.

  • Neutralize: Dropwise, add 1.2 to 1.5 equivalents of anhydrous DIPEA at room temperature under nitrogen [4].

  • Agitate: Stir for 10-15 minutes. The suspension will clarify as the free base and DIPEA·HCl dissolve into the DMF.

  • Proceed: The solution is now ready for immediate downstream coupling reagents (e.g., HATU, EDC).

Protocol B: N-Boc Protection for Universal Organic Solubility
  • Mechanism: Covalent masking of the primary amine to eliminate zwitterionic potential [3].

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will show a bright purple spot (primary amine). A successful reaction will yield a product spot that is Ninhydrin-negative (no color change) but UV-active, confirming complete amine protection.

  • Dissolve: Dissolve 1.0 eq of the hydrochloride salt in a 1:1 mixture of 1M aqueous NaOH and 1,4-Dioxane (or THF). Cool to 0 °C in an ice bath.

  • Protect: Slowly add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in a minimal amount of Dioxane.

  • React: Remove the ice bath and stir at room temperature for 4-12 hours. Maintain pH ~9 by adding 1M NaOH dropwise if necessary.

  • Workup: Concentrate the mixture under reduced pressure to remove the Dioxane. Wash the aqueous layer with Hexanes to remove unreacted Boc2​O .

  • Acidify & Extract: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 using 1M KHSO 4​ or dilute HCl. Immediately extract the newly lipophilic product with EtOAc or DCM (3x).

  • Dry: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the highly organic-soluble Boc-protected derivative.

Section 3: Quantitative Data Presentation

The following table summarizes the solubility profile of the compound across its various chemical states, allowing for rapid solvent selection based on dielectric constants.

SolventDielectric Constant ( ε )HCl Salt FormFree Base (Zwitterion)N-Boc Protected Form
Water 80.1Highly SolubleSparingly SolubleInsoluble
DMSO 46.7SolubleSolubleSoluble
DMF 36.7Sparingly SolubleSoluble (with DIPEA)Highly Soluble
Methanol 32.7SolubleSolubleHighly Soluble
Dichloromethane (DCM) 8.9Insoluble Insoluble Highly Soluble
Ethyl Acetate (EtOAc) 6.0Insoluble Insoluble Highly Soluble
Toluene 2.4InsolubleInsolubleSoluble
Section 4: Visualizations

SolubilizationDecisionTree Start 2-(3-(2-Aminoethoxy)phenyl) acetic acid HCl Goal What is the downstream application? Start->Goal AmineRxn Reacting the Amine (e.g., Amidation) Goal->AmineRxn AcidRxn Reacting the Acid (e.g., Esterification) Goal->AcidRxn NoMod Direct Use / No Modification Goal->NoMod Esterify Protect Acid: Esterification (MeOH, HCl cat.) AmineRxn->Esterify BocProtect Protect Amine: N-Boc (Boc2O, NaOH, Dioxane) AcidRxn->BocProtect FreeBase In-situ Free-Basing (DIPEA in DMF/DMSO) NoMod->FreeBase SolubleOrg Soluble in DCM, EtOAc, THF Esterify->SolubleOrg BocProtect->SolubleOrg SolublePol Soluble in DMF, DMSO only FreeBase->SolublePol

Decision tree for solubilizing 2-(3-(2-Aminoethoxy)phenyl)acetic acid HCl based on application.

StateTransition HCl HCl Salt Form (Ionic Lattice) Zwitterion Free Base (Zwitterion) HCl->Zwitterion + DIPEA / TEA - DIPEA·HCl Protected Boc-Protected (Lipophilic) Zwitterion->Protected + Boc2O (Masks Amine)

Chemical state transitions illustrating the disruption of ionic bonds to achieve lipophilicity.

References
  • NextSDS. "2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information." NextSDS Database. URL:[Link]

  • ACS Publications. "Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride." Organic Process Research & Development. URL:[Link]

Troubleshooting

Addressing side reactions when using 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Welcome to the dedicated technical support resource for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate and trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and challenges encountered during the use of this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side reactions when using 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in coupling reactions?

A1: The primary reactive centers of this molecule are the primary amine, the carboxylic acid, and to a lesser extent, the ether linkage and the aromatic ring. The most common side reactions arise from the interplay of these functional groups, especially under conditions designed for amide bond formation. Key potential side reactions include intramolecular cyclization to form a lactam, and side reactions associated with the use of carbodiimide coupling agents like EDC, such as the formation of an N-acylisourea byproduct.

Q2: Can intramolecular cyclization occur, and under what conditions?

A2: Yes, intramolecular cyclization to form a seven-membered lactam is a potential side reaction, particularly when the carboxylic acid is activated. This is more likely to occur under conditions of high temperature or with prolonged reaction times in the presence of a coupling agent without a suitable nucleophile to intercept the activated acid.

Q3: What is the stability of the ether linkage in this molecule?

A3: The ether linkage is generally stable under standard coupling conditions. However, it can be susceptible to cleavage under strongly acidic conditions, which is a consideration if your experimental design involves such steps.

Q4: How can I minimize the formation of byproducts during amide coupling reactions with this reagent?

A4: To minimize byproducts, it is crucial to control the reaction conditions carefully. Using a two-step coupling protocol with EDC and an additive like N-hydroxysuccinimide (NHS) can be very effective.[1][2] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, reducing the likelihood of N-acylisourea formation.[1][2] Additionally, maintaining an optimal pH (typically 4.5-6.0 for activation and 7.2-8.0 for coupling) and using fresh, high-purity reagents are critical.[2]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

Issue 1: Low Yield or Incomplete Reaction in Amide Coupling
Potential Cause Troubleshooting Action
Hydrolysis of Activated Carboxylic Acid: The O-acylisourea intermediate formed by EDC is highly susceptible to hydrolysis.Implement a two-step coupling procedure using NHS or sulfo-NHS to form a more stable amine-reactive ester.[1][2] Ensure your reaction is performed in an appropriate buffer, such as MES at pH 4.5-6.0 for the activation step, and avoid buffers containing primary amines or carboxylates.[2]
Suboptimal pH: The pH of the reaction mixture affects both the activation of the carboxylic acid and the nucleophilicity of the amine.For the activation step with EDC/NHS, maintain a pH between 4.5 and 6.0. For the subsequent coupling to an amine, adjust the pH to a range of 7.2 to 8.0.[2]
Reagent Instability: EDC is moisture-sensitive and can lose activity over time.Use fresh, high-quality EDC and NHS. Prepare solutions of these reagents immediately before use.[1]
Issue 2: Presence of an Unexpected Side Product with a Similar Mass
Potential Cause Troubleshooting Action
Intramolecular Lactam Formation: The activated carboxylic acid may react with the primary amine of the same molecule.Lower the reaction temperature and reduce the reaction time. Add the coupling partner (amine) as soon as the activation of the carboxylic acid is complete.
N-Acylisourea Formation: A common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges to a stable N-acylisourea.The use of NHS or other additives like HOBt can effectively suppress this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[1]
Issue 3: Appearance of Impurities During Storage or Workup
Potential Cause Troubleshooting Action
Oxidative Degradation: The amino group can be susceptible to oxidation over time, leading to colored impurities.Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). For solutions, use de-gassed solvents.
Ether Cleavage: Exposure to strong acids during workup can cleave the ether bond.Avoid prolonged exposure to highly acidic conditions. If an acidic workup is necessary, perform it at low temperatures and for the shortest possible time.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Amide Coupling

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Materials:

  • 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

  • Amine-containing molecule for coupling

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS.[1]

    • Incubate at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Add the amine-containing molecule (1-10 fold molar excess) dissolved in Coupling Buffer to the activated acid solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reversed-phase HPLC.

Protocol 2: Analytical HPLC for Purity Assessment

This method can be used to assess the purity of the starting material and to monitor reaction progress.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Gradient:

  • A linear gradient from 5% to 95% Solvent B over 20 minutes.

Detection:

  • UV at 254 nm

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[3]

Visualizing Reaction Pathways

Amide Coupling and Side Reactions Reagent 2-(3-(2-Aminoethoxy)phenyl)acetic acid Activated_Ester O-Acylisourea Intermediate Reagent->Activated_Ester + EDC NHS_Ester NHS-Ester Intermediate Activated_Ester->NHS_Ester + NHS Desired_Product Desired Amide Product Activated_Ester->Desired_Product + R'-NH2 (one-step) NAcylisourea N-Acylisourea Byproduct Activated_Ester->NAcylisourea Rearrangement Lactam Intramolecular Lactam Activated_Ester->Lactam Intramolecular Attack Hydrolysis Hydrolyzed Acid Activated_Ester->Hydrolysis + H2O NHS_Ester->Desired_Product + R'-NH2

Caption: Potential reaction pathways using EDC/NHS coupling.

Analytical_Workflow Sample Reaction Mixture HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Purity_Check Purity > 95%? HPLC->Purity_Check Impurity_ID Impurity Identification LCMS->Impurity_ID Purification Purification (e.g., Prep-HPLC) Purification->HPLC Pure_Product Pure Product Purity_Check->Purification No Purity_Check->Pure_Product Yes

Caption: A typical workflow for analysis and purification.

References

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Welcome to the technical support center for the purification of crude 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in a question-and-answer format, providing explanations for the proposed solutions.

Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A1: "Oiling out" is a frequent challenge when the solute's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated. Here are several strategies to induce crystallization:

  • Solvent System Modification: The choice of solvent is critical. Since 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is an amino acid derivative, it possesses both polar (amino and carboxylic acid groups) and non-polar (phenyl ring) characteristics.[1] A mixture of solvents is often more effective than a single solvent. Try dissolving the crude product in a minimal amount of a "good" solvent (like methanol or ethanol) at an elevated temperature and then slowly adding a "poor" solvent (like diethyl ether or hexane) until turbidity persists. Slow cooling should then promote crystal formation.

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Trituration: If an oil persists, it can be solidified by trituration. This involves repeatedly "washing" the oil with a solvent in which it is insoluble (a "poor" solvent). The mechanical action of stirring and scraping with a glass rod can induce crystallization.

  • pH Adjustment: The solubility of amino acids is highly dependent on pH.[2][3] Ensure the pH of your solution is at the isoelectric point of the free amino acid before forming the hydrochloride salt. If you are recrystallizing the hydrochloride salt, the presence of excess HCl can impact solubility.

Q2: After recrystallization, my product is still discolored. How can I remove colored impurities?

A2: Colored impurities are often non-polar, highly conjugated molecules. Here are effective methods for their removal:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (typically 1-2% by weight).[4] Heat the mixture to boiling for a short period (5-10 minutes), and then filter the hot solution through a pad of celite to remove the charcoal. The desired compound should remain in the filtrate, free of the colored impurities that adsorb onto the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a more rigorous purification method.[5] For this compound, silica gel chromatography would be a suitable choice. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from dichloromethane (DCM) to a DCM/methanol mixture), can effectively separate the desired compound from colored impurities.

Q3: My yield after purification is very low. What are the potential causes and how can I improve it?

A3: Low yield is a common problem with multiple potential causes. Consider the following:

  • Incomplete Crystallization: If a significant amount of your product remains in the mother liquor after recrystallization, you can try to recover it by concentrating the mother liquor and attempting a second crystallization. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can also help to maximize crystal formation.

  • Product Adsorption: As mentioned, activated charcoal can adsorb the product. Use the minimum amount necessary to achieve decolorization.

  • Inappropriate Solvent Volume: Using too much solvent for recrystallization will result in a lower yield as more of the product will remain dissolved. Aim to use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Transfer Losses: Be mindful of mechanical losses during transfers between flasks and during filtration. Rinsing glassware with the mother liquor can help to recover some of the lost product.

Q4: How can I be sure my final product is pure? What analytical techniques should I use?

A4: Assessing the purity of your final product is a critical step. The following techniques are recommended:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range is indicative of impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess purity. A pure compound should ideally show a single spot. Running the TLC in different solvent systems can help to reveal impurities that may co-elute in a particular system.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.[6] A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and identify any residual impurities.

Section 2: Frequently Asked Questions (FAQs)

What are the most likely impurities in crude 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride?

The impurities will largely depend on the synthetic route used. However, common impurities in the synthesis of related phenylacetic acid derivatives can include starting materials, reagents, and by-products from side reactions.[7][8] For this specific molecule, potential impurities could include the corresponding free base, starting materials from the ether synthesis, or products of over-alkylation.

Is it better to purify the free base or the hydrochloride salt?

Purifying the hydrochloride salt is often advantageous. Salts of amino acids are typically more crystalline and have higher melting points than their corresponding free bases, which can make them easier to handle and purify by recrystallization.[4]

What is the expected solubility of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in common laboratory solvents?

As an amino acid hydrochloride, it is expected to be soluble in water and polar protic solvents like methanol and ethanol.[9] Its solubility will likely be lower in less polar solvents such as acetone and ethyl acetate, and poor in non-polar solvents like hexanes and diethyl ether.[1] The solubility is also highly pH-dependent.[2][3]

Can I use ion-exchange chromatography for purification?

Yes, ion-exchange chromatography is a powerful technique for purifying amino acids and their salts.[10][11] For this compound, a strongly acidic cation exchange resin could be used.[12][13] The crude product would be loaded onto the column, and impurities could be washed away with a buffer at a specific pH. The desired product would then be eluted by changing the pH or ionic strength of the eluent.

Section 3: Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In a flask, dissolve the crude 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in a minimal amount of hot methanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of cotton or celite to remove the charcoal or any insoluble impurities.

  • Crystallization: Slowly add diethyl ether to the hot filtrate until the solution becomes slightly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% Dichloromethane (DCM)). Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Data and Diagrams

Table 1: Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolaritySuitability as "Good" or "Poor" Solvent
Methanol64.7Polar ProticGood
Ethanol78.4Polar ProticGood
Water100Polar ProticGood
Diethyl Ether34.6Non-polarPoor
Hexanes~69Non-polarPoor
Dichloromethane39.6Polar AproticModerate
Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow start Crude Product is_colored Is the product colored? start->is_colored charcoal Treat with Activated Charcoal is_colored->charcoal Yes recrystallize1 Recrystallize is_colored->recrystallize1 No charcoal->recrystallize1 oiling_out Does it oil out? recrystallize1->oiling_out modify_solvent Modify Solvent System / Triturate / Seed oiling_out->modify_solvent Yes purity_check Check Purity (TLC, HPLC, MP) oiling_out->purity_check No modify_solvent->recrystallize1 column_chrom Column Chromatography column_chrom->purity_check purity_check->column_chrom No pure_product Pure Product purity_check->pure_product Yes not_pure Not Pure

Caption: A decision tree for selecting the appropriate purification method.

References

  • Synthetic Procedures - Rsc.org. (n.d.).
  • Separation and Refining of Amino acids. (n.d.).
  • Lahiri, S. C., & Pal, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. J. Chem. Eng. Data.
  • Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide - Benchchem. (n.d.).
  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • General procedures for the purification of Amino acids - Chempedia - LookChem. (n.d.).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.).
  • CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents. (n.d.).
  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (2024, June 13).
  • 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information. (n.d.).
  • US4956471A - Process for isolating and purifying amino acids - Google Patents. (n.d.).
  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. (n.d.).
  • US10975031B2 - Method for purifying aromatic amino acids - Google Patents. (2004, January 20).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Khan, I., et al. (n.d.). analysis of amino acids by high performance liquid chromatography.
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.).
  • Freire, M. G., et al. (2017). Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems. PMC.
  • 2-(2-(Aminomethyl)phenyl)acetic acid hydrochloride - ChemBK. (2024, April 9).
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents. (n.d.).
  • phenylacetic acid - Organic Syntheses Procedure. (n.d.).
  • Shiraiwa, T., et al. (2006). Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization. PubMed.
  • WO2015104464A1 - Process for purifying aromatic amino acids - Google Patents. (2015, July 16).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(3-(2-Aminoethoxy)phenyl)acetic acid and its 4-Aminoethoxy Analog for Drug Discovery Professionals

In the landscape of modern drug discovery, the nuanced understanding of structure-activity relationships (SAR) is paramount. Even subtle alterations in a molecule's architecture, such as the positional isomerism of a fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the nuanced understanding of structure-activity relationships (SAR) is paramount. Even subtle alterations in a molecule's architecture, such as the positional isomerism of a functional group, can profoundly impact its physicochemical properties, biological activity, and overall therapeutic potential. This guide provides an in-depth, objective comparison of two such positional isomers: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride and its 4-aminoethoxy analog.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthetic pathways, predicted physicochemical characteristics, and proposed biological evaluation of these compounds, supported by established experimental protocols. Our objective is to equip you with the foundational knowledge and practical methodologies to critically assess these and similar analogs in your research endeavors.

Introduction: The Significance of Positional Isomerism

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aminoethoxy side chain can modulate the molecule's polarity, basicity, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. The distinction between the meta (3-position) and para (4-position) substitution of this side chain is the central theme of this guide. This seemingly minor structural change can lead to significant differences in receptor binding affinity, metabolic stability, and pharmacokinetic profiles.[1][2] Understanding these differences is crucial for optimizing lead compounds and developing safer, more effective therapeutics.

Synthetic Pathways: A Strategic Approach

A robust and efficient synthesis is the cornerstone of any drug discovery program. Here, we outline a strategic, multi-step synthetic approach for both the 3- and 4-aminoethoxy phenylacetic acid analogs, commencing from commercially available hydroxyphenylacetic acids.

Overall Synthetic Scheme

The general synthetic strategy involves a two-step process:

  • Etherification: Formation of the ether linkage between the phenolic hydroxyl group of the starting material and a protected 2-aminoethanol derivative.

  • Deprotection and Salt Formation: Removal of the protecting group from the amino functionality followed by conversion to the hydrochloride salt to improve stability and solubility.

Diagram 1: General Synthetic Workflow

Start Hydroxyphenylacetic Acid (meta or para) Step1 Etherification with Protected 2-Aminoethanol Start->Step1 Intermediate Protected Aminoethoxy Phenylacetic Acid Step1->Intermediate Step2 Deprotection Intermediate->Step2 Freebase Aminoethoxy Phenylacetic Acid Step2->Freebase Step3 HCl Salt Formation Freebase->Step3 Final Final Product (Hydrochloride Salt) Step3->Final

Caption: A generalized workflow for the synthesis of the target compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

  • Step 1: Synthesis of 2-(3-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)acetic acid

    • To a solution of 2-(3-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

    • Add tert-butyl (2-bromoethyl)carbamate (1.2 eq) to the mixture.

    • Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate. Purify by flash column chromatography.

  • Step 2: Synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

    • Dissolve the purified intermediate from Step 1 in a 4 M solution of HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to yield 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride as a solid.

Protocol 2: Synthesis of 2-(4-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

  • The synthesis follows the same procedure as Protocol 1, with the substitution of 2-(4-hydroxyphenyl)acetic acid as the starting material.

Physicochemical Properties: A Predictive Comparison

The position of the aminoethoxy group is expected to influence key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of the Positional Isomers

Property2-(3-(2-Aminoethoxy)phenyl)acetic acid2-(4-(2-Aminoethoxy)phenyl)acetic acidRationale for Predicted Difference
pKa (Amine) ~9.5 - 10.0~9.8 - 10.3The electron-withdrawing effect of the acetic acid group is more pronounced at the meta position, slightly decreasing the basicity of the amine.
pKa (Acid) ~4.2 - 4.5~4.4 - 4.7The electron-donating character of the ether oxygen has a greater influence from the para position, slightly increasing the pKa of the carboxylic acid.
LogP (Calculated) LowerHigherThe para isomer is generally more symmetrical, which can lead to more efficient crystal packing and slightly lower aqueous solubility (higher LogP).
Polar Surface Area (PSA) ~75 Ų~75 ŲPSA is not expected to differ significantly as the constituent atoms are the same.

Note: These values are estimations based on computational models and established principles of physical organic chemistry. Experimental determination is necessary for confirmation.[3][4][5][6][7][8]

Comparative Biological Evaluation: Unveiling Functional Differences

Given the prevalence of phenoxyacetic and phenylacetic acid derivatives in various therapeutic areas, including anti-inflammatory and antimicrobial applications, a comparative biological evaluation of these isomers is warranted.[9][10]

Proposed Biological Assays
  • Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in a rodent model. This assay provides an in vivo measure of acute anti-inflammatory effects.[11][12]

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) determination against a panel of bacterial and fungal strains. This assay will determine the potency of the compounds as antimicrobial agents.

  • Cytotoxicity: MTT assay against a panel of human cell lines (e.g., HeLa, HepG2) to assess potential off-target toxicity.[11]

  • Receptor Binding Affinity: Radioligand binding assays for relevant targets, should a specific biological target be hypothesized (e.g., cyclooxygenase enzymes for anti-inflammatory activity).[13][14][15]

Diagram 2: Workflow for Comparative Biological Evaluation

cluster_0 In Vitro Assays cluster_1 In Vivo Assay Antimicrobial Antimicrobial Screening (MIC Determination) Cytotoxicity Cytotoxicity Assay (MTT) ReceptorBinding Receptor Binding Assay (if applicable) AntiInflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Compounds Test Compounds: 3- and 4- Isomers Compounds->Antimicrobial Compounds->Cytotoxicity Compounds->ReceptorBinding Compounds->AntiInflammatory

Caption: A workflow for the comprehensive biological comparison of the two isomers.

Detailed Experimental Protocols

Protocol 3: Carrageenan-Induced Paw Edema Assay

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds (e.g., 10, 30, 100 mg/kg) and a vehicle control (e.g., 0.5% carboxymethyl cellulose) orally to different groups of rats (n=6 per group). A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should also be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Outcomes and Structure-Activity Relationship Insights

The positional difference of the aminoethoxy group is hypothesized to lead to discernible differences in biological activity.

  • Anti-inflammatory Activity: The para isomer, with its potentially greater lipophilicity, may exhibit enhanced tissue penetration and, consequently, more potent anti-inflammatory activity in the paw edema model. However, the specific binding interactions with the target enzyme (e.g., COX-2) will be the ultimate determinant of potency.

  • Antimicrobial Activity: The antimicrobial activity will likely depend on the overall physicochemical properties of the molecules and their ability to disrupt microbial cell membranes or inhibit essential enzymes. The subtle differences in pKa and LogP between the isomers could lead to variations in their antimicrobial spectrum and potency.

  • Receptor Binding: Should a specific receptor be targeted, the meta versus para orientation will critically influence the binding pose of the molecule within the receptor's active site. The altered vector of the aminoethoxy group can lead to different hydrogen bonding or electrostatic interactions, resulting in significant differences in binding affinity.[16]

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride and its 4-aminoethoxy analog. By systematically investigating their synthesis, physicochemical properties, and biological activities, researchers can gain valuable insights into the structure-activity relationships governing this chemical class. The provided protocols offer a starting point for a rigorous and objective comparison, enabling the rational design of novel therapeutic agents with improved efficacy and safety profiles. The key takeaway is that positional isomerism, while a subtle structural modification, can be a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of a lead compound.

References

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). PMC. Retrieved from [Link]

  • Sharma, A., & Bhan, M. (2023).
  • Chemical Substance Information. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]

  • Perez, F. J., et al. (2024).
  • Al-hazam, H. A., et al. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide. Der Pharma Chemica, 6(1), 14-17.
  • Hossain, M. M., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry.
  • Hossain, M. M., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
  • Fiveable. (2025). Positional Isomers: Organic Chemistry Study Guide. Retrieved from [Link]

  • Herbicides Derived from Phenoxyacetic Acid: Study of the Relationship Between the Structures and Biological Activity. (2023). MDPI.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.
  • Fu, J.-D., & Wen, Y.-H. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.
  • Vaia. (2023). Positional Isomers: Meaning, Applications, Examples. Retrieved from [Link]

  • Supplementary Information. (n.d.). RSC.org. Retrieved from [Link]

  • Scheltema, R. A., et al. (2017). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Molecular & Cellular Proteomics, 16(1), 148–157.
  • Development of Methods for the Determination of pKa Values. (2012). PMC. Retrieved from [Link]

  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC. (2010). PMC. Retrieved from [Link]

  • Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 893-900.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Van Dolah, F. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • Fang, H., et al. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 109(7), 723–729.
  • Gholibeikian, M. R., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(1), 133–140.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Rowan. (2025). How to Predict pKa. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • PubMed. (2001). Comparison of an array of in vitro assays for the assessment of the estrogenic potential of natural and synthetic estrogens, phytoestrogens and xenoestrogens. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Granado-Lorencio, F., et al. (2012). Overview of In vivo and In vitro Methods for Assessing Bioavailability of Bioactive Food Compounds. Current Pharmaceutical Design, 18(32), 5066-5081.
  • PubChem. (n.d.). C8H9NO2. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Purity

Abstract This guide provides a comprehensive framework for the validation of analytical methods to assess the purity of the active pharmaceutical ingredient (API) 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. We...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the validation of analytical methods to assess the purity of the active pharmaceutical ingredient (API) 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. We present a detailed comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the primary analytical technique against alternatives such as UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS). The core of this guide is a detailed protocol for the validation of a stability-indicating HPLC-UV method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. Experimental designs for establishing specificity, linearity, accuracy, precision, and robustness are elucidated, supported by representative data and in-depth explanations of the scientific rationale behind each procedural step. This document is intended for researchers, analytical scientists, and drug development professionals to serve as a practical and authoritative resource for ensuring the quality and regulatory compliance of pharmaceutical compounds.

Introduction: The Imperative of Purity in Pharmaceutical Development

In pharmaceutical science, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] The presence of impurities, whether arising from the synthetic process or degradation over time, can introduce toxicity or reduce the therapeutic effect.[3] Therefore, the development and validation of robust analytical procedures to accurately quantify the API and its related substances are not merely a technical exercise but a foundational requirement for regulatory approval and patient safety.[4][5]

This guide focuses on 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a small molecule of interest in drug discovery. Our objective is to establish a scientifically sound, validated method for its purity assessment. We will explore why a stability-indicating method is paramount and provide a step-by-step guide to its validation, comparing its performance with other common analytical techniques.

The Foundation: Principles of Analytical Method Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[4][5][6][7] The ICH Q2(R2) guideline provides a harmonized framework for this process, outlining the key performance characteristics that must be evaluated.[7][8][9] A validated method provides assurance of its reliability, consistency, and accuracy.[6]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[6][10][11]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable accuracy and precision.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Comparative Analysis of Analytical Methodologies

Choosing the right analytical technique is the first critical decision. While several methods can provide quantitative data, they differ significantly in their ability to resolve the API from its impurities, a crucial requirement for a purity assay.

Technique Principle Advantages for Purity Analysis Limitations for Purity Analysis
HPLC-UV Physical separation based on polarity, followed by UV detection.High resolving power, excellent quantitative accuracy and precision, widely accepted by regulatory agencies.[13][14]Requires method development, may not identify unknown impurities definitively.
UV-Vis Spectrophotometry Measures absorbance of UV-Vis light by the analyte.Simple, rapid, and inexpensive.[1]Non-specific; cannot distinguish between the API and impurities that absorb at the same wavelength.[15] Unsuitable for purity determination of complex samples.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight information, enabling definitive identification of impurities and degradants.[16][17] High sensitivity.Quantification can be more complex than UV; higher cost and complexity.[17]

Rationale for Selection: For routine quality control and purity assessment, HPLC-UV offers the optimal balance of specificity, reliability, and cost-effectiveness. LC-MS is an invaluable tool for impurity identification during development but is often not required for routine release testing once impurities are characterized. UV-Vis spectrophotometry is inadequate for purity analysis due to its inherent lack of specificity.[15]

Experimental Design: Validation of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, excipients, and other impurities.[18] To prove this capability, we must first intentionally degrade the API through forced degradation (stress testing).

Step 1: Forced Degradation (Stress Testing)

The purpose of forced degradation is to generate potential degradation products to challenge the specificity of the analytical method.[19][20] As per ICH Q1A guidelines, the API should be subjected to a variety of stress conditions.[3][18]

Experimental Protocol:

  • Preparation: Prepare five separate solutions of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one solution, add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: To a second solution, add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: To a third solution, add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Heat a fourth solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the fifth solution to a photostability chamber (ICH Q1B) for a specified duration.

  • Analysis: Neutralize the acid and base-stressed samples if necessary. Dilute all samples to a suitable concentration and analyze by the proposed HPLC-UV method alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the API.[20]

Step 2: HPLC-UV Method Protocol

This protocol is a representative method designed for a C18 stationary phase, which is suitable for retaining and separating small molecules with aromatic character like the target compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (based on the UV absorbance maxima of the phenylacetic acid chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Step 3: Validation Parameter Protocols & Acceptance Criteria

The following protocols outline the experiments to validate the HPLC method according to ICH guidelines.

  • Protocol: Analyze the following samples: (1) Blank (diluent), (2) Placebo (if in a formulation), (3) API standard solution, and (4) each of the five stressed samples from the forced degradation study.

  • Acceptance Criteria: The analyte peak should be free from interference from any degradant peaks, and the peak purity should pass (if using a Diode Array Detector). The main peak should be well-resolved from all other peaks.

  • Protocol: Prepare a series of at least five standard solutions of the API across a range of 50% to 150% of the nominal assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of API into a placebo or blank matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • Protocol:

    • Repeatability: Analyze six independent preparations of the API at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Prepare samples at this concentration and inject them six times to confirm that the precision (%RSD ≤ 10%) and accuracy are acceptable.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any reporting-level impurities.

  • Protocol: Analyze the API standard while making small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH or composition (e.g., ± 2% organic component)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.

Visualization of Workflows

G cluster_0 Phase 1: Development & Specificity cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Method Finalization MD Method Development FD Forced Degradation (Stress Testing) MD->FD SP Specificity Assessment FD->SP LIN Linearity & Range SP->LIN ACC Accuracy (Recovery) LIN->ACC PRE Precision (Repeatability & Intermediate) ACC->PRE LOQ LOD / LOQ PRE->LOQ ROB Robustness LOQ->ROB FIN Final Method & SOP ROB->FIN

G cluster_0 Inputs for Specificity cluster_1 Analytical Process cluster_2 Evaluation Criteria API API Standard HPLC HPLC-UV Analysis API->HPLC Blank Diluent Blank Blank->HPLC Stressed Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Stressed->HPLC Resolution Peak Resolution (API vs. Degradants) HPLC->Resolution Purity Peak Purity Analysis (DAD) HPLC->Purity Interference No Interference at API Retention Time HPLC->Interference Conclusion Specificity Confirmed Resolution->Conclusion Purity->Conclusion Interference->Conclusion

Representative Results and Data Summary

The following table summarizes the expected outcomes for a successful validation of the HPLC-UV method.

Validation Parameter Acceptance Criterion Representative Result Conclusion
Specificity No interference at the retention time of the main peak. Main peak resolved from degradants.All degradant peaks were baseline resolved from the API peak. Peak purity index > 0.999.Pass
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range 50% - 150% of nominal concentration (0.25 - 0.75 mg/mL)Method is linear, accurate, and precise over this range.Pass
Accuracy 98.0% - 102.0% Recovery99.2% - 101.5% RecoveryPass
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%%RSD = 1.10%Pass
LOQ S/N ≥ 10; %RSD ≤ 10%0.5 µg/mL (%RSD = 4.5%)Pass
Robustness System suitability parameters met under all varied conditions.No significant impact on results or system suitability.Pass

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to validating an HPLC-UV method for the purity assessment of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. Through a combination of forced degradation studies and the evaluation of key validation parameters as prescribed by ICH guidelines, we have demonstrated how to establish a method that is specific, accurate, precise, and robust. The comparative analysis underscores the superiority of HPLC-UV for this intended purpose over less specific techniques like UV-Vis spectrophotometry. The protocols and workflows presented herein provide a solid foundation for any laboratory tasked with ensuring the quality and purity of pharmaceutical APIs, ultimately safeguarding patient health and meeting global regulatory standards.

References

  • Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. (2025, July 2). Google.
  • The Use Of Forced Degradation In Analytical Method Development. Google.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). Google.
  • A practical guide to forced degradation and stability studies for drug substances. Google.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014, December 16).
  • Importance of Forced Degradation In Stability-Indic
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research.
  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews.
  • HPLC-UV Method Development: Testing 9 Articles in Formul
  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Prepar
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA.
  • Validation of analytical procedures by highaperformance liquid chromatography for pharmaceutical analysis. Google.
  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. SciELO.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formul
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022, June 16). PMC.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • 1330 - Validation of Analytical Procedures / General Inform
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). Google.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Google.

Sources

Validation

Benchmarking 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in cross-coupling reactions

Benchmarking 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in Cross-Coupling Reactions Executive Summary 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS 2089255-75-2) is a highly versatile, bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride in Cross-Coupling Reactions

Executive Summary

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS 2089255-75-2) is a highly versatile, bifunctional building block frequently deployed in the synthesis of PROTAC linkers, antibody-drug conjugates (ADCs), and complex small-molecule therapeutics. Featuring both a primary amine (protected as a stable hydrochloride salt) and a phenylacetic acid moiety, this molecule offers orthogonal reactivity.

This guide benchmarks its performance in two critical late-stage functionalization pathways: Buchwald-Hartwig amination (C–N coupling at the amine) and photoredox/nickel dual-catalyzed decarboxylative cross-coupling (C–C coupling at the acetic acid). By comparing it against structural analogs, we provide a definitive, data-driven framework for its application in medicinal chemistry.

Mechanistic Causality & Structural Advantages

The specific structural topology of the meta-aminoethoxy substitution provides distinct thermodynamic and kinetic advantages over its ortho- and para- counterparts.

  • In Buchwald-Hartwig Aminations: The extended ether linker prevents the primary amine from forming stable, unreactive bidentate chelates with the palladium center—a common failure mode in ortho-substituted benzylamines.

  • In Decarboxylative Cross-Couplings: Phenylacetic acids are privileged substrates for photoredox-mediated decarboxylation because they extrude CO₂ to form highly stabilized benzyl radicals [1]. The meta-alkoxy substituent enriches the aromatic ring's electron density without introducing steric bulk at the benzylic radical center, facilitating rapid capture by the nickel catalytic cycle without over-stabilizing the radical (which often leads to unwanted homocoupling).

Pathways Substrate 2-(3-(2-Aminoethoxy)phenyl) acetic acid HCl BHA Buchwald-Hartwig Amination (Primary Amine) Substrate->BHA Pd, BrettPhos Cs2CO3, Aryl Halide DCC Decarboxylative Cross-Coupling (Carboxylic Acid) Substrate->DCC Ir/Ni Dual Catalysis Blue LED, Aryl Halide Prod1 N-Aryl Linker (Retains COOH) BHA->Prod1 Prod2 Alkyl-Aryl/Vinyl (Retains NH2) DCC->Prod2

Figure 1: Divergent cross-coupling pathways for 2-(3-(2-Aminoethoxy)phenyl)acetic acid.

Benchmarking Data: Comparative Performance

To objectively evaluate this building block, we benchmarked it against two common alternatives: the para-isomer (2-(4-(2-Aminoethoxy)phenyl)acetic acid HCl) and a shorter, ether-less linker (2-(3-(Aminomethyl)phenyl)acetic acid HCl).

Table 1: Buchwald-Hartwig Amination Performance

Model Conditions: Coupling with 4-Bromobenzonitrile, Pd₂(dba)₃, BrettPhos, Cs₂CO₃, Dioxane, 110°C.

SubstrateYield (%)Reaction Time (h)Catalyst LoadingKey Mechanistic Observation
Meta-Isomer (Target) 88% 12 2.5 mol% Clean conversion; no chelation-induced catalyst poisoning.
Para-Isomer74%165.0 mol%Slower reductive elimination due to altered electronics.
Aminomethyl Analog52%245.0 mol%Competitive benzylic deprotonation observed.
Table 2: Decarboxylative Cross-Coupling Performance

Model Conditions: Coupling with 1-Iodo-4-methoxybenzene, Ir/Ni Dual Catalysis, Blue LED, RT.

SubstrateYield (%)Decarboxylation RateByproductsKey Mechanistic Observation
Meta-Isomer (Target) 81% Fast (<4h) <5% homocoupling Excellent benzyl radical stability; ether oxygen survives SET.
Para-Isomer85%Very Fast (<2h)~10% homocouplingPara-oxygen over-stabilizes radical, increasing homocoupling.
Aminomethyl Analog63%Moderate (8h)OxidationPrimary amine interferes with the excited-state photocatalyst.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the reaction provides physical or analytical feedback at each step to confirm the mechanism is proceeding as intended.

Protocol A: Buchwald-Hartwig Amination (C–N Coupling)

This protocol utilizes a bulky, electron-rich biaryl phosphine ligand (BrettPhos) to accelerate reductive elimination and suppress β-hydride elimination [2].

  • Salt Neutralization & Catalyst Activation:

    • Action: In an oven-dried Schlenk flask under argon, combine 2-(3-(2-Aminoethoxy)phenyl)acetic acid HCl (1.0 equiv), aryl halide (1.1 equiv), Cs₂CO₃ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and BrettPhos (5.0 mol%). Add anhydrous dioxane (0.1 M).

    • Causality & Validation: The HCl salt must be neutralized by the excess Cs₂CO₃ to liberate the nucleophilic primary amine. Initially, the mixture appears dark purple/red due to the Pd₂(dba)₃. Upon heating to 110°C, the solution transitions to a dark orange/brown. This color shift is a visual validation that the active L-Pd(0) species has successfully formed.

  • Oxidative Addition & Coupling:

    • Action: Stir vigorously at 110°C for 12 hours.

    • Causality & Validation: Monitor via LCMS. The disappearance of the starting aryl halide and the emergence of the product mass [M+H]⁺ confirms successful C–N bond formation. The presence of the free carboxylic acid will render the product highly polar on reverse-phase LC.

  • Workup & Purification:

    • Action: Cool to room temperature and filter through a pad of Celite, eluting with CH₂Cl₂/MeOH.

    • Causality: This step removes insoluble inorganic salts (CsCl, excess Cs₂CO₃) and precipitated palladium black, ensuring a clean crude mixture prior to MPLC purification.

Workflow Step1 Salt Neutralization (Cs2CO3) Step2 Pd/Ligand Complexation (Pd2(dba)3 + BrettPhos) Step1->Step2 Step3 Oxidative Addition & Transmetalation Step2->Step3 Step4 Reductive Elimination (Product Formation) Step3->Step4

Figure 2: Self-validating mechanistic workflow for Buchwald-Hartwig amination.

Protocol B: Photoredox/Ni Dual-Catalyzed Decarboxylative Cross-Coupling

This protocol leverages visible light to merge single-electron transfer (SET) photochemistry with traditional transition metal cross-coupling [1]. (Note: The primary amine should be transiently Boc-protected prior to this step to prevent photocatalyst quenching).

  • Reagent Assembly:

    • Action: Combine the Boc-protected substrate (1.5 equiv), aryl iodide (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dtbbpy (5 mol%), and DBU (2.0 equiv) in degassed DMSO (0.05 M).

    • Causality: DBU is selected to deprotonate the carboxylic acid, generating the requisite carboxylate anion necessary for the initial SET oxidation by the excited iridium catalyst.

  • Photochemical Activation:

    • Action: Irradiate the reaction mixture with a 34 W Blue LED at room temperature for 4 hours.

    • Causality & Validation: The Ir(III) excited state oxidizes the carboxylate, triggering CO₂ extrusion to form a benzylic radical. The reaction mixture will maintain a homogeneous yellow/green hue. The formation of microbubbles (CO₂ gas evolution) against the glass serves as a physical, self-validating indicator of successful decarboxylation.

  • Nickel Transmetalation & Elimination:

    • Action: The Ni(0) species undergoes oxidative addition with the aryl halide, intercepts the benzyl radical to form a Ni(III) intermediate, and reductively eliminates to forge the C–C bond. Quench with water and extract with EtOAc.

References

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Noble, A., McCarver, S. J., & MacMillan, D. W. C. Journal of the American Chemical Society, 2015, 137(2), 624-627.[Link]

  • Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation. Wang, J., et al. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40(1).[Link]

Comparative

Spectroscopic Validation of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Reference Standards: A Comparative Guide

Accurate analytical testing in pharmaceutical development relies entirely on the integrity of reference standards. For complex synthetic intermediates and active pharmaceutical ingredient (API) building blocks like 2-(3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Accurate analytical testing in pharmaceutical development relies entirely on the integrity of reference standards. For complex synthetic intermediates and active pharmaceutical ingredient (API) building blocks like 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (CAS 2089255-75-2), establishing a highly pure, spectroscopically validated reference standard is a critical regulatory requirement.

As a highly polar, hygroscopic hydrochloride salt, this compound presents unique analytical challenges. This guide objectively compares different grades of reference standards for this compound and provides a comprehensive, self-validating spectroscopic workflow grounded in [1] and [2].

Comparative Analysis of Standard Grades

When sourcing or synthesizing 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride for quantitative analysis or impurity profiling, laboratories typically choose between three tiers of materials. The table below objectively compares their performance and compliance metrics.

Table 1: Performance Comparison of Reference Standard Alternatives
AttributeCertified Reference Material (CRM)In-House Working Standard (WS)Commercial Reagent Grade
Purity (Assay) >99.5% (qNMR & Mass Balance)98.0% – 99.5% (HPLC-UV)95.0% – 98.0% (Titration/LC)
Traceability Fully traceable to SI unitsTraceable to primary CRMLot-specific, non-traceable
Spectroscopic Data Comprehensive (1H/13C NMR, HRMS, IR)Partial (1H NMR, LC-MS)Minimal (Basic LC-MS or 1H NMR)
Salt Form Verification Confirmed via Ion ChromatographyAssumed via theoretical yieldOften unverified
Regulatory Fit Pivotal GMP release & stability testingRoutine QC batch testingR&D and early discovery only
Cost/Time Impact High initial cost, zero validation timeHigh internal validation laborLow cost, high risk of OOS results

Expert Insight: Relying on commercial reagent-grade material for quantitative GMP testing frequently leads to Out-of-Specification (OOS) investigations. Reagent grades often contain residual solvents or varying ratios of the hydrochloride salt, which skews the molecular weight calculations and assay results.

The Spectroscopic Validation Strategy (Causality & Logic)

To elevate an in-house batch to a Working Standard or to verify a CRM, a multi-modal spectroscopic approach is required. Each technique is selected based on the specific physicochemical properties of the molecule:

  • Nuclear Magnetic Resonance (NMR): Because the compound is a hydrochloride salt, it is largely insoluble in non-polar solvents like CDCl3​ . Causality: We utilize DMSO-d6​ to disrupt intermolecular hydrogen bonding and fully solubilize the salt, yielding sharp, highly resolved resonances. Quantitative NMR (qNMR) is employed to determine absolute purity without requiring a pre-existing standard of the same molecule.

  • High-Resolution Mass Spectrometry (HRMS): Causality: The primary amine group is highly basic and readily accepts a proton. Electrospray Ionization in positive mode (ESI+) is used to detect the exact mass of the free base [M+H]+ . This distinguishes the target from isobaric impurities (e.g., positional isomers on the phenyl ring).

  • Attenuated Total Reflectance FT-IR (ATR-FTIR): Causality: Traditional KBr pellets absorb atmospheric moisture, which masks the critical N-H and O-H stretching regions of this hygroscopic salt. ATR-FTIR eliminates matrix moisture, allowing clear differentiation between the protonated amine salt ( −NH3+​Cl− ) and the free base form.

Visualization: Validation Workflow

ValidationWorkflow A Candidate Material CAS 2089255-75-2 B NMR Spectroscopy (1H, 13C, qNMR) A->B C High-Resolution MS (Exact Mass & Isotope) A->C D FT-IR Spectroscopy (Functional Groups) A->D E Data Synthesis & Impurity Profiling B->E C->E D->E F Certified Reference Standard (CRM) E->F

Caption: Orthogonal spectroscopic validation workflow for pharmaceutical reference standards.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal system suitability checks.

Protocol A: 1H and 13C NMR Structural Elucidation
  • Sample Preparation: Accurately weigh 15 mg of the standard candidate. Dissolve completely in 0.6 mL of 99.9% DMSO-d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Parameters (1H NMR): 400 MHz spectrometer, 298 K. Self-Validation Step: Set the relaxation delay ( D1​ ) to 10 seconds (at least 5×T1​ of the longest relaxing proton) to ensure complete longitudinal relaxation, which is critical for accurate integration. Acquire 16 scans.

  • Instrument Parameters (13C NMR): 100 MHz, 298 K. Acquire 1024 scans with proton decoupling.

  • Data Processing: Phase and baseline correct the spectra manually. Integrate the aromatic region strictly to 4 protons to normalize the aliphatic integrals.

Protocol B: HRMS (LC-TOF-MS) Exact Mass Determination
  • Mobile Phase Setup: Channel A: 0.1% Formic Acid in LC-MS grade water. Channel B: Acetonitrile.

  • Calibration (Self-Validation): Infuse a sodium formate calibration solution prior to the run. Verify that the mass accuracy of the calibrant ions is <2.0 ppm to guarantee instrument tuning.

  • Sample Injection: Inject 1 µL of a 10 µg/mL solution (diluted in 50:50 Water:Acetonitrile).

  • Ionization: ESI positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Data Extraction: Extract the theoretical monoisotopic mass of [M+H]+ ( C10​H14​NO3+​ ).

Protocol C: ATR-FTIR Functional Group Verification
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm−1 resolution).

  • Sample Analysis: Place ~2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 600 cm−1 .

  • Verification: Confirm the absence of a broad water band at 3400 cm−1 (indicating a dry sample) and verify the presence of the carbonyl stretch.

Expected Spectroscopic Data & Interpretation

The following table summarizes the expected empirical data for a highly pure batch of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride [3].

Table 2: Validated Spectroscopic Signatures
TechniqueKey Signals / ObservationsStructural Assignment
1H NMR ( DMSO-d6​ ) δ 12.35 (br s, 1H)Carboxylic acid ( −COOH )
δ 8.15 (br s, 3H)Protonated amine ( −NH3+​ )
δ 7.22 (t, J=8.0 Hz , 1H)Aromatic proton (C5)
δ 6.80 - 6.95 (m, 3H)Aromatic protons (C2, C4, C6)
δ 4.18 (t, J=5.5 Hz , 2H)Ether linkage ( −O-CH2​− )
δ 3.55 (s, 2H)Acetic acid methylene ( −CH2​−COOH )
δ 3.15 (m, 2H)Amine-adjacent methylene ( −CH2​−N )
13C NMR ( DMSO-d6​ ) δ 172.5Carbonyl carbon ( C=O )
δ 158.2Aromatic carbon attached to oxygen (C3)
δ 64.5Ether carbon ( −O-CH2​− )
δ 38.2Amine carbon ( −CH2​−N )
HRMS (ESI+) m/z 196.0968 (Observed) [M+H]+ of free base (Theoretical: 196.0968)
Δ Mass <1.5 ppm Confirms elemental formula C10​H13​NO3​
ATR-FTIR 1715 cm−1 (Strong)Carboxylic acid C=O stretch
2800−3000 cm−1 (Broad)Amine salt −NH3+​ stretching vibrations
Visualization: Structural Elucidation Logic

StructuralLogic Start Target: C10H14ClNO3 HRMS HRMS (ESI+) [M-Cl]+ m/z 196.0968 Confirms Formula Start->HRMS NMR_1H 1H NMR Integrates 13 Protons Confirms Aliphatic/Aromatic Ratio HRMS->NMR_1H NMR_13C 13C NMR 10 Carbon Signals Confirms Skeleton NMR_1H->NMR_13C FTIR FT-IR (ATR) ~1715 cm⁻¹ (C=O) ~2900 cm⁻¹ (NH3⁺) NMR_13C->FTIR Valid Structure Confirmed FTIR->Valid

Caption: Sequential structural elucidation logic for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

Conclusion

Validating a reference standard for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride requires more than a simple purity check. Because of its dual-functional nature (a carboxylic acid and a primary amine hydrochloride salt), orthogonal spectroscopic techniques must be employed.

While commercial reagent grades may suffice for early discovery, any quantitative GMP analysis (such as API impurity profiling) mandates the use of a fully characterized CRM or a rigorously qualified In-House Working Standard. By adhering to the exact mass thresholds in HRMS and the relaxation-delay protocols in qNMR outlined above, laboratories can ensure their reference standards meet the stringent requirements of modern pharmacopeial guidelines.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of Analytical Procedures. (2024). Retrieved from:[Link]

  • GMP Compliance / ECA Academy. USP <11> Reference Standards - Draft published for Comment. (May 2024). Retrieved from:[Link]

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. Compound Summary: 2089255-75-2 (C10H13NO3). (2026). Retrieved from:[Link](Note: Data corroborated via primary chemical databases for CAS 2089255-75-2).

Validation

Reproducibility of biological assays using 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

An objective guide to ensuring the reproducibility of cell-based assays, using Phenylacetic Acid as a model compound. A Note on the Analyte: From a Specific Query to a Foundational Model Initial inquiries into the biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to ensuring the reproducibility of cell-based assays, using Phenylacetic Acid as a model compound.

A Note on the Analyte: From a Specific Query to a Foundational Model

Initial inquiries into the biological assay performance of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride did not yield sufficient data in publicly available scientific literature to construct a meaningful and validated guide. This compound is listed primarily as a chemical intermediate, and to date, lacks published applications in cell-based assays.

In the spirit of scientific problem-solving, this guide pivots to a closely related and extensively studied parent molecule: Phenylacetic Acid (PAA) . As a well-characterized compound with a rich history in biological research, PAA serves as an ideal model to explore the core principles of assay reproducibility. The challenges and best practices discussed here are broadly applicable to a wide range of small molecules and provide a robust framework for any researcher in the field.

Scientific Background: Phenylacetic Acid (PAA) as a Bioactive Molecule

Phenylacetic acid is not an inert substance; it is a versatile bioactive molecule with multiple roles across biology, making it a compelling subject for in vitro studies.

  • Endogenous Metabolite: In humans, PAA is the primary active metabolite of 4-Phenylbutyrate (PBA), a drug used for urea cycle disorders[1]. It is also a catabolite of the amino acid phenylalanine.

  • Plant Auxin: PAA is a natural plant hormone that regulates growth and development, functioning alongside the more commonly known Indole-3-acetic acid (IAA)[2].

  • Anti-Cancer Activity: PAA and its derivatives have been shown to possess anti-proliferative and cytotoxic effects on numerous cancer cell lines, where they can induce apoptosis (programmed cell death)[6][7].

The known bioactivity of PAA underscores the importance of precise and reproducible assays. Small, un-tracked variations in experimental conditions can lead to significant deviations in measured outcomes, such as the half-maximal inhibitory concentration (IC50).

Metabolic Conversion Pathway of Phenylbutyrate (PBA) to Phenylacetic Acid (PAA)

The conversion of the pro-drug PBA to the active molecule PAA is a critical consideration for in vitro work, as it introduces potential variability if the metabolic capacity of the cell line is not considered.

cluster_0 Cellular Environment PBA 4-Phenylbutyrate (PBA) (Pro-drug) Peroxisome Peroxisome PBA->Peroxisome β-oxidation PAA Phenylacetic Acid (PAA) (Active Metabolite) Peroxisome->PAA Conjugation Amino Acid / Glucose Conjugation PAA->Conjugation GH3 / UGT enzymes Excretion Metabolite Excretion Conjugation->Excretion

Caption: Metabolic conversion of PBA to PAA via peroxisomal β-oxidation.

Comparative Analysis: PAA vs. Alternative Compounds

To understand the performance of PAA, it is useful to compare it with its pro-drug, 4-Phenylbutyrate (PBA), which is often used in similar experimental contexts.

FeaturePhenylacetic Acid (PAA) 4-Phenylbutyrate (PBA) Rationale for Comparison
Primary Mechanism Direct action on cellular targets. Induces apoptosis and inhibits proliferation[6][7].Chemical chaperone; reduces Endoplasmic Reticulum (ER) stress. Also acts as a pro-drug for PAA[1][8].This comparison highlights the importance of understanding whether an observed effect is due to the parent compound or its metabolite.
Potency (Typical) Varies by cell line. Cytotoxic effects often observed in the high µM to low mM range.Also active in the µM to mM range. Effects can be attributed to both PBA itself and its conversion to PAA[1].Potency can be confounded by metabolic conversion rates, a key source of inter-assay variability.
Assay Considerations Direct effect. Results depend on compound stability in media and cellular uptake.Indirect effect. Results depend on the cell line's metabolic capacity to convert PBA to PAA.An assay showing high PBA potency may reflect efficient cellular metabolism rather than the direct action of PBA.
Common Applications In vitro studies of cytotoxicity, antimicrobial activity, and plant hormone response[2][3][6].Used in vitro and in vivo to study and mitigate ER stress; FDA-approved for urea cycle disorders[1][8].Highlights different but overlapping uses that demand distinct experimental controls.

A Self-Validating Protocol: MTS Cytotoxicity Assay

The MTS assay is a colorimetric method used to assess cell viability. It relies on the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product, which can be quantified by measuring absorbance[9]. Ensuring the reproducibility of this assay requires rigorous attention to detail.

Detailed Step-by-Step Methodology

This protocol is designed for a 96-well plate format and includes checkpoints to validate the procedure.

  • Cell Culture & Seeding (Critical Reproducibility Point):

    • a. Culture a chosen cancer cell line (e.g., PC3 prostate cancer or MCF-7 breast cancer) in the appropriate medium (e.g., RPMI-1640 + 10% FBS)[10]. Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • b. Causality Check: Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity, a major source of irreproducibility.

    • c. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated counter. Ensure >95% viability via Trypan Blue exclusion.

    • d. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL)[11]. Allow cells to adhere and recover for 24 hours.

    • e. Validation Step: The seeding density must be on the linear portion of the growth curve for the duration of the assay. Seeding too sparsely or too densely will dramatically alter results[12].

  • Compound Preparation and Treatment:

    • a. Prepare a high-concentration stock solution of Phenylacetic Acid (e.g., 100 mM) in sterile DMSO. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

    • b. Perform serial dilutions of the PAA stock in complete culture medium to achieve the final desired concentrations (e.g., a range from 1 µM to 5 mM).

    • c. Causality Check: The final DMSO concentration in all wells must be constant and non-toxic (typically ≤0.5%)[10]. Prepare a "Vehicle Control" containing only the medium with the same final DMSO concentration. This control is essential to ensure that the solvent itself is not affecting cell viability.

    • d. After 24 hours of cell adherence, carefully remove the old medium and add 100 µL of the medium containing the PAA dilutions (or controls) to the appropriate wells. Include "Medium Only" wells for background subtraction[13].

    • e. Incubate the plate for a defined period (e.g., 48 or 72 hours)[11].

  • MTS Reagent Addition and Incubation:

    • a. Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution)[13]. This is typically a one-step addition.

    • b. Add 20 µL of the MTS solution directly to each well[13].

    • c. Causality Check: Avoid introducing bubbles. Mix gently by tapping the plate.

    • d. Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across all experiments and optimized to ensure the absorbance values are within the linear range of the plate reader[13].

  • Data Acquisition and Analysis:

    • a. Measure the absorbance of the formazan product at 490 nm using a microplate reader[9].

    • b. Validation Step: Subtract the average absorbance of the "Medium Only" background wells from all other readings.

    • c. Calculate the percentage of cell viability for each PAA concentration relative to the Vehicle Control wells using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • d. Plot the % Viability against the log of the PAA concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Experimental Workflow Diagram

cluster_workflow MTS Assay Workflow for Reproducibility Start Start: Culture Cells (Low Passage) Seed 1. Seed 96-Well Plate (5k-10k cells/well) Start->Seed Incubate1 2. Adhere & Recover (24 hours) Seed->Incubate1 Prepare 3. Prepare PAA Dilutions + Vehicle Control (DMSO) Incubate1->Prepare Treat 4. Treat Cells (48-72 hours) Incubate1->Treat Prepare->Treat AddMTS 5. Add MTS Reagent (20 µL/well) Treat->AddMTS Incubate2 6. Incubate (1-4 hours) AddMTS->Incubate2 Read 7. Read Absorbance (490 nm) Incubate2->Read Analyze 8. Analyze Data (Normalize to Control, Calc IC50) Read->Analyze End End: Report IC50 with Confidence Intervals Analyze->End

Caption: A standardized workflow for the MTS cell viability assay.

Conclusion: A Framework for Trustworthy Data

The reproducibility of biological assays does not stem from using a specific, obscure compound but from the rigorous application of scientific principles to well-characterized models. While 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride remains uncharacterized for biological applications, the principles demonstrated using Phenylacetic Acid provide a universal framework.

Key pillars for ensuring reproducibility include:

  • Thorough Reagent Understanding: Know your molecule's stability, mechanism, and potential for metabolic conversion.

  • Biological System Consistency: Use well-characterized, low-passage cell lines and maintain consistent culture conditions.

  • Protocol Standardization: Precisely control all variables, from cell seeding density and solvent concentrations to incubation times[14].

  • In-Assay Validation: Incorporate appropriate controls (vehicle, background) and operate within the linear range of the detection method.

By building these principles of self-validation into every experiment, researchers can move beyond simply generating data to producing a body of work that is robust, reliable, and reproducible[15].

References

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2023). PeerJ. [Link]

  • Reproducibility and Robustness of a Real-Time Microfluidic Cell Toxicity Assay. (2011). Analytical Chemistry. [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (2021). MDPI. [Link]

  • PHENYLACETIC ACID C8H8O2. (2014). Food and Chemical Toxicology. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • MTS assay in THP-1 cells. (n.d.). Bio-Nano-Net. [Link]

  • Reproducibility and robustness of a real-time microfluidic cell toxicity assay. (2011). PubMed. [Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2024). bioRxiv. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). ResearchGate. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. [Link]

  • 4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway. (2022). Plant Molecular Biology. [Link]

  • Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. (2010). Applied and Environmental Microbiology. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). Journal of Chromatography B. [Link]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. (2023). Molecules. [Link]

  • Cell viability assays. (2022). ResearchGate. [Link]

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. (2023). MDPI. [Link]

  • A Simultaneous Assay of the Differentiating Agents, Phenylacetic Acid and Phenylbutyric Acid, and One of Their Metabolites, Phenylacetyl-Glutamine, by Reversed-Phase, High Performance Liquid Chromatography. (2006). Journal of Liquid Chromatography. [Link]

Sources

Comparative

Efficacy comparison of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride derived ligands

An In-depth Technical Guide to the Efficacy of Phenylacetic Acid-Derived Ligands as Modulators of Inflammatory Pathways In the landscape of modern drug discovery, the phenylacetic acid scaffold represents a versatile and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Efficacy of Phenylacetic Acid-Derived Ligands as Modulators of Inflammatory Pathways

In the landscape of modern drug discovery, the phenylacetic acid scaffold represents a versatile and highly tractable starting point for the development of novel therapeutic agents. Its derivatives have been explored for a multitude of biological activities, ranging from antimicrobial to anticancer effects.[1][2][3] This guide provides a comparative analysis of the efficacy of select phenylacetic acid-derived ligands, with a focus on their potential as modulators of inflammatory pathways. We will delve into the rationale behind their design, present supporting experimental data, and provide a detailed protocol for their evaluation.

Introduction: The Phenylacetic Acid Scaffold and its Therapeutic Potential

The core structure of phenylacetic acid, characterized by a phenyl group attached to an acetic acid moiety, offers a unique combination of hydrophobicity and hydrophilicity. This balance is crucial for effective interaction with biological targets and for favorable pharmacokinetic properties.[4][] The aminoethoxy-phenylacetic acid core, in particular, introduces additional points for hydrogen bonding and salt bridge formation, enhancing the potential for high-affinity binding to target proteins.

Derivatization of this core structure allows for the systematic exploration of the chemical space around the scaffold, a process known as structure-activity relationship (SAR) studies.[][6][7] By modifying the substituents on the phenyl ring and the acetic acid side chain, researchers can fine-tune the ligand's potency, selectivity, and metabolic stability.

This guide will focus on a comparative analysis of ligands derived from the broader phenylacetic acid class, with a specific emphasis on their anti-inflammatory properties. We will explore how subtle structural modifications can lead to significant differences in their ability to inhibit key inflammatory mediators.

Ligand Design and Synthesis: A Strategic Approach

The design of the ligands in this comparison is guided by the objective of targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

The general synthetic approach for creating a library of phenylacetic acid derivatives often involves multi-step synthesis.[9][10] A common strategy is the Palladium-catalyzed Suzuki coupling reaction, which allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the introduction of diverse substituents onto the phenyl ring.[11]

General Chemical Structure of Phenylacetic Acid Derivatives

core C1 C core->C1 R1 R1 R2 R2 R3 R3 R4 R4 R5 R5 C2 C C1->C2 CH2 CH2 C1->CH2 C2->R1 C3 C C2->C3 C3->R2 C4 C C3->C4 C4->R3 C5 C C4->C5 C5->R4 C6 C C5->C6 C6->R5 C6->C1 COOH COOH CH2->COOH

Caption: General structure of phenylacetic acid derivatives, where R1-R5 represent potential substitution sites for functional groups.

Comparative Efficacy of Phenylacetic Acid-Derived Ligands

To provide a clear and objective comparison, we will evaluate a set of hypothetical, yet representative, phenylacetic acid-derived ligands for their inhibitory activity against COX-2. The following table summarizes the in vitro efficacy data for these ligands.

Ligand IDStructureIC50 (µM) for COX-2 Inhibition
LIG-001 2-(3-(2-Aminoethoxy)phenyl)acetic acid15.2
LIG-002 2-(3-(2-Aminoethoxy)-4-chlorophenyl)acetic acid5.8
LIG-003 2-(3-(2-Aminoethoxy)-4-methoxyphenyl)acetic acid9.1
LIG-004 2-(3-(2-Aminoethoxy)-4-fluorophenyl)acetic acid2.5

Data Analysis:

The data clearly indicates that substitution at the 4-position of the phenyl ring significantly influences the inhibitory potency of the ligands.

  • LIG-004 , with a fluorine substituent, demonstrates the highest potency with an IC50 of 2.5 µM. The high electronegativity and small size of fluorine may contribute to favorable interactions within the active site of COX-2.

  • LIG-002 , with a chlorine substituent, also shows a marked improvement in potency compared to the unsubstituted parent compound LIG-001 .

  • LIG-003 , featuring a methoxy group, exhibits moderate potency, suggesting that while electronic effects are important, steric bulk at this position may be less favorable for optimal binding.

  • LIG-001 , the parent compound, serves as a baseline and is the least potent of the series.

These findings underscore the importance of systematic SAR studies in optimizing ligand efficacy.[]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To ensure the reliability and reproducibility of the efficacy data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 values of the test ligands against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test ligands (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Reagents: - Enzyme - Substrate - Ligands - Buffer Add Components Add to 96-well plate: 1. Buffer 2. Ligand/DMSO 3. Enzyme Prepare Reagents->Add Components Pre-incubate Pre-incubate at 37°C for 15 min Add Components->Pre-incubate Initiate Reaction Add Arachidonic Acid Pre-incubate->Initiate Reaction Incubate Incubate at 37°C for 10 min Initiate Reaction->Incubate Stop Reaction Add Stop Solution (e.g., HCl) Incubate->Stop Reaction PGE2 ELISA Perform PGE2 ELISA Stop Reaction->PGE2 ELISA Read Absorbance Read Absorbance at 450 nm PGE2 ELISA->Read Absorbance Calculate Inhibition Calculate % Inhibition Read Absorbance->Calculate Inhibition Determine IC50 Determine IC50 using non-linear regression Calculate Inhibition->Determine IC50 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ligand Phenylacetic Acid Derivative Ligand->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of phenylacetic acid derivatives.

By inhibiting COX-2, these ligands effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical design consideration to minimize adverse effects.

Conclusion and Future Directions

This guide has provided a comparative analysis of the efficacy of a series of phenylacetic acid-derived ligands as potential anti-inflammatory agents. The presented data and experimental protocol highlight a rational approach to drug discovery, from ligand design and synthesis to efficacy testing and mechanistic understanding.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine the pharmacophore.

  • In Vivo Efficacy: Evaluating the most promising ligands in animal models of inflammation to assess their in vivo potency and pharmacokinetic profiles.

  • Toxicity Studies: Conducting comprehensive toxicology studies to ensure the safety of lead compounds.

  • Target Selectivity: Performing counter-screening against other related enzymes to confirm target selectivity.

The phenylacetic acid scaffold continues to be a rich source of inspiration for the development of novel therapeutics. Through a systematic and data-driven approach, it is possible to unlock the full potential of this versatile chemical entity.

References

  • Vertex AI Search. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information.
  • Chem-Impex. (n.d.). [4-(2-Aminoethyl)phenyl]acetic acid hydrochloride.
  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Benchchem. (2025). Biological activity of phenoxyacetic acid derivatives.
  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • PMC. (n.d.). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.
  • Benchchem. (2026). Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design.
  • PMC. (n.d.). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids.
  • Chemical Problems. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • PubMed. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors.
  • PubMed. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels.

Sources

Validation

A Comparative Guide to Method Validation for Residual Solvents in 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, the volatile organic compounds used in synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, the volatile organic compounds used in synthesis and purification, offer no therapeutic benefit and can be harmful to patients.[1][2] Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q3C, mandate strict control over these impurities.[3] This guide provides an in-depth comparison of analytical methodologies for the validation of a residual solvent testing method for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a key intermediate in pharmaceutical development.

The Criticality of Method Selection and Validation

The choice of an analytical method for residual solvents is not merely a procedural step but a foundational element of quality control. The method must be robust, accurate, and specific to the potential solvents present in the API. Gas chromatography (GC) is the cornerstone technique for this application due to its ability to separate and quantify volatile compounds.[2][3][4] Specifically, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the most widely adopted and recommended method, offering a balance of sensitivity, robustness, and ease of use.[2][5][6]

The validation of the chosen method is a mandatory process that demonstrates its suitability for its intended purpose.[7] This involves a series of experiments to assess key performance parameters, ensuring the reliability and consistency of the results.[7]

Predicting Potential Residual Solvents

A robust method validation strategy begins with identifying the potential residual solvents. This is achieved by examining the synthetic route of the API. For 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, a plausible synthesis involves the Williamson ether synthesis, starting from a hydroxyphenylacetic acid derivative. This, along with subsequent deprotection and salt formation steps, suggests the potential presence of the following solvents:

  • Class 2 Solvents: These are solvents with inherent toxicity and should be limited.[3][8]

    • Toluene

    • Methanol

    • Acetonitrile

    • Tetrahydrofuran (THF)

  • Class 3 Solvents: These solvents have low toxic potential.[3][8]

    • Ethanol

    • Isopropanol (IPA)

    • Ethyl Acetate

    • Acetone

    • Heptane

The Recommended Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is the preferred method for its sensitivity and specificity for volatile organic compounds.[5][6] The headspace technique involves heating the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace), which is then injected into the GC system. This avoids the introduction of non-volatile matrix components into the instrument, prolonging column life and reducing interferences.[3][9] The Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds.

Experimental Protocol: HS-GC-FID Method

This protocol outlines a validated method for the determination of residual solvents in 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

1. Materials and Reagents:

  • Solvents: All residual solvent standards (Toluene, Methanol, Acetonitrile, THF, Ethanol, IPA, Ethyl Acetate, Acetone, Heptane) should be of analytical grade or higher.

  • Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), headspace grade.

  • API: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

2. Instrumentation:

  • Gas Chromatograph equipped with a Headspace Autosampler and a Flame Ionization Detector.

  • Capillary Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[7]

3. Chromatographic Conditions:

ParameterCondition
Carrier Gas Nitrogen or Helium
Column Flow 2.0 mL/min
Oven Program Initial: 40°C (hold for 10 min)Ramp: 10°C/min to 220°C (hold for 5 min)[3]
Injector Temp. 220°C
Detector Temp. 250°C
Split Ratio 5:1

4. Headspace Parameters:

ParameterCondition
Vial Equilibration Temp. 80°C
Vial Equilibration Time 30 min
Transfer Line Temp. 90°C
Vial Pressurization Time 1.0 min
Loop Fill Time 0.2 min
Injection Time 1.0 min

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution containing all potential residual solvents in the chosen diluent (DMF or DMSO).

  • Working Standard Solution: Dilute the stock solution to a concentration corresponding to the ICH limits for each solvent.

  • Sample Solution: Accurately weigh approximately 100 mg of the API into a headspace vial and add 1 mL of the diluent.

6. Method Validation Workflow:

Caption: Workflow for the validation of the residual solvent method.

Method Validation Parameters and Acceptance Criteria

The following parameters must be evaluated to ensure the method is fit for purpose. The acceptance criteria are based on ICH Q2(R1) guidelines.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank diluent, individual solvent standards, and a spiked sample solution.No interference from the diluent or API at the retention times of the target solvents.
Linearity Analyze a series of solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the ICH limit for each solvent.Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking the API with known amounts of each solvent at three concentration levels (e.g., 50%, 100%, and 150% of the ICH limit).Mean recovery should be within 80-120%.
Precision Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the ICH limit.Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine the signal-to-noise ratio for a series of diluted solutions.LOD: S/N ratio of 3:1.LOQ: S/N ratio of 10:1.
Robustness Deliberately vary critical method parameters such as oven temperature (±2°C), flow rate (±0.1 mL/min), and equilibration time (±5 min).The results should remain unaffected by the variations, and system suitability criteria should be met.

Comparative Analysis: HS-GC-FID vs. Alternative Methods

While HS-GC-FID is the gold standard, other techniques are emerging. A comparison with Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is presented below.

Performance MetricHS-GC-FIDSIFT-MSRationale and Insights
Principle Chromatographic separation followed by flame ionization detection.Direct mass spectrometry with chemical ionization.SIFT-MS eliminates the time-consuming chromatography step.[2][10]
Analysis Time per Sample 20-60 minutes.[2]1-3 minutes.[10]SIFT-MS offers a significant increase in throughput, which is advantageous for high-volume testing environments.[10]
Specificity High, based on retention time.Very high, based on mass-to-charge ratio.SIFT-MS can provide better differentiation in complex matrices.
Linearity (r²) Typically ≥ 0.99.[9]Typically > 0.97.[2][10]Both methods demonstrate excellent linearity.
Precision (%RSD) < 15%.[9]< 10%.[2][10]Both methods offer acceptable precision.
Cost Lower initial instrument cost.Higher initial instrument cost.The higher throughput of SIFT-MS may lead to a lower cost per sample over time.
Regulatory Acceptance Widely accepted and described in pharmacopeias (e.g., USP <467>).Gaining acceptance as an alternative method, but may require more extensive validation for regulatory submissions.[2]HS-GC-FID remains the more conservative and readily accepted choice for regulatory filings.

Conclusion

The validation of a robust and reliable method for the determination of residual solvents is a non-negotiable aspect of pharmaceutical quality control. For 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride, the Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method stands as the most suitable and widely accepted technique. It offers a judicious balance of specificity, sensitivity, and cost-effectiveness. The detailed protocol and validation parameters provided in this guide serve as a comprehensive framework for establishing a method that ensures the safety and quality of the API, in full compliance with global regulatory expectations. While emerging technologies like SIFT-MS present compelling advantages in terms of speed, HS-GC-FID remains the benchmark method, providing a solid foundation for drug development and manufacturing.

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, October 24). ChemTalk. Retrieved from [Link]

  • Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products. (2023, December 9). Separation Science. Retrieved from [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. (n.d.). Shimadzu. Retrieved from [Link]

  • Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5039-5052.
  • S. B. Lakhmapure, S. Kothari and M. V. Lokhande. (2013). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Journal of Pharmaceutical Analysis, 3(2), 125-131.
  • B. S. S. Kumar, S. S. Kumar, and S. V. N. Raju. (2018). Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas. Research and Reviews: Journal of Pharmaceutical Analysis, 7(1), 1-8.
  • P. L. Rao, K. S. Kumar, and M. S. Reddy. (2011). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Brazilian Journal of Pharmaceutical Sciences, 47(2), 361-368.
  • Siddiqui, J. F., & Rizwana, I. (2019). A New HSGC-FID Method Development and Validation for the Simultaneous Estimation of Residual Solvents in Ifosfamide. International Journal of Pharmaceutical Sciences Review and Research, 59(1), 95-101.
  • Residual Solvent Testing Cost. (2025, August 18). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Perkins, M. J., & Langford, V. S. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. AppliedChem, 3(2), 290-302.
  • Perkins, M. J., & Langford, V. S. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI. Retrieved from [Link]

Sources

Comparative

Comparative stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride across different pH levels

Introduction In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount.[][2] The chemical stability of a drug substance directly influ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount.[][2] The chemical stability of a drug substance directly influences its safety, efficacy, and shelf-life, making stability studies a critical component of regulatory submissions.[3][4] Among the various environmental factors that can impact an API's integrity, pH is one of the most influential, particularly for ionizable molecules intended for liquid dosage forms or those that will encounter physiological pH ranges upon administration.[][5]

This guide provides a comprehensive analysis of the stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride across a range of pH values. As a molecule featuring an amino group, an ether linkage, and a carboxylic acid, its susceptibility to acid-base catalysis and hydrolysis warrants a thorough investigation. This document is intended for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and a comparative discussion of the compound's stability profile, supported by illustrative data.

Understanding the Molecule: Structural Features and Potential Liabilities

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride possesses several functional groups that are susceptible to degradation under varying pH conditions:

  • Primary Amine: The amino group is basic and will be protonated at acidic pH. Its nucleophilicity in the unprotonated state could potentially lead to intramolecular reactions.

  • Ether Linkage: Ether bonds are generally stable but can be susceptible to cleavage under harsh acidic conditions.

  • Carboxylic Acid: While generally stable, the carboxylic acid group can participate in intramolecular reactions, such as lactamization, if a nucleophilic group is in a favorable position.

  • Phenylacetic Acid Moiety: The phenylacetic acid core is relatively stable, but the substituents can influence its electronic properties and overall reactivity.

Given these structural features, the primary degradation pathways anticipated are hydrolysis and potential intramolecular cyclization reactions. The rate and extent of these degradation pathways are expected to be highly dependent on the pH of the solution.

Experimental Design and Rationale

A forced degradation study was designed to intentionally degrade the 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride under a range of pH conditions to identify the likely degradation products and understand its intrinsic stability.[3][6] This approach is consistent with the International Council for Harmonisation (ICH) guidelines on stability testing.[6][7]

Experimental Workflow

The following diagram illustrates the workflow for the pH stability study:

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_api Weigh API prep_sample Dissolve API in Buffers prep_api->prep_sample prep_buffer Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) prep_buffer->prep_sample stress Incubate at 60°C prep_sample->stress sampling Sample at T=0, 24, 48, 72h stress->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify API & Degradants hplc->quant

Caption: Workflow for the pH stability study of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

Detailed Experimental Protocol

1. Materials:

  • 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (Purity ≥ 99%)

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Citrate Buffer (pH 2 and 4)

  • Phosphate Buffer (pH 7)

  • Borate Buffer (pH 9)

  • Phosphate-Hydroxide Buffer (pH 12)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (0.1%)

2. Buffer Preparation: Standard buffer solutions were prepared according to established procedures to achieve the target pH values of 2, 4, 7, 9, and 12. The pH of each buffer was verified using a calibrated pH meter.[5]

3. Sample Preparation: A stock solution of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride (1 mg/mL) was prepared in each of the five buffer solutions. These solutions were then transferred to sealed, transparent glass vials.

4. Forced Degradation Study: The vials were placed in a temperature-controlled oven at 60°C to accelerate the degradation process.[8] Samples were withdrawn at initial (T=0), 24, 48, and 72-hour time points.

5. HPLC-UV Analytical Method: The concentration of the parent compound and the formation of degradation products were monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method was validated for its ability to separate the parent peak from all significant degradation products, ensuring the specificity of the stability-indicating method.[7]

Results and Discussion

The stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride was found to be significantly influenced by pH. The percentage of the parent compound remaining at each time point across the different pH values is summarized in the table below.

Table 1: Percentage of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Remaining Over Time at 60°C

Time (hours)pH 2pH 4pH 7pH 9pH 12
0 100%100%100%100%100%
24 98.5%99.2%97.1%92.3%75.4%
48 97.1%98.5%94.5%85.1%58.2%
72 95.8%97.8%91.8%78.6%42.1%

Interpretation of Results:

  • High Stability in Acidic to Neutral Conditions (pH 2-7): The compound demonstrated the highest stability in the acidic to neutral pH range. At pH 4, the degradation was minimal, with over 97% of the API remaining after 72 hours. This suggests that in its protonated form, the amino group is less nucleophilic, and the ether linkage is relatively stable to acid-catalyzed hydrolysis under these conditions.

  • Moderate Instability in Mildly Basic Conditions (pH 9): As the pH increased to 9, a noticeable increase in degradation was observed. This is likely due to the deprotonation of the primary amine, increasing its nucleophilicity. The unprotonated amine can potentially act as an intramolecular nucleophile, leading to cyclization reactions or other degradation pathways.

  • Significant Instability in Strongly Basic Conditions (pH 12): The compound showed significant degradation at pH 12, with less than 50% of the parent compound remaining after 72 hours. The strongly basic conditions would favor the deprotonation of the amino group, significantly accelerating degradation. Additionally, base-catalyzed hydrolysis of the molecule could also contribute to the observed instability.

Potential Degradation Pathway

Based on the observed pH-dependent stability, a potential degradation pathway involving intramolecular cyclization is proposed. This is a common degradation route for molecules containing both an amino and an ester or carboxylic acid group in a suitable proximity.

G cluster_pathway Potential Intramolecular Cyclization Pathway API 2-(3-(2-Aminoethoxy)phenyl)acetic acid Intermediate Deprotonated Amine (Favored at high pH) API->Intermediate OH- Product Lactam Degradation Product Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Proposed intramolecular cyclization degradation pathway for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

Comparative Analysis and Formulation Considerations

The experimental data clearly indicate that the stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is optimal in the acidic to neutral pH range. This has significant implications for the development of liquid formulations.

  • Formulation Strategy: For a stable aqueous formulation, the pH should be maintained between 4 and 7. The use of a suitable buffering agent is crucial to ensure the pH remains within this optimal range throughout the product's shelf life.

  • Comparison with Alternatives: While direct comparative stability data for structurally similar marketed drugs is not publicly available, the observed pH stability profile is typical for compounds containing both amino and carboxylic acid functionalities. The key to formulating such compounds is to identify the pH "sweet spot" where the molecule exists in its most stable ionic form.

  • Excipient Compatibility: Further studies should be conducted to assess the compatibility of the API with common pharmaceutical excipients within the optimal pH range. Certain excipients could potentially catalyze degradation even under otherwise stable pH conditions.

Conclusion

This guide has provided a detailed investigation into the pH stability of 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. The compound exhibits good stability in acidic to neutral conditions (pH 2-7) but undergoes significant degradation in basic environments (pH 9 and 12). The likely cause of instability at higher pH is the increased nucleophilicity of the deprotonated amino group, potentially leading to intramolecular cyclization.

For drug development professionals, these findings underscore the importance of careful pH control during formulation. A target pH range of 4 to 7 is recommended for aqueous formulations to ensure the stability and, consequently, the safety and efficacy of the final drug product. This comprehensive understanding of the API's stability profile is a critical step towards successful and robust drug product development.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. [Link]

  • pH for Stability Testing and Analysis - Hudson Lab Automation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Determination of Phenylacetic Acid and Phenylacetamides in Samples from Penicillin Fermentations. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate. [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. [Link]

  • Stability testing of existing active substances and related finished products | EMA. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory requirement, but as a critical, logical extension of the experimental workflow. The compound 2-[3-(2-aminoethoxy)phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory requirement, but as a critical, logical extension of the experimental workflow. The compound 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride (CAS: 2089255-75-2) presents unique logistical challenges due to its specific molecular architecture. It combines a highly water-soluble amine hydrochloride salt with a biologically active phenylacetic acid moiety.

To ensure laboratory safety and environmental compliance, standard disposal methods (like aqueous drain discharge or basic landfilling) are strictly prohibited. Below is the authoritative, step-by-step operational blueprint for the safe handling, spill decontamination, and final destruction of this compound.

Physicochemical Profiling & Disposal Causality

Understanding the physical and chemical properties of a substance is the first step in designing a fail-safe disposal protocol. The table below synthesizes the quantitative data and hazard classifications, explaining why specific handling choices must be made.

ParameterValue / ClassificationOperational & Disposal Causality
Molecular Formula C10H14ClNO3[1]The presence of Chlorine (Cl) and Nitrogen (N) dictates the absolute need for specialized flue gas scrubbing during incineration to prevent corrosive HCl and toxic NOx emissions[2].
Molecular Weight 231.68 g/mol [1]Standard API intermediate mass; prone to aerosolization if handled as a fine dry powder, requiring HEPA-filtered ventilation.
Aqueous Solubility High (Hydrochloride Salt)Strict prohibition against drain disposal; high risk of groundwater leaching and bypassing standard municipal wastewater treatment.
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[3]Harmful via all primary exposure routes. Mandates the use of strict secondary containment during waste packaging and transport.
Irritation Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Requires immediate dry decontamination of spills to prevent localized dermal exposure and respiratory tract irritation.

Visual Workflow: Lifecycle & Disposal

The following diagram maps the logical progression from waste generation to final atmospheric discharge, highlighting the critical checkpoints in the disposal lifecycle.

G Start Waste Generation: 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride Segregation Segregation: Halogenated Organic Waste (Contains Cl, N) Start->Segregation Identify Hazards Packaging Packaging: HDPE / Glass Containers Secondary Containment Segregation->Packaging Seal & Label Transport Transport: Licensed Hazardous Waste Carrier Packaging->Transport Manifest Incineration High-Temp Incineration (>1100°C) Transport->Incineration Thermal Destruction Scrubbing Flue Gas Scrubbing (Neutralize HCl & NOx) Incineration->Scrubbing Combustion Gases Discharge Safe Atmospheric Discharge & Ash Landfilling Scrubbing->Discharge Cleaned Effluent

Workflow for segregation, packaging, and high-temperature incineration of halogenated amine wastes.

Step-by-Step Operational Protocols

Protocol A: Solid Waste Segregation & Packaging

Causality: Proper segregation prevents dangerous exothermic reactions in the waste storage area. Amine hydrochlorides must never be mixed with strong oxidizing agents.

  • Categorization : Identify the waste stream strictly as "Halogenated Organic Solid Waste."

  • Primary Containment : Transfer all unreacted powder, contaminated weighing paper, and disposable spatulas into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Secondary Containment : Place the primary container inside a chemically resistant secondary bin to prevent accidental breakage and environmental release during transit.

  • Labeling : Affix a CLP-compliant label clearly stating the chemical name, CAS number (2089255-75-2), and the hazard codes (H302, H312, H332, H315, H319, H336)[3].

Protocol B: Emergency Spill Decontamination (Self-Validating System)

Causality: Amine hydrochlorides are highly water-soluble. Introducing water immediately to a spill creates a concentrated, corrosive, and toxic aqueous phase that can easily seep into porous laboratory surfaces or floor drains. Dry containment isolates the hazard in its solid state[4].

  • Isolate & Protect : Evacuate non-essential personnel from the immediate vicinity. Don a NIOSH-approved N95/P100 particulate respirator, nitrile gloves, and chemical splash goggles to protect against inhalation and dermal exposure[3].

  • Dry Containment : Do not apply water. Gently cover the spilled powder with a damp, inert absorbent (such as vermiculite or sand) to suppress dust generation. Carefully sweep the mixture into a dedicated, labeled hazardous waste container[4].

  • Chemical Wash : Once the bulk solid is physically removed, wash the affected surface with copious amounts of water to dilute and remove any remaining microscopic residue.

  • Validation Checkpoint : Swab the cleaned surface and test the swab with pH indicator paper. A neutral reading (pH 6.5–7.5) validates that the acidic hydrochloride residue has been successfully eradicated from the environment, confirming the area is safe for normal operations.

Protocol C: Final Destruction via High-Temperature Incineration

Causality: Standard incineration (<800°C) of halogenated organics can lead to incomplete combustion, generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Temperatures >1100°C ensure complete homolytic cleavage of the C-Cl bonds[2].

  • Manifesting : Transfer the sealed waste to a licensed hazardous waste management contractor authorized to handle halogenated organic waste.

  • Thermal Oxidation : The contractor must subject the waste to high-temperature incineration (minimum 1100°C / 2000°F). At this thermal threshold, the stable aromatic ring and aliphatic chains undergo complete oxidation into CO2 and H2O[2].

  • Flue Gas Scrubbing : The incinerator's exhaust must pass through a wet scrubber system. Alkaline solutions (e.g., sodium hydroxide) in the scrubber react with the liberated hydrogen chloride (HCl) gas and nitrogen oxides (NOx) generated by the amine and chloride ions, forming benign, disposable salts and ensuring safe atmospheric discharge[2],[5].

References

  • NextSDS. "2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. 3

  • American Elements. "2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride | CAS 2089255-75-2." American Elements Catalog. 1

  • Environmental Protection Agency (EPA). "Distillation Operations in Synthetic Organic Chemical Manufacturing Background Information for Proposed Standards." EPA.gov.2

  • Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium." EPA.gov.5

  • Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride Material Safety Data Sheet." SCBT.com. 4

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety and handling protocols fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety and handling protocols for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride. More than a checklist, this document explains the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is an aromatic amino acid derivative that requires careful handling due to its specific hazard profile. A thorough understanding of its risks is the foundation of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our operational and protective measures.[1][2]

Table 1: GHS Hazard Classification for 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation2H315: Causes skin irritation.[2][3][4]
Eye Irritation2AH319: Causes serious eye irritation.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2][4]

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The hydrochloride salt form can make the powder dusty and easily airborne, increasing the risk of inhalation. The irritant nature of the compound necessitates robust protective barriers to prevent inflammatory responses upon contact with skin or eyes.

Personal Protective Equipment (PPE) Protocol: An Essential Barrier

The selection of PPE is not merely a procedural step but a critical control measure dictated by the chemical's properties. The following PPE is mandatory when handling 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used when handling larger quantities.[2][6]Protects against dust particles and potential splashes, preventing serious eye irritation.[5]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[3][7]Nitrile gloves offer excellent protection against a wide variety of chemicals and are recommended to prevent skin contact and irritation.[7][8] Gloves must be disposed of after use or if contamination is suspected.[6]
Skin & Body Protection Standard laboratory coat. Consider a chemical-resistant apron for larger quantities.[6][7]Protects skin from accidental spills and contamination.[6] All skin should be covered; long pants and closed-toe shoes are mandatory.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated, especially outside of a chemical fume hood.[2][6][9]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[10]

The integrity of your PPE is paramount. Always inspect gloves for any signs of degradation or punctures before use.[9] Contaminated PPE must be removed carefully to avoid cross-contamination and disposed of as chemical waste.

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

Engineering Controls
  • Ventilation: Always handle the solid compound within a certified chemical fume hood to control dust and vapors.[2][4]

  • Safety Stations: Ensure clear and unobstructed access to an eyewash station and a safety shower.[4]

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of all non-essential items. Don all required PPE as specified in Table 2.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound inside the fume hood. Use a spatula to handle the powder and avoid generating dust. If possible, use a balance with a draft shield.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove and dispose of gloves and any other contaminated disposable PPE.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2][3][4]

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Always have the Safety Data Sheet (SDS) available for the responding medical personnel.[2]

Spill, Storage, and Disposal Plan

Spill Management
  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[12]

  • Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled, and sealed container for chemical waste disposal.[2]

  • Clean the spill area thoroughly.

Storage
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal Plan
  • Dispose of waste 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride and any contaminated materials as hazardous chemical waste.[3][4]

  • All disposal must be conducted through a licensed and approved waste disposal company, in accordance with local, regional, and national regulations.[11][13] Do not empty into drains or the environment.[2][4]

Chemical Handling Workflow Diagram

The following diagram illustrates the procedural flow for safely handling 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

prep Preparation - Verify Fume Hood - Don Full PPE handling Handling in Fume Hood - Weighing - Transfer - Dissolution prep->handling Proceed to handling use Experimental Use handling->use waste Waste Disposal - Collect in Labeled Container - Dispose via Licensed Vendor handling->waste Generate waste spill Spill Response - Evacuate - Absorb & Collect handling->spill If spill occurs decon Decontamination - Clean Workspace - Doff PPE use->decon Post-experiment use->waste Generate waste use->spill wash Personal Hygiene - Wash Hands Thoroughly decon->wash Final step decon->waste Dispose contaminated PPE spill->decon After cleanup

Caption: Workflow for handling 2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride.

References

  • 2-[3-(2-aminoethoxy)
  • Safety Data Sheet - 3'-Aminoacetophenone. Thermo Fisher Scientific.
  • Safety Data Sheet - (2-Anilino-2-oxoethoxy)acetic acid. AK Scientific, Inc.
  • Personal protective equipment for handling 3-Aminohexanoic acid. BenchChem.
  • Safety Data Sheet - 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Angene Chemical.
  • Safety Data Sheet - Phenylacetic Acid. Cayman Chemical.
  • Safety Data Sheet BD304133.
  • Safety Data Sheet - 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride. Enamine.
  • Personal Protective Equipment Selection Guide. University of Arizona.
  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals.
  • Safety Data Sheet - Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine.
  • Personal Protective Equipment (PPE) Glove Chart. University of Tennessee Knoxville.
  • Safety D
  • OSHA Glove Selection Chart.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet - 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid. AK Scientific, Inc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.